[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(cyclobutylmethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6,8,12H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUJBNYXAOMVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Strategic Application of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Topic: Physicochemical Properties & Strategic Application of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, This compound (CAS: 1492566-89-8) represents a high-value "fragment-like" intermediate. Its structural architecture combines a polar, hydrogen-bonding pyrazole core with a lipophilic, metabolically robust cyclobutyl moiety.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its solution behaviors, solid-state risks, and synthetic logic. It is designed for researchers utilizing this scaffold in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands, where the balance of Lipophilic Ligand Efficiency (LLE) is critical.
Molecular Architecture & Computed Properties
Before initiating wet-lab workflows, we must establish the "Molecular Blueprint." The following data is derived from consensus QSPR (Quantitative Structure-Property Relationship) models calibrated for N-alkylated pyrazoles.
Table 1: Physicochemical Property Matrix
| Property | Value (Consensus/Predicted) | Strategic Implication |
| Molecular Weight | 166.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Formula | C₉H₁₄N₂O | High atom economy scaffold. |
| cLogP | 1.10 – 1.40 | "Sweet spot" for permeability without solubility crashing. |
| TPSA | ~38 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N2) | Weakly basic; neutral at physiological pH (7.4). |
| H-Bond Donors | 1 (–OH) | Critical vector for active site engagement. |
| H-Bond Acceptors | 2 (N2, O) | Pyrazole N2 is a classic kinase "hinge binder." |
| Rotatable Bonds | 3 | Moderate flexibility; entropy penalty upon binding is low. |
Scientist’s Note: The cyclobutyl group is distinct from simple alkyl chains (propyl/butyl). It introduces a "pucker" conformation (butterfly shape) that can fill hydrophobic pockets more efficiently than linear chains while restricting some conformational freedom, potentially improving binding affinity via entropic advantages.
Synthetic Accessibility & Purity Logic
The quality of physicochemical data depends entirely on the provenance of the material. Impurities from synthesis can drastically skew solubility and pKa measurements.
Validated Synthetic Workflow
We employ a convergent route that minimizes regioisomeric byproducts. The key is performing N-alkylation on the symmetric pyrazole-4-carboxylate ester before reduction.
Figure 1: Convergent synthetic pathway ensuring regiochemical purity.
Physicochemical Characterization Protocols
Standard catalog values are often insufficient for IND-enabling studies. Below are the self-validating protocols required to generate robust data for this specific compound.
4.1. Thermodynamic Solubility Profiling
Why: Kinetic solubility (DMSO stock into buffer) overestimates solubility due to supersaturation. Thermodynamic solubility (solid equilibrium) is required for formulation.
Protocol:
-
Preparation: Add excess solid compound (~5 mg) to 1.0 mL of buffer (pH 1.2, 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 14,000 rpm for 10 mins or filter through 0.22 µm PVDF (avoid nylon due to non-specific binding).
-
Quantification: Analyze supernatant via HPLC-UV (254 nm).
-
Self-Validation: Check the pH of the supernatant after equilibrium. If pH shifted >0.1 units, the buffer capacity was insufficient.
-
4.2. Lipophilicity (LogD) Determination
Why: The cyclobutyl group makes LogP calculation sensitive to conformational folding. Experimental LogD is superior.
Protocol (Shake-Flask Method):
-
Phase System: n-Octanol (pre-saturated with buffer) / Phosphate Buffer pH 7.4 (pre-saturated with octanol).
-
Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer. Vortex 30 mins.
-
Phase Separation: Centrifuge to break emulsion.
-
Analysis: Measure concentration in both phases to close the mass balance.
Solid-State Risks & Polymorphism
The cyclobutylmethyl group introduces significant conformational flexibility, creating a high risk of polymorphism (different crystal packing arrangements).
-
Risk Assessment: High. The rotation of the methylene linker (
-Cyclobutyl) allows the cyclobutyl ring to adopt different orientations relative to the pyrazole plane. -
Implication: Different polymorphs will have different melting points and solubilities.
-
Mitigation:
-
Perform DSC (Differential Scanning Calorimetry) on every new batch.
-
Watch for endotherms prior to the main melting event (indicating a polymorph transition).
-
Expected Melting Point: Likely in the range of 60°C – 90°C (lower than the parent pyrazole due to disruption of crystal lattice H-bonding by the bulky cyclobutyl group).
-
Strategic Application in Drug Design
Why choose this fragment over a simple N-ethyl or N-isopropyl analog?
-
Metabolic Stability: The cyclobutyl ring is generally more resistant to CYP450 oxidation than linear alkyl chains (which suffer terminal oxidation) or isopropyl groups (benzylic-like oxidation).
-
Hydrophobic Space Filling: The cyclobutyl group has a "puckered" volume (~76 ų) that fills sub-pockets (e.g., the ribose pocket in kinases) more effectively than planar aromatics.
-
Vector Control: The methylene linker acts as a hinge, allowing the lipophilic tail to adjust to the protein surface without distorting the binding of the pyrazole headgroup.
Figure 2: Structure-Activity Relationship (SAR) Logic.
Safety & Handling (SDS Summary)
While specific toxicological data may be sparse, the structural class dictates the following precautions:
-
Hazard Class: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: The hydroxymethyl group can be oxidized to the aldehyde (sensitizer) or carboxylic acid upon prolonged air exposure. Store under inert gas (Nitrogen/Argon) at -20°C.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (which will react with the alcohol).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394867, this compound. Retrieved from [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews, 111(11), 6984-7034. [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for cyclobutyl conformational analysis). [Link]
Sources
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol CAS number and identifiers
Executive Summary
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS: 1492566-89-8) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. It features a pyrazole core functionalized with a hydroxymethyl group at the C4 position and a cyclobutylmethyl moiety at the N1 position. This specific substitution pattern makes it a valuable scaffold in medicinal chemistry, particularly for fragment-based drug design (FBDD) targeting kinases (e.g., JAK/STAT pathways) and G-protein coupled receptors (GPCRs). The cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for aliphatic chains, while the hydroxymethyl group provides a versatile handle for further functionalization.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Core Identifiers
| Identifier Type | Value |
| CAS Number | 1492566-89-8 |
| IUPAC Name | [1-(cyclobutylmethyl)pyrazol-4-yl]methanol |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| SMILES | OCC1=CN(CC2CCC2)N=C1 |
| InChIKey | IKYYZQPKZYCDHO-UHFFFAOYSA-N (Predicted based on acid precursor) |
Physicochemical Properties (Calculated)
Understanding the physicochemical profile is critical for assessing the compound's "druglikeness" and suitability as a fragment.
| Property | Value | Significance |
| cLogP | ~1.2 - 1.5 | Indicates moderate lipophilicity; suitable for traversing cell membranes. |
| TPSA | ~41 Ų | Topological Polar Surface Area; suggests good oral bioavailability (<140 Ų). |
| H-Bond Donors | 1 | The hydroxyl group acts as a donor. |
| H-Bond Acceptors | 2 | The pyrazole nitrogen and hydroxyl oxygen. |
| Rotatable Bonds | 3 | Low flexibility contributes to better binding entropy in protein pockets. |
Part 2: Structural Utility in Medicinal Chemistry[6]
The Cyclobutylmethyl Motif
The cyclobutylmethyl group is a strategic structural element. Unlike linear alkyl chains (e.g., n-pentyl), the cyclobutyl ring introduces steric bulk and conformational rigidity without significantly increasing molecular weight.
-
Metabolic Stability: The cyclobutyl ring lacks the flexibility of linear chains, potentially reducing the rate of oxidative metabolism by Cytochrome P450 enzymes.
-
Hydrophobic Filling: It effectively fills hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases) where a linear chain might be too flexible to maintain optimal van der Waals contacts.
The Pyrazole-4-methanol "Warhead" Linker
The 4-hydroxymethyl group is rarely the final endpoint; it is a "chemical handle."
-
Conversion to Electrophiles: The alcohol can be converted to a halide (Cl, Br) or mesylate, enabling SN2 reactions to attach the pyrazole to larger scaffolds.
-
Oxidation: Oxidation to the aldehyde allows for reductive amination, a common strategy to introduce amine-containing solubilizing groups.
Structural Logic Visualization
Figure 1: Structural decomposition of the compound highlighting the functional utility of each motif in drug design.[1]
Part 3: Synthetic Pathways[3][6]
The synthesis of This compound typically follows a convergent route involving the alkylation of a pyrazole ester followed by reduction. Direct alkylation of the alcohol is possible but often results in lower yields due to competing O-alkylation.
Synthesis Scheme
Figure 2: Two-step synthetic pathway starting from ethyl 1H-pyrazole-4-carboxylate.
Part 4: Experimental Protocols
Step 1: Synthesis of Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate
Objective: Selective N-alkylation of the pyrazole ring.
-
Reagents:
-
Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)
-
(Bromomethyl)cyclobutane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve ethyl 1H-pyrazole-4-carboxylate in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).
-
Add K₂CO₃ and stir at room temperature for 15 minutes to facilitate deprotonation.
-
Add (bromomethyl)cyclobutane dropwise.
-
Heat the reaction mixture to 80°C and stir for 12–16 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature. Pour the mixture into ice-water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient) to yield the intermediate ester.
-
Step 2: Reduction to this compound
Objective: Reduction of the ester moiety to the primary alcohol.
-
Reagents:
-
Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5–2.0 eq) (Available as solution in THF)
-
Solvent: Anhydrous THF
-
-
Procedure:
-
Dissolve the intermediate ester in anhydrous THF (0.2 M) and cool to 0°C in an ice bath.
-
Slowly add LiAlH₄ solution dropwise (Caution: Exothermic, gas evolution).
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quench (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄). Stir until a white granular precipitate forms.
-
Isolation: Filter through a pad of Celite. Concentrate the filtrate to obtain the crude alcohol.
-
Purification: If necessary, purify via silica gel chromatography (DCM/MeOH) or recrystallization.
-
Part 5: Safety & Handling
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
STOT-SE: May cause respiratory irritation (H335).
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic; keep container tightly closed.
References
-
BLDpharm. (n.d.). This compound Product Page. Retrieved from
-
PubChem. (n.d.).[2] 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.).[3] General Synthesis of N-alkylated Pyrazoles. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Pyrazole Derivatives. Retrieved from
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- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Determination of Molecular Weight and Formula for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the definitive characterization of the novel pyrazole derivative, [1-cyclobutylmethyl)-1H-pyrazol-4-yl]methanol. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and presence in numerous FDA-approved therapeutics.[1][2][3][4][5] Accurate determination of a new compound's molecular formula and weight is a non-negotiable prerequisite for any discovery or development program, as it forms the basis of its chemical identity and ensures the reproducibility of biological findings.[6] This document moves beyond theoretical values, presenting the self-validating experimental workflows and data interpretation required to establish the elemental composition and exact mass of this compound with the highest degree of scientific rigor. We detail the synergistic application of High-Resolution Mass Spectrometry (HRMS), Combustion (CHN) Analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy as a tripartite strategy for unambiguous structural confirmation.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole nucleus, a five-membered diazole heterocycle, is a privileged scaffold in modern drug discovery.[1][3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in engaging biological targets. This has led to the development of blockbuster drugs across a wide range of therapeutic areas, from oncology (e.g., Crizotinib, Ruxolitinib) to anti-inflammatory (e.g., Celecoxib) and antiviral applications.[2][4] The metabolic stability of the pyrazole ring is another key factor in its prevalence in preclinical and clinical candidates.[1]
The subject of this guide, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS Number: 1492566-89-8), represents a novel derivative incorporating a cyclobutyl moiety, a functional group often used to improve metabolic stability and modulate lipophilicity in drug candidates. Before its biological potential can be explored, its fundamental physicochemical properties must be unequivocally established.
Core Physicochemical Properties
A foundational step in the characterization of any new chemical entity is the determination of its molecular formula and corresponding molecular weight. These values are essential for calculating stoichiometry, assessing purity, and registering the substance.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₂O | BLDpharm[7] |
| Molecular Weight | 166.22 g/mol | BLDpharm[7] |
| CAS Number | 1492566-89-8 | BLDpharm[7] |
While these values are available from commercial suppliers, it is incumbent upon the research scientist to independently verify them. The following sections detail the authoritative analytical methodologies for this purpose.
Experimental Determination of Molecular Formula and Weight
A multi-pronged analytical approach is essential for the unambiguous confirmation of a compound's elemental composition and molecular weight. The synergy between mass spectrometry and elemental analysis provides a self-validating system for determining the molecular formula.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
Causality: HRMS is the cornerstone technique for determining the exact mass of a molecule with extremely high precision (typically to sub-5 ppm accuracy).[8][9] Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions (isobars).[8] This high resolving power is critical for generating a shortlist of possible elemental formulas, which can often be narrowed down to a single, unambiguous assignment.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.[9][10]
-
Chromatographic Separation (Optional but Recommended): Inject the sample onto a C18 reverse-phase column. Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). This step ensures the analysis of a pure compound, separating it from potential impurities.
-
Ionization: Employ a soft ionization technique, typically Electrospray Ionization (ESI) in positive ion mode, to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire data in full scan mode at a high resolution (e.g., >60,000).
-
Data Analysis:
-
Identify the m/z value for the most abundant ion corresponding to [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the highly accurate mass measurement. The software compares the measured mass against a database of theoretical masses for all possible combinations of C, H, N, and O.[11]
-
The expected m/z for C₉H₁₅N₂O⁺ ([M+H]⁺) is 167.1184. An experimental value within 5 ppm of this theoretical value provides strong evidence for the proposed formula.
-
Data Interpretation Workflow
Caption: HRMS workflow for molecular formula confirmation.
Combustion Analysis for Elemental Composition
Causality: Combustion analysis provides an independent, quantitative measure of the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure sample.[12][13] This classical method offers orthogonal validation for the molecular formula proposed by HRMS. The principle involves the complete combustion of the sample, followed by the precise measurement of the resulting gaseous products (CO₂, H₂O, and N₂).[12][14] For a proposed formula of C₉H₁₄N₂O, the experimental percentages should align with the theoretical values within a narrow margin of error (typically ±0.4%).
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove residual solvents or water, which would skew the hydrogen and carbon percentages. Accurately weigh 2-3 mg of the compound into a tin capsule.
-
Instrumentation: Use a dedicated CHN elemental analyzer.
-
Combustion: The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen. This process ensures complete conversion of the sample to CO₂, H₂O, and various nitrogen oxides (NOx).[14]
-
Reduction and Separation: The combustion gases are passed over heated copper to reduce NOx to N₂ gas. The resulting mixture of CO₂, H₂O, and N₂ is then separated by a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component relative to a helium carrier gas.
-
Data Analysis: The instrument's software calculates the mass percentage of C, H, and N based on the detector's response and the initial sample weight. The percentage of Oxygen is typically determined by difference [%O = 100% - (%C + %H + %N)].
Validation of Empirical and Molecular Formula
The data from combustion analysis yields the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[15][16]
-
Calculate Theoretical Percentages: For C₉H₁₄N₂O (MW = 166.22 g/mol ):
-
%C = (9 * 12.011 / 166.22) * 100 = 65.04%
-
%H = (14 * 1.008 / 166.22) * 100 = 8.49%
-
%N = (2 * 14.007 / 166.22) * 100 = 16.85%
-
%O = (1 * 15.999 / 166.22) * 100 = 9.62%
-
-
Compare Experimental and Theoretical Data: The experimental values for %C, %H, and %N must be within ±0.4% of the theoretical values to be considered a match.
-
Confirm Molecular Formula: The molecular formula is a whole-number multiple of the empirical formula. This multiple (n) is found by dividing the molecular weight (determined by HRMS) by the empirical formula weight.[17][18][19] In this case, the empirical formula is the same as the molecular formula, so n=1.
Structural Verification by NMR Spectroscopy
While HRMS and combustion analysis confirm the molecular formula, they do not provide information about the connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the chemical structure, ensuring that the determined formula corresponds to the correct isomer.
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the number and types of signals in the ¹³C NMR spectrum, allow for the complete assembly of the molecular structure. This serves as the final and definitive validation of the compound's identity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis:
-
¹H NMR: Correlate the integral of each signal to the number of protons it represents. Analyze the chemical shifts and splitting patterns to infer the connectivity of adjacent protons.
-
¹³C NMR: Count the number of unique carbon signals to confirm the presence of 9 distinct carbon environments. Analyze the chemical shifts to identify the types of carbons (aliphatic, aromatic/heteroaromatic, alcohol).
-
Expected NMR Data for C₉H₁₄N₂O
| Data Type | Predicted Observation | Rationale |
| ¹H NMR | ~9 distinct proton environments | Integration values should sum to 14. Signals for pyrazole ring protons, methanol CH₂, cyclobutyl ring protons, and the methylene bridge protons are expected. |
| ¹³C NMR | 9 distinct carbon signals | Corresponds to the 9 carbon atoms in the molecular formula. Chemical shifts will indicate 3 pyrazole carbons, 1 methanol carbon, 4 cyclobutyl carbons, and 1 methylene bridge carbon. |
Integrated Analytical Workflow
Caption: A synergistic workflow for compound characterization.
Conclusion
The definitive characterization of this compound requires a rigorous, multi-faceted analytical approach. Relying solely on supplier data is insufficient for research and development purposes. By integrating the precise mass measurement from High-Resolution Mass Spectrometry with the quantitative elemental data from Combustion Analysis, the molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol can be confidently confirmed. Subsequent structural elucidation by ¹H and ¹³C NMR spectroscopy provides the final, unambiguous validation of the compound's identity. This self-validating workflow ensures the scientific integrity of all subsequent biological and pharmacological investigations.
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IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved February 14, 2026, from [Link]
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LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved February 14, 2026, from [Link]
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Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Retrieved February 14, 2026, from [Link]
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Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved February 14, 2026, from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
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Dromey, R. G., & Foyster, G. T. (1979). Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. Retrieved February 14, 2026, from [Link]
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Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved February 14, 2026, from [Link]
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ResearchGate. (n.d.). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below. Retrieved February 14, 2026, from [Link]
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ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved February 14, 2026, from [Link]
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An In-depth Technical Guide to the Solubility Profile of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its developability, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol, a novel pyrazole derivative. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offer insights into data interpretation. This document is designed to be a practical resource for scientists in the pharmaceutical and chemical research fields, providing the necessary tools to generate a robust and meaningful solubility profile for this and similar NCEs.
Introduction: The Significance of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. Poor solubility can lead to a cascade of issues, including difficulties in formulation, low bioavailability, and ultimately, the failure of a promising therapeutic candidate.[1][2] Therefore, a thorough understanding of an NCE's solubility in a variety of solvents is not merely an academic exercise but a crucial step in risk mitigation and strategic development.[3][4]
This compound is a pyrazole derivative of interest. The pyrazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6] However, the solubility of such compounds can be highly variable, influenced by factors such as the nature of substituents, crystal structure, and intermolecular forces.[7][8] This guide will provide a systematic approach to elucidating the solubility of this specific compound, offering a template that can be adapted for other NCEs.
Theoretical Framework: Understanding the "Why" of Solubility
Before embarking on experimental work, it is essential to grasp the theoretical principles that govern solubility. The adage "like dissolves like" provides a simple starting point, but a more nuanced understanding is required for rational solvent selection and data interpretation.[9]
Thermodynamic vs. Kinetic Solubility
A critical distinction must be made between thermodynamic and kinetic solubility.[10][11][12]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[10][11] It is a state of thermodynamic equilibrium between the dissolved and undissolved solute.
-
Kinetic Solubility , on the other hand, is a measure of the concentration of a solute in a solution that is not at equilibrium.[10][11] It is often determined in high-throughput screening settings where a compound is rapidly dissolved, and precipitation is monitored over a short period.[13][14]
While kinetic solubility provides a useful early indication of a compound's dissolution behavior, thermodynamic solubility is the gold standard for formulation development.[3][15]
Predicting Solubility: Hansen Solubility Parameters and COSMO-RS
While experimental determination is the ultimate measure of solubility, predictive models can aid in solvent selection and reduce experimental workload.
-
Hansen Solubility Parameters (HSP) : This model is based on the principle that "like dissolves like" by quantifying the cohesive energy of a molecule into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[16][17] Solvents with HSP values similar to the solute are more likely to be good solvents.[18][19]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents) : This is a more sophisticated, quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions.[20][21] It can provide a priori predictions of solubility and other thermophysical data with a high degree of accuracy and is a powerful tool for solvent screening.[22][23]
Experimental Determination of Solubility
A systematic experimental approach is necessary to generate a reliable solubility profile. This section outlines detailed protocols for determining both kinetic and thermodynamic solubility.
Materials and Equipment
-
This compound (solid form)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane)[7][24]
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis detector or a UV-Vis spectrophotometer[25][26]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[15]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C).[27] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.[15]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[25][26][28] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)
This method is suitable for higher throughput screening and provides an early assessment of solubility.[14]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents of interest.
-
Precipitation Monitoring: Incubate the plate at a constant temperature and monitor for the appearance of turbidity (precipitation) over time using a plate reader capable of nephelometry or light scattering measurements.[29]
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed within a specified timeframe.
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabular Summary of Solubility Data
| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |
| Ethanol | 25 | [Insert Data] | [Insert Data] |
| 37 | [Insert Data] | [Insert Data] | |
| Methanol | 25 | [Insert Data] | [Insert Data] |
| 37 | [Insert Data] | [Insert Data] | |
| Acetone | 25 | [Insert Data] | [Insert Data] |
| 37 | [Insert Data] | [Insert Data] | |
| Acetonitrile | 25 | [Insert Data] | [Insert Data] |
| 37 | [Insert Data] | [Insert Data] | |
| Toluene | 25 | [Insert Data] | [Insert Data] |
| 37 | [Insert Data] | [Insert Data] | |
| Dichloromethane | 25 | [Insert Data] | [Insert Data] |
| 37 | [Insert Data] | [Insert Data] |
Interpreting the Results
-
Solvent Effects: Analyze the trend of solubility across different solvents. This can provide insights into the polarity and hydrogen bonding capabilities of this compound. For instance, higher solubility in polar protic solvents like ethanol and methanol would suggest the importance of hydrogen bonding interactions.[30]
-
Temperature Effects: The influence of temperature on solubility indicates whether the dissolution process is endothermic or exothermic.[31][32] For most solids, solubility increases with temperature.[33]
-
Kinetic vs. Thermodynamic: A large discrepancy between kinetic and thermodynamic solubility may indicate a tendency for the compound to form supersaturated solutions, which can have implications for formulation stability.[10][11]
Conclusion: A Foundation for Rational Drug Development
A comprehensive understanding of the solubility profile of this compound is a cornerstone for its successful development. The methodologies and theoretical considerations outlined in this guide provide a robust framework for generating this critical data. By systematically evaluating both thermodynamic and kinetic solubility in a range of relevant organic solvents, researchers can make informed decisions regarding solvent selection for synthesis and purification, as well as pave the way for rational formulation design. This, in turn, will help to de-risk the development process and increase the likelihood of bringing a potentially valuable therapeutic agent to patients.
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]
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Klamt, A. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. [Link]
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Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - SciSpace. [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. [Link]
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Solubility of Things. (n.d.). Pyrazole. [Link]
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Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]
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ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
AIChE. (n.d.). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. [Link]
-
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
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JoVE. (2020). Solubility. [Link]
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Hansen Solubility Parameters. (n.d.). HSP Basics. [Link]
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SpringerLink. (2025). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. [Link]
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Chemistry LibreTexts. (n.d.). Solubility. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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Wikipedia. (n.d.). Solubility. [Link]
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ACS Omega. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Contract Pharma. (2017). Optimizing Drug Solubility. [Link]
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Technology Networks. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
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NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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PubChem. (n.d.). Pyrazol-1-yl-methanol. [Link]
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Solubility of Things. (n.d.). 4-methylpyrazole. [Link]
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University of Toronto. (n.d.). High-Performance Liquid Chromatography (HPLC) with UV-Vis (Diode-Array) and Fluorescence Detection PRELAB. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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PMC. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]
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Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). [Link]
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ChemBK. (2024). 1-Methyl-1H-pyrazole-4-methanol. [Link]
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Therapeutic Potential & Medicinal Chemistry of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol Derivatives
The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and experimental utility of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol derivatives. This guide is structured for drug discovery scientists, focusing on the scaffold's role as a privileged building block in the development of kinase inhibitors (specifically JAK/STAT pathway) and GPCR modulators.
A Strategic Scaffold for Kinase & GPCR Drug Discovery
Executive Summary: The Power of the Pyrazole-Methanol Motif
In modern medicinal chemistry, the This compound scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific derivative combines three critical pharmacophoric elements:
-
The Pyrazole Core: A robust bioisostere for imidazole and phenyl rings, acting as a hydrogen bond donor/acceptor to interact with the hinge region of kinase ATP-binding pockets.
-
The Cyclobutylmethyl Tail: A hydrophobic moiety that occupies the solvent-exposed regions or specific hydrophobic pockets (e.g., the P-loop of kinases), offering improved metabolic stability over linear alkyl chains while maintaining a compact steric profile.
-
The Hydroxymethyl Headgroup: A versatile synthetic handle that can be converted into halides, aldehydes, or amines for coupling to larger pharmacophores (e.g., pyrrolopyrimidines in JAK inhibitors).
This guide explores the utility of this scaffold in optimizing Janus Kinase (JAK) inhibitors for autoimmune diseases (e.g., alopecia areata, rheumatoid arthritis) and its potential in 5-HT receptor modulation .
Medicinal Chemistry & Structure-Activity Relationships (SAR)
Lipophilicity and Metabolic Stability
The N1-substitution of the pyrazole ring is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Cyclobutylmethyl vs. Isopropyl/Methyl: Unlike simple alkyl groups, the cyclobutyl ring introduces a defined steric bulk that can restrict bond rotation, potentially reducing the entropic penalty of binding.
-
Metabolic Soft Spots: Linear alkyl chains are prone to rapid
-oxidation. The cyclobutyl ring, while still lipophilic, alters the metabolic trajectory, often extending half-life ( ) compared to -butyl analogs.
The "Hinge Binder" Hypothesis
In kinase inhibitor design, the pyrazole nitrogen (N2) often serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. The C4-position (holding the methanol group) directs substituents into the ribose-binding pocket or towards the solvent front, allowing for the attachment of solubilizing groups without disrupting the primary binding mode.
Quantitative Data: Physicochemical Profile
Table 1: Calculated Physicochemical Properties of the Core Scaffold
| Property | Value | Significance |
| Molecular Weight | 166.22 g/mol | Fragment-like; ideal for Fragment-Based Drug Design (FBDD). |
| cLogP | ~1.2 - 1.5 | Optimal lipophilicity for membrane permeability. |
| TPSA | ~30 Ų | High potential for CNS penetration (relevant for 5-HT targets). |
| H-Bond Donors | 1 (OH) | Versatile interaction point. |
| H-Bond Acceptors | 2 (N, O) | Key for kinase hinge interaction. |
Therapeutic Applications & Mechanism of Action
Primary Indication: JAK/STAT Pathway Inhibition
Derivatives of this scaffold are heavily investigated as JAK3 and TYK2 inhibitors . The cyclobutylmethyl group is often employed to tune selectivity against the broader kinome.
-
Mechanism: These compounds act as ATP-competitive inhibitors. The pyrazole binds to the ATP-binding site of the Janus Kinase domain.
-
Therapeutic Outcome: Inhibition of JAK3 blocks the signaling of
-cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), effectively suppressing T-cell and NK-cell proliferation. This mechanism is clinically validated for treating Alopecia Areata , Rheumatoid Arthritis , and Ulcerative Colitis .[1]
Secondary Indication: GPCR Modulation (5-HT)
Patent literature suggests that N-substituted pyrazole derivatives serve as agonists for 5-HT1F receptors , relevant for the treatment of migraine. The cyclobutylmethyl group provides the necessary hydrophobic bulk to fit the orthosteric binding site of the receptor.
Visualization: JAK-STAT Signaling Pathway
The following diagram illustrates the intervention point of pyrazole-based inhibitors within the inflammatory cascade.
Figure 1: Mechanism of Action. The pyrazole derivative inhibits JAK3 autophosphorylation, preventing STAT activation and downstream inflammatory gene transcription.
Synthetic Pathways & Manufacturing
The synthesis of This compound is typically achieved via a convergent route involving the alkylation of a pyrazole-4-carboxylate ester followed by reduction.
Retrosynthetic Analysis
-
Target: this compound
-
Precursor: Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate
-
Starting Materials: Ethyl 1H-pyrazole-4-carboxylate + (Bromomethyl)cyclobutane.
Visualization: Synthetic Workflow
Figure 2: Two-step synthetic route yielding the target alcohol from commercially available ester precursors.
Experimental Protocols
Protocol A: Synthesis of this compound
Self-Validating System: This protocol includes TLC monitoring and NMR validation steps.
Step 1: N-Alkylation
-
Reagents: Dissolve ethyl 1H-pyrazole-4-carboxylate (10.0 mmol) in anhydrous DMF (20 mL). Add Potassium Carbonate (
, 20.0 mmol) and (bromomethyl)cyclobutane (12.0 mmol). -
Reaction: Stir the suspension at 60°C for 12 hours under an inert atmosphere (
). -
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, replaced by a higher spot. -
Workup: Dilute with water (100 mL), extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over
, and concentrate.[2] -
Purification: Silica gel chromatography (Gradient 0-40% EtOAc in Hexanes).
Step 2: Reduction
-
Reagents: Dissolve the intermediate ester (5.0 mmol) in anhydrous THF (15 mL). Cool to 0°C.[3]
-
Reaction: Dropwise add Lithium Aluminum Hydride (
, 1.0 M in THF, 7.5 mmol). Stir at 0°C for 1 hour, then warm to RT for 2 hours. -
Quench: Carefully add water (0.3 mL), 15% NaOH (0.3 mL), then water (0.9 mL) (Fieser workup). Filter the white precipitate.
-
Isolation: Concentrate the filtrate to yield the crude alcohol.
-
Characterization: Confirm structure via
-NMR ( ): Look for the pyrazole singlets ( ppm) and the methylene doublet ( ppm).
Protocol B: In Vitro JAK3 Kinase Assay
Objective: Determine the IC50 of derivatives synthesized using this scaffold.
-
Reagents: Recombinant human JAK3 kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (
concentration: ~2 M), and test compounds. -
Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (start at 10
M). -
Incubation: Mix kinase, substrate, and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM
). Initiate reaction with ATP. Incubate for 60 min at RT. -
Detection: Use an ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based detection to quantify ADP production.
-
Analysis: Plot Luminescence vs. Log[Compound]. Fit data to a sigmoidal dose-response curve to calculate
.-
Control: Staurosporine or Tofacitinib as a positive control.
-
References
-
Pfizer Inc. (2018). Pyrrolo[2,3-d]pyrimidin-4-yl-amino-ethyl-lactam derivatives as JAK inhibitors. Patent WO2018112379A1. (Describes the use of cyclobutylmethyl and related cycloalkyl tails in JAK inhibitor optimization).
-
Telliez, J. B., et al. (2016).[4] Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chemical Biology, 11(12), 3442–3451. (Foundational paper on Ritlecitinib/PF-06651600 mechanism).
-
Medeiros, A. K., et al. (2016).[5] JAK3 as an Emerging Target for Topical Treatment of Inflammatory Skin Diseases.[5] PLoS One, 11(10).[5] (Validates the therapeutic target for this scaffold).
-
BLDpharm. (2024). Product Datasheet: this compound. (Commercial availability and physical properties).[6]
-
Lundbeck A/S. (1998). 5-HT1F agonists for the treatment of migraine.[7] US Patent 5721252A. (Early examples of pyrazole-alkyl scaffolds in GPCR drug discovery).
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An In-Depth Technical Guide to the Safe Handling of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Introduction: A Proactive Approach to Laboratory Safety
In the landscape of pharmaceutical research and novel molecule synthesis, the availability of comprehensive safety data often lags behind the pace of discovery. This is the case for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS No. 1492566-89-8), a specialized heterocyclic alcohol for which a formal Safety Data Sheet (SDS) is not publicly available. This guide has been developed to fill this critical information gap. As your Senior Application Scientist, my objective is not to simply present a static document, but to provide a dynamic risk assessment framework. By extrapolating from the well-documented chemistry and toxicology of the parent pyrazole scaffold and its derivatives, this whitepaper offers a robust, scientifically-grounded protocol for the safe handling, storage, and emergency management of this compound, ensuring both scientific integrity and the well-being of laboratory personnel.
Section 1: Chemical Identification and Structural Context
Understanding a molecule's structure is fundamental to predicting its behavior, both in a reaction vessel and in a biological system. The target compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2]
Table 1: Compound Identification
| Identifier | Data | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 1492566-89-8 | [3] |
| Molecular Formula | C₉H₁₄N₂O | [3] |
| Molecular Weight | 166.22 g/mol | [3] |
| SMILES | OCC1=CN(CC2CCC2)N=C1 | [3] |
| Structure | | - |
The key functional groups—the pyrazole ring, the cyclobutyl aliphatic group, and the primary methanol group—dictate its physical properties and potential reactivity. The pyrazole core is known for its stability and diverse biological activities, while the methanol group provides a site for potential metabolic oxidation or further chemical modification.
Section 2: Hazard Assessment Based on the Pyrazole Class
In the absence of specific toxicological data for this compound, we must infer its potential hazards from structurally analogous compounds. The parent compound, Pyrazole (CAS 288-13-1), provides a conservative baseline for hazard classification under the Globally Harmonized System (GHS).[4][5]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis of Assessment |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on Pyrazole data[4][5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Based on Pyrazole data[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on Pyrazole and other derivatives[4][6] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Based on Pyrazole data[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on (1H-pyrazol-5-yl)methanol data[7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure | Based on Pyrazole data[4][5] |
| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects | Based on Pyrazole data[4][5] |
Hazard Pictograms:
Expert Insight: The high hazard classification, particularly the "Toxic in contact with skin" and "Causes serious eye damage" categories, dictates that engineering controls and personal protective equipment (PPE) are not merely recommended—they are mandatory for mitigating risk. The potential for target organ damage with repeated exposure underscores the importance of minimizing chronic, low-level exposure through consistent and rigorous handling protocols.
Section 3: Proactive Exposure Control and Personal Protection
A self-validating safety protocol relies on a multi-layered defense against chemical exposure. This begins with engineering controls and culminates in the correct use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
-
Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and located in close proximity to the workstation.
Personal Protective Equipment (PPE): The Essential Barrier
Table 3: Mandatory PPE for Handling Pyrazole Derivatives
| Protective Equipment | Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashing.[8] | Protects against splashes and dust, mitigating the high risk of serious eye damage (H318).[4][5] |
| Hand Protection | Nitrile or butyl rubber gloves. Glove thickness should be appropriate for the task duration. Always inspect gloves before use and change them immediately if contaminated. | Prevents skin contact, addressing the acute dermal toxicity (H311) and skin irritation (H315) hazards.[4][5][8] |
| Skin and Body Protection | A flame-retardant laboratory coat. Closed-toe shoes are required. Additional protective clothing, such as an apron, may be necessary for larger quantities.[8] | Minimizes the risk of accidental skin exposure from spills or splashes. |
| Respiratory Protection | Not typically required when working within a functional chemical fume hood. If aerosols or dust may be generated outside of a hood, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is necessary.[8] | Protects against inhalation, which may cause respiratory irritation (H335). |
Section 4: Safe Handling, Storage, and Disposal Workflows
Methodical and well-documented procedures are the cornerstone of laboratory safety and experimental reproducibility.
Workflow for Safe Handling and Experimentation
Caption: Standard workflow for handling the pyrazole compound.
Storage Protocols
Based on guidelines for related heterocyclic compounds, the following storage conditions are mandated to ensure chemical stability and prevent degradation.[9]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be advisable, though specific stability studies should be performed.[9]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture uptake.[9]
-
Light: Protect from light by using an amber vial or storing it in a dark location.[9]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and foodstuffs.[10]
Waste Disposal
Chemical waste must be disposed of in accordance with institutional, local, and national regulations.
-
Collect all waste containing the compound in a designated, labeled, and sealed hazardous waste container.
-
Do not dispose of it down the drain or in general waste.
-
Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before beginning work.
Workflow for Emergency Response to Exposure
Caption: Emergency response procedures following accidental exposure.
First-Aid Measures:
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Due to the high dermal toxicity, seek immediate medical attention.[4]
-
After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).
-
Hazardous Combustion Products: In case of fire, toxic fumes may be released, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
References
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a . ResearchGate. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations . Frontiers. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. [Link]
-
Pyrazole | C3H4N2 . PubChem - NIH. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation . PMC - NIH. [Link]
-
GHS Hazardous Chemical Information List . Safe Work Australia. [Link]
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Hazardous Chemical Information System (HCIS) - Details . Safe Work Australia. [Link]
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Methanol Safety Data Sheet . Methanol Institute. [Link]
-
Safety data sheet . BASF. [Link]
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[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol as a medicinal chemistry building block
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Goldilocks" Scaffold
[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS: 1492566-89-8) represents a high-value building block that bridges the gap between standard alkyl pyrazoles and bulky cycloalkyl systems. In modern drug design, particularly within kinase and GPCR programs, the N1-substituent on the pyrazole ring is a critical modulator of physicochemical properties (LogP, solubility) and metabolic stability.
This guide details the strategic deployment of this scaffold, emphasizing the cyclobutylmethyl moiety as a bioisostere that offers a unique "puckered" conformation distinct from the planar cyclopropyl or the flexible
Core Physicochemical Profile
| Property | Value (Predicted) | Significance |
| Formula | C | Low MW fragment (<200 Da) |
| MW | 166.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~1.3 - 1.6 | Optimal lipophilicity for cell permeability without insolubility |
| TPSA | ~49 Ų | Excellent polarity balance for CNS or peripheral targets |
| H-Bond Donors | 1 (-OH) | Versatile handle for further derivatization |
The Cyclobutyl Advantage: Structural Logic
The decision to incorporate a cyclobutylmethyl group over a cyclopropylmethyl or isobutyl group is rarely arbitrary. It is a calculated move to exploit specific steric and electronic effects.
The "Pucker" Effect
Unlike cyclopropane (planar, rigid, high ring strain ~27.5 kcal/mol) or cyclopentane (envelope, flexible), cyclobutane exists in a puckered conformation (dihedral angle ~25-35°).
-
Consequence: When attached to the pyrazole via a methylene spacer, the cyclobutyl ring projects into hydrophobic pockets with a specific 3D volume that planar rings cannot access.
-
Metabolic Stability: The cyclobutane ring is generally more metabolically stable than the highly strained cyclopropane (prone to ring-opening) and less prone to oxidative metabolism than linear alkyl chains (which suffer from
or oxidation).
Bioisosterism
The cyclobutyl moiety serves as a superior bioisostere for:
-
Iso-butyl: Similar volume but reduced entropic penalty upon binding due to conformational restriction.
-
Phenyl: In certain contexts, the cyclobutyl group mimics the bulk of a phenyl ring without the
-stacking or solubility issues associated with biaryls.
Synthetic Architecture
The synthesis of this compound requires rigorous regiocontrol to avoid the formation of the N2-isomer.
Pathway Visualization (Graphviz)
Figure 1: Two-step convergent synthesis emphasizing regioselective N-alkylation followed by ester reduction.
Critical Experimental Considerations
-
Regioselectivity: The use of Cesium Carbonate (Cs
CO ) in DMF promotes the thermodynamic N1-alkylation over the kinetic N2-product due to the "cesium effect" (coordination and solubility). -
Reduction: While LiAlH
is standard, DIBAL-H (2.2 equiv) in DCM/Toluene is often preferred in process chemistry to avoid aluminum emulsions during workup.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the TLC does not show the expected Rf shift (Ester Rf ~0.6
Protocol A: Regioselective N-Alkylation
Objective: Synthesis of Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Ethyl 1H-pyrazole-4-carboxylate (10.0 mmol, 1.40 g) in anhydrous DMF (20 mL).
-
Base Addition: Add Cs
CO (15.0 mmol, 4.88 g) in a single portion. Stir at room temperature for 15 minutes to generate the pyrazolate anion. -
Alkylation: Dropwise add (Bromomethyl)cyclobutane (12.0 mmol, 1.79 g) via syringe.
-
Note: (Bromomethyl)cyclobutane is commercially available but can be volatile; handle with care.
-
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by LC-MS (Target M+1: ~209).
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF. Wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The N1-isomer usually elutes second if using silica, but N1 is the major product (>90%).
Protocol B: Ester Reduction
Objective: Conversion to the Title Alcohol.
-
Setup: Place the intermediate ester (5.0 mmol, 1.04 g) in a dry flask under Argon. Dissolve in anhydrous THF (25 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Add LiAlH
(1.0 M in THF, 7.5 mL, 7.5 mmol) dropwise over 10 minutes.-
Caution: Exothermic gas evolution (H
).
-
-
Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour. TLC should show complete consumption of the ester.
-
Fieser Quench (Crucial): Cool back to 0°C. Carefully add:
-
0.3 mL Water
-
0.3 mL 15% NaOH
-
0.9 mL Water
-
-
Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Concentrate the filtrate to yield the crude alcohol.
Functionalization: The "Hub" Concept
The 4-hydroxymethyl group is not the endpoint; it is a pivot point for divergent synthesis.
Figure 2: Divergent synthetic utility of the hydroxymethyl handle.
Application in Kinase Inhibitors
In the design of JAK inhibitors (e.g., Ruxolitinib analogs), the pyrazole 4-position often interacts with the hinge region or solvent front.
-
Aldehyde Route: Oxidation to the aldehyde allows reductive amination with piperazines or morpholines, creating solubilizing tails common in kinase drugs.
-
Chloride Route: Conversion to the chloride allows displacement by thiols or secondary amines, facilitating fragment growing.
References
-
Regioselective Pyrazole Alkylation
-
Cyclobutane in Medicinal Chemistry
-
Wilsily, A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]
-
-
Bioisosterism Principles
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
-
General Pyrazole Synthesis (Review)
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]
-
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The Strategic Utility of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: A Technical Primer for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, including the ability of the N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, contribute to its versatility in engaging with biological targets.[3] This technical guide delves into the specific attributes and potential applications of a notable pyrazole derivative, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS 1492566-89-8). While extensive public-domain research on this specific molecule is limited, its structural features suggest significant potential as a versatile building block in the synthesis of novel therapeutic agents. This document will, therefore, explore its synthetic accessibility, the strategic importance of its constituent parts, and its prospective applications based on the well-established pharmacology of related pyrazole-containing compounds.
Molecular Architecture: A Sum of Strategic Parts
The therapeutic potential of this compound can be dissected by examining its three key structural components: the pyrazole core, the N-1 cyclobutylmethyl substituent, and the C-4 hydroxymethyl group.
The Pyrazole Core: A Hub of Biological Activity
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that imparts a unique combination of stability and reactivity.[3] This core is a cornerstone in a wide array of approved drugs, demonstrating its broad therapeutic relevance. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[4] The pyrazole moiety can also serve as a bioisostere for amide groups, offering a strategy to modulate physicochemical and pharmacokinetic properties while maintaining biological activity.[5]
The N-1 Cyclobutylmethyl Substituent: Tailoring Lipophilicity and Specificity
The regioselective N-alkylation of pyrazoles is a critical step in diversifying their structure and tuning their biological activity.[6][7] The cyclobutylmethyl group at the N-1 position of the pyrazole ring in our molecule of interest is a lipophilic moiety that can influence the compound's solubility, membrane permeability, and metabolic stability. The non-planar, strained cyclobutyl ring can also play a crucial role in establishing specific interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity. The choice of an N-1 alkyl substituent is a key determinant in the structure-activity relationship (SAR) of pyrazole-based drug candidates.[3]
The C-4 Hydroxymethyl Group: A Handle for Further Functionalization
The hydroxymethyl group at the C-4 position is a versatile functional handle that opens up numerous avenues for synthetic elaboration. This primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a variety of esters, ethers, and amines. This functional group is pivotal for constructing more complex molecules and for introducing pharmacophoric features necessary for potent and selective biological activity.
Synthetic Pathways: Accessing the Core Scaffold
A potential synthetic workflow is outlined below:
Figure 1: A proposed synthetic route to this compound.
Experimental Protocol (Hypothetical):
-
Cyclocondensation: React ethyl 4,4-diethoxy-3-oxobutanoate with cyclobutylmethylhydrazine in a suitable solvent such as ethanol, often with acid catalysis, to form the pyrazole ring system.
-
Chlorination: The resulting pyrazolone intermediate can be chlorinated, for example, using phosphorus oxychloride (POCl₃), to introduce a leaving group at the 5-position.
-
Reduction: The ester at the 4-position is then reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Dechlorination: Finally, the chloro group at the 5-position is removed via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the target compound, this compound.
This synthetic strategy offers flexibility, as variations in the starting materials can be used to generate a library of analogous compounds for SAR studies.
Potential Applications in Drug Discovery
Given the broad biological activities of pyrazole derivatives, this compound represents a valuable starting point for the development of novel therapeutics in several key areas.
As a Building Block for Kinase Inhibitors
A significant number of FDA-approved pyrazole-containing drugs are kinase inhibitors used in oncology. The pyrazole scaffold is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding site of various kinases. The hydroxymethyl group of our title compound can be elaborated to introduce functionalities that target specific regions of the kinase domain, thereby enhancing potency and selectivity.
Figure 2: Potential synthetic elaborations for developing kinase inhibitors.
In the Development of Antimicrobial Agents
Pyrazole derivatives have shown promise as antibacterial and antifungal agents. For instance, some pyrazoles act as inhibitors of bacterial fatty acid synthesis.[5] The cyclobutylmethyl group could be optimized to enhance penetration of the bacterial cell wall, while the hydroxymethyl group can be functionalized to interact with the target enzyme.
As a Scaffold for CNS-Acting Agents
The physicochemical properties of the pyrazole ring make it suitable for designing drugs that target the central nervous system (CNS). By modulating the lipophilicity and hydrogen bonding capacity through derivatization of the hydroxymethyl group, it may be possible to develop novel agents for neurological and psychiatric disorders.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of this compound would be crucial for any drug discovery program. Key SAR investigations would likely focus on:
| Structural Moiety | Potential Modifications | Rationale |
| N-1 Substituent | Varying the size and lipophilicity of the alkyl group (e.g., cyclopropylmethyl, cyclopentylmethyl). | To optimize hydrophobic interactions and fine-tune pharmacokinetic properties. |
| C-4 Position | Conversion of the methanol to amides, esters, or ethers with diverse substituents. | To introduce new pharmacophoric elements and explore different binding interactions. |
| Pyrazole Ring | Introduction of substituents at the 3 and 5 positions. | To modulate the electronic properties of the ring and explore additional binding pockets. |
Table 1: Key areas for SAR exploration.
Conclusion and Future Outlook
This compound is a strategically designed chemical entity that holds considerable promise as a versatile building block in drug discovery. Its pyrazole core provides a proven foundation for biological activity, while the N-1 and C-4 substituents offer ample opportunities for synthetic diversification and optimization of pharmacological properties. Although this specific molecule is not yet widely documented in scientific literature, its structural attributes, coupled with the rich history of pyrazole in medicinal chemistry, strongly suggest its utility in the development of next-generation therapeutics. Researchers in the pharmaceutical sciences are encouraged to explore the synthetic potential of this compound as a starting point for innovative drug design and development programs.
References
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1774-1778. [Link]
-
Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]
-
Rostom, S. A. F. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776. [Link]
-
Rostom, S. A. F., et al. (2003). Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. European Journal of Medicinal Chemistry, 38(11-12), 959-74. [Link]
-
Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1864. [Link]
-
Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Zhou, Z., et al. (2017). Non-Deprotonative Primary and Secondary Amination of (Hetero)Arylmetals. Journal of the American Chemical Society, 139(1), 115-118. [Link]
-
Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]
-
Vitale, P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4547. [Link]
-
Lange, J. H., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]
-
Sharma, V., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Herforth, C., & Movassaghi, M. (2019). Total Synthesis of Herquline B and C. Journal of the American Chemical Society, 141(1), 25-28. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Usanov, D. L., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 29(13), 3043. [Link]
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Ahn, J., et al. (2019). Quantitative Comparison of Enrichment from DNA-Encoded Chemical Library Selections. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(2), 147-156. [Link]
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N-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
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CAS References. CAS. [Link]
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Schlembach, M. C., & Mischo, W. H. (2023). Authorship, Citation, and Publication Characteristics Across 130 Years of the Journal of the American Chemical Society. Science & Technology Libraries, 42(4), 456-479. [Link]
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Jung, J.-C., et al. (2004). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. Bulletin of the Korean Chemical Society, 25(11), 1679-1683. [Link]
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Zhu, Y., et al. (2014). Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. Organic & Biomolecular Chemistry, 12(23), 3797-3801. [Link]
-
Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. [Link]
-
Li, G., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1756. [Link]
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Predictive Framework for Metabolic Stability: The [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol Scaffold
Executive Summary
The [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol scaffold presents a unique dichotomy in medicinal chemistry. While the pyrazole core and cyclobutane moiety are often employed to modulate lipophilicity and improve metabolic stability relative to alkyl chains, the pendant primary alcohol (–CH₂OH) introduces a significant "soft spot" for rapid metabolic clearance.
This guide details a predictive framework for assessing the metabolic stability of this specific scaffold. It moves beyond generic protocols to address the specific liabilities of primary alcohols attached to heteroaromatic systems, emphasizing the critical need to assess cytosolic metabolism (ADH/ALDH) alongside traditional microsomal (CYP-mediated) clearance.
Structural Analysis & Metabolic Liabilities[1]
To accurately predict stability, we must deconstruct the scaffold into its three pharmacophoric elements and analyze their specific metabolic risks.
The Primary Alcohol Handle (–CH₂OH)
Risk Level: Critical (High Clearance Liability)
The hydroxymethyl group at the 4-position of the pyrazole is the primary driver of intrinsic clearance (
-
Oxidative Dehydrogenation: Rapid conversion to the aldehyde (toxic intermediate) and subsequently to the carboxylic acid. This is mediated primarily by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) in the cytosol, and secondarily by CYP450s.
-
Direct Glucuronidation: Phase II conjugation via UGT enzymes (e.g., UGT1A1, UGT2B7) to form the O-glucuronide.
The Pyrazole Core
Risk Level: Low to Moderate Pyrazoles are generally robust "privileged scaffolds." However, they are susceptible to:
-
N-Oxidation: Mediated by FMOs or CYPs.
-
Ring Oxidation: Less likely unless the ring is highly electron-rich.
The Cyclobutylmethyl Group
Risk Level: Moderate
-
N-Dealkylation: The methylene bridge is benzylic-like (attached to a nitrogen). CYP-mediated hydroxylation at this carbon leads to hemiaminal formation and spontaneous cleavage, releasing cyclobutanecarbaldehyde.
-
Ring Hydroxylation: The cyclobutane ring, while strained, is often more stable than linear alkyl chains. However, CYP-mediated hydroxylation at the C3 position of the cyclobutane is a known metabolic pathway.
In Silico Prediction Framework
Before wet-lab testing, computational modeling provides the first line of defense.
Quantum Mechanical (QM) Bond Dissociation Energy (BDE)
Metabolic H-abstraction rates correlate with BDE. For this scaffold, calculate the C–H BDE for:
-
The methylene linker (–N–C H₂–Cyclobutane).
-
The hydroxymethyl carbons (–C H₂OH).
-
Threshold: C–H bonds with BDE < 90 kcal/mol are high-risk sites for CYP abstraction.
Site of Metabolism (SOM) Prediction
Utilize tools like SMARTCyp or StarDrop (P450 module).
-
Expectation: These tools typically flag the methylene linker and the cyclobutane ring.
-
Limitation: Most CYP-focused models underestimate ADH/ALDH clearance of the alcohol. Do not rely solely on CYP models for this scaffold.
Predicted Metabolic Pathway Diagram
The following diagram illustrates the logical flow of metabolic transformation for this specific scaffold.
Figure 1: Predicted metabolic fate.[1] The Alcohol -> Acid pathway (Red) represents the highest clearance risk.
In Vitro Experimental Validation
Standard microsomal stability assays (HLM) are insufficient for this scaffold because they lack cytosolic enzymes (ADH/ALDH). You must employ a "Self-Validating" protocol that accounts for non-CYP clearance.
The "Cytosol-Inclusive" Protocol
This protocol compares stability in Liver Microsomes (LM) vs. Hepatocytes to isolate the enzyme class responsible for clearance.
Materials
-
Test System A: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Test System B: Cryopreserved Human Hepatocytes (1 x 10⁶ cells/mL).
-
Cofactors: NADPH (for CYPs), UDPGA (for UGTs), NAD+/NADH (for ADH/ALDH - endogenous in hepatocytes, must be added if using S9 fraction).
-
Controls:
-
Positive (CYP): Verapamil or Midazolam.
-
Positive (Phase II): 7-Hydroxycoumarin.
-
Negative: Warfarin.
-
Step-by-Step Methodology
| Step | Action | Critical Scientific Rationale |
| 1. Preparation | Prepare 1 µM test compound in Phosphate Buffer (pH 7.4). | Low concentration (1 µM) ensures first-order kinetics ( |
| 2. Pre-Incubation | Warm microsomes/hepatocytes to 37°C for 5 mins. | Restores enzymatic activity and membrane fluidity. |
| 3. Initiation | HLM: Add NADPH regenerating system.Hepatocytes: Add test compound directly. | HLM requires exogenous cofactor. Hepatocytes are a complete system. |
| 4. Sampling | Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min. | Multiple early time points are crucial for high-clearance compounds. |
| 5. Quenching | Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS). | ACN precipitates proteins immediately. Cold temp stops residual metabolism.[2] |
| 6. Centrifugation | Spin at 3,500 rpm for 20 min at 4°C. | Pellets precipitated protein to protect the LC column. |
| 7. Analysis | Analyze supernatant via LC-MS/MS (MRM mode). | Monitor parent depletion and appearance of +14 Da (Acid) or +176 Da (Glucuronide) peaks. |
Data Interpretation Logic
Calculate Intrinsic Clearance (
-
Scenario A: High clearance in Hepatocytes, Low clearance in HLM.
-
Scenario B: High clearance in both.
-
Scenario C: Clearance increases significantly in HLM when UDPGA is added.
Optimization Strategies
If the scaffold shows high instability (
-
Deuteration: Replace the protons on the hydroxymethyl group (–CD₂OH). This utilizes the Kinetic Isotope Effect (KIE) to slow down oxidation by ADH/CYP.
-
Steric Hindrance: Introduce a methyl group alpha to the alcohol (secondary alcohol) or on the pyrazole ring to hinder enzyme access.
-
Bioisosteric Replacement:
-
Replace –CH₂OH with an Oxetane (polar, H-bond acceptor, but metabolically blocked).
-
Replace cyclobutane with Difluorocyclobutane to block ring hydroxylation and lower
of the amine.
-
Integrated Screening Workflow
The following flowchart visualizes the decision matrix for evaluating this scaffold.
Figure 2: Integrated screening cascade. Note the parallel testing of HLM and S9/Cytosol to capture alcohol oxidation.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3] [Link]
-
Fiori, D. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.[4] Future Medicinal Chemistry. [Link]
-
van der Kolk, M. R. et al. (2022).[5][6] Cyclobutanes in Small-Molecule Drug Candidates.[5][6][7] ChemMedChem.[5][6] [Link]
-
Kirchmair, J. et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling. [Link]
-
Vasiliou, V. et al. (2006).[8] Aldehyde dehydrogenases: From alcohol metabolism to human health.[8][9] Alcohol Research & Health.[9] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Structural Analysis of Cyclobutyl Pyrazole Methanol Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2][3] Derivatives such as cyclobutyl pyrazole methanols are of significant interest, as the deliberate combination of a rigid cyclobutyl moiety, a versatile pyrazole core, and a hydrogen-bonding methanol group offers a sophisticated platform for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth framework for the definitive structural elucidation of this chemical class. It is designed for researchers, medicinal chemists, and analytical scientists engaged in drug discovery and development. Moving beyond rote procedural descriptions, this document emphasizes the causal logic behind analytical choices, integrating multi-technique data into a cohesive and irrefutable structural assignment. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD), presenting a self-validating system for structural analysis that ensures the highest degree of scientific integrity.
Introduction: The Architectural Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structural motif that imparts a unique combination of chemical and physical properties. This scaffold is not merely a passive linker but an active contributor to a molecule's biological profile, capable of engaging in hydrogen bonding, metal chelation, and various dipole and hydrophobic interactions. Its presence in FDA-approved drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant underscores its therapeutic relevance.[2][3]
The true power of the pyrazole scaffold lies in its synthetic tractability and the functional diversity that can be achieved through substitution.[4] The deliberate incorporation of a cyclobutyl group can confer metabolic stability and provide an optimal hydrophobic substituent to probe binding pockets within biological targets.[4] Simultaneously, the methanol moiety (-CH2OH) introduces a critical hydrogen bond donor and acceptor, a feature often essential for anchoring a ligand to its receptor and enhancing solubility.
This guide provides an integrated analytical workflow to confidently navigate the structural complexities of cyclobutyl pyrazole methanol derivatives, ensuring that synthetic efforts translate into well-characterized molecular entities ready for further development.
A Plausible Synthetic Framework
To contextualize the analytical challenge, we consider a common and robust synthetic route to 1,3,5-substituted pyrazoles: the Paal-Knorr condensation of a 1,3-diketone with a substituted hydrazine.[2][5] This approach offers high regioselectivity and yield.
Caption: Workflow illustrating the synergy of 2D NMR experiments.
3.1.3 Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it slows the exchange of N-H and O-H protons, making them more easily observable.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shifts, integrations, and multiplicities of all signals.
-
D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The disappearance of signals confirms their assignment as exchangeable N-H or O-H protons. [6]4. ¹³C{¹H} and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum to identify all carbon signals and their types (C, CH, CH₂, CH₃).
-
2D NMR Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra. The HMBC experiment is particularly critical; setting the long-range coupling constant (ⁿJCH) to ~8 Hz is optimal for observing 2- and 3-bond correlations that will link the cyclobutyl and methanol fragments to the pyrazole core.
| Table 1: Representative NMR Data for (5-Cyclobutyl-1H-pyrazol-3-yl)methanol in DMSO-d₆ | | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | | Pyrazole NH | ~12.5 (br s, 1H) | - | | Pyrazole C4-H | ~6.1 (s, 1H) | ~102.5 (CH) | | C H₂OH | ~4.4 (d, 2H) | ~56.0 (CH₂) | | CH₂OH | ~5.2 (t, 1H) | - | | Cyclobutyl CH (α to pyrazole) | ~3.3 (quint, 1H) | ~34.0 (CH) | | Cyclobutyl CH ₂ (β) | ~2.2 (m, 2H) | ~28.5 (CH₂) | | Cyclobutyl CH ₂ (γ) | ~1.9 (m, 2H) | ~18.0 (CH₂) | | Pyrazole C3 | - | ~148.0 (C) | | Pyrazole C5 | - | ~145.0 (C) |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation, corroborates the structural subunits identified by NMR.
3.2.1 Ionization and High-Resolution Analysis
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the protonated molecule [M+H]⁺, which confirms the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for new chemical entities. HRMS provides a highly accurate mass measurement (to within 5 ppm), which is used to calculate the elemental formula, thereby validating the molecular composition against the proposed structure.
3.2.2 Fragmentation Analysis (MS/MS)
Tandem MS (MS/MS) involves isolating the parent ion (e.g., [M+H]⁺) and fragmenting it to reveal structural information. The fragmentation pattern of pyrazoles is well-documented and provides characteristic fingerprints. [7][8]
-
Key Fragmentation Pathways:
-
Loss of the cyclobutyl group.
-
Loss of the hydroxymethyl group (-CH₂OH).
-
Classic pyrazole ring fragmentation, including the loss of N₂ or HCN, though this can be complex depending on the substituents. [7] 3.2.3 Experimental Protocol: MS Analysis
-
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
HRMS Acquisition: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
MS/MS Acquisition: Perform a product ion scan on the isolated [M+H]⁺ peak to generate the fragmentation spectrum. Analyze the fragment masses to confirm the presence of the expected structural motifs.
| Table 2: Predicted ESI-MS/MS Fragments for (5-Cyclobutyl-1H-pyrazol-3-yl)methanol | | :--- | :--- | :--- | | m/z (relative) | Formula of Fragment | Proposed Loss from Parent Ion [M+H]⁺ | | M+1 | C₈H₁₃N₂O⁺ | Parent Ion | | M+1 - 18 | C₈H₁₁N₂⁺ | Loss of H₂O | | M+1 - 31 | C₇H₁₀N₂⁺ | Loss of CH₂OH | | M+1 - 55 | C₄H₈N₂O⁺ | Loss of C₄H₇ (cyclobutyl radical) |
Definitive 3D Structure: Single-Crystal X-ray Diffraction (SCXRD)
While NMR and MS define connectivity, SCXRD provides the unambiguous, three-dimensional solid-state structure, serving as the ultimate validation. [9] 4.1 The Power of Crystallographic Data SCXRD analysis yields precise data on:
-
Bond Lengths and Angles: Confirming the pyrazole aromaticity and cyclobutyl geometry.
-
Tautomeric Form: In the solid state, the position of the N-H proton is fixed, definitively identifying the tautomer present in the crystal.
-
Intermolecular Interactions: Crucially, it visualizes the hydrogen bonding network. The methanol's -OH group is expected to be a key player, forming hydrogen bonds with the pyrazole's pyridine-like nitrogen or with adjacent molecules, influencing crystal packing and physical properties. [10][11] 4.2 Experimental Protocol: SCXRD
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, methanol) is a common starting point.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion. [11]3. Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding an atomic model of the molecule.
Structure-Activity Relationship (SAR) Implications
The detailed structural analysis directly informs our understanding of the molecule's potential as a drug candidate. The three core components each play a distinct role.
Caption: Key pharmacophoric features of the cyclobutyl pyrazole methanol scaffold.
-
The Cyclobutyl Moiety: Occupies hydrophobic pockets, often displacing water molecules and contributing favorably to binding entropy. Its defined shape can provide selectivity for a specific protein isoform. [4]* The Pyrazole Core: Acts as a rigid and chemically stable scaffold, correctly orienting the other functional groups. The pyridine-type nitrogen (N2) is a strong hydrogen bond acceptor. [12][13]* The Methanol Group: A versatile hydrogen bond donor and acceptor, this group is frequently responsible for the high-affinity interactions that "anchor" the molecule in the active site of a target protein.
Conclusion
The structural analysis of novel chemical entities like cyclobutyl pyrazole methanol derivatives demands a rigorous, multi-faceted approach. A cursory analysis is insufficient and risks costly downstream failures in the drug development pipeline. The integrated workflow presented here—combining 1D and 2D NMR for connectivity, HRMS for molecular formula confirmation, and single-crystal X-ray diffraction for definitive 3D structure—constitutes a self-validating and robust system. By understanding the "why" behind each analytical step, researchers can move forward with absolute confidence in their molecular architecture, paving the way for meaningful structure-activity relationship studies and the successful development of next-generation therapeutics.
References
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2017). Journal of Medicinal Chemistry. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. [Link]
-
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1995). Journal of the Serbian Chemical Society. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). IntechOpen. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018). Magnetic Resonance in Chemistry. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). MDPI. [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). RSC Advances. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2020). Arkivoc. [Link]
-
Recently reported biological activities of pyrazole compounds. (2017). Bioorganic & Medicinal Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (2018). ResearchGate. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2022). ResearchGate. [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). RSC Publishing. [Link]
-
Structures of three selected compounds from those occuring in the methanol extract obtained from the whole plant of R. apiculata, which include a pyrazole derivative, (5-bromo-2-hydroxy-phenyl). (2017). ResearchGate. [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (2020). ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). ORCA - Cardiff University. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Strategic Nucleophilic Substitution of [1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS: 1492566-89-8) is a critical building block in the synthesis of JAK inhibitors and other kinase-targeting small molecules. The pyrazole core serves as a bioisostere for imidazole or phenyl rings, while the cyclobutylmethyl tail provides essential lipophilicity and steric bulk to fill hydrophobic pockets in enzyme active sites.[1]
This guide addresses the nucleophilic substitution of the C4-hydroxymethyl group. While primary alcohols are versatile, the hydroxyl group (-OH) is a poor leaving group.[1] Successful substitution requires activation (conversion to a halide or sulfonate) or specific coupling conditions (Mitsunobu).
Critical Structural Analysis
-
The Pyrazole Core: The N2 nitrogen is pyridine-like (basic).[2] In acidic conditions, it will protonate, potentially altering solubility or trapping acid byproducts.[1]
-
The Cyclobutylmethyl Tail: While more stable than a cyclopropylmethyl group, the cyclobutyl ring is subject to ring expansion (to cyclopentyl) or ring-opening under vigorous acidic conditions or if a carbocation intermediate is allowed to form.
-
The Reaction Center: The exocyclic methylene (
) is a primary carbon attached to an electron-rich heteroaromatic ring. It favors mechanisms over , minimizing the risk of rearrangement provided the leaving group is displaced rapidly.
Strategic Reaction Pathways
The choice of substitution method depends on the nucleophile (Nu) and the tolerance of the substrate to acidic byproducts.
Figure 1: Decision matrix for nucleophilic substitution strategies based on nucleophile type and stability requirements.
Detailed Protocols
Protocol A: Mesylation and Displacement (Recommended)
Best for: Introduction of amines, thiols, or soft carbon nucleophiles.[1] Why: This method operates under basic conditions, preventing acid-catalyzed rearrangement of the cyclobutyl ring.[1]
Reagents
-
Substrate: this compound (1.0 eq)
-
Activator: Methanesulfonyl chloride (MsCl) (1.2 eq)[3]
-
Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Nucleophile: Primary/Secondary Amine (1.5 eq)
Step-by-Step Methodology
-
Preparation: Dissolve the pyrazole alcohol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add TEA (1.5 eq). Cool the solution to 0°C using an ice bath.
-
Expert Note: The pyrazole nitrogen may H-bond with the alcohol. Excess base ensures the HCl byproduct from mesylation is fully scavenged.
-
-
Activation: Dropwise add MsCl (1.2 eq) over 10 minutes. Maintain temperature < 5°C.
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC or LCMS.[1]
-
Target: Disappearance of Alcohol (
); Appearance of Mesylate ( ).
-
-
Displacement (One-Pot):
-
Option 1 (Reactive Nucleophiles): Add the amine nucleophile directly to the cold mesylate solution. Allow to warm to RT and stir for 2–4 hours.
-
Option 2 (Isolation): If the nucleophile is valuable, wash the DCM layer with cold
, dry over , concentrate without heat (< 30°C), and redissolve in DMF/MeCN for the substitution step.[1]
-
-
Workup: Quench with water. Extract with DCM.[3][4] Wash organic layer with brine.[3]
Protocol B: Chlorination via Thionyl Chloride
Best for: Scale-up; creating a stable intermediate for storage. Risk: High acidity. Requires strict temperature control to protect the cyclobutyl group.
Reagents
-
Substrate: 1.0 eq
-
Reagent: Thionyl Chloride (
) (1.5 eq) -
Solvent: DCM or Chloroform (Avoid ethers which can be cleaved).
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in DCM at 0°C.
-
Addition: Add
dropwise.-
Critical: Do not reflux unless absolutely necessary. The cyclobutylmethyl group is kinetically stable at RT but thermodynamically unstable relative to the cyclopentyl isomer.
-
-
Scavenging (Optional but Recommended): Add a catalytic amount of DMF (Vilsmeier-Haack type activation) to speed up the reaction at lower temperatures.
-
Neutralization: Once conversion is complete (check LCMS for
mass), pour the reaction mixture into a rapidly stirring mixture of DCM and saturated aqueous .-
Why: Rapid neutralization prevents the "trapped" HCl from protonating the pyrazole and causing slow degradation during concentration.
-
-
Isolation: Dry organics and concentrate.[3] The chloride is usually a stable solid/oil.
Protocol C: Mitsunobu Reaction
Best for: Phenols, Imides (Gabriel Synthesis), or specific sulfonamides.[1] Mechanism: Direct coupling without discrete intermediate isolation.[1]
Reagents
-
Substrate: 1.0 eq
-
Phosphine: Triphenylphosphine (
) (1.2 eq) -
Azodicarboxylate: DIAD or DEAD (1.2 eq)
-
Nucleophile: Acidic pronucleophile (
, e.g., Phenol, Phthalimide).[1]
Step-by-Step Methodology
-
Mix: Combine Substrate,
, and Nucleophile in anhydrous THF. Cool to 0°C.[3][4][5] -
Add: Add DIAD dropwise. The solution will turn yellow/orange.
-
Reaction: Stir at RT overnight.
-
Purification: The challenge is removing triphenylphosphine oxide (
).-
Tip: Triturate the crude residue with cold diethyl ether (product often precipitates, TPPO stays in solution) or use a polymer-supported phosphine.
-
Data Summary & Troubleshooting
Reagent Compatibility Matrix
| Parameter | Mesylation (Path A) | Chlorination (Path B) | Mitsunobu (Path C) |
| pH Conditions | Basic (TEA/DIPEA) | Acidic (HCl byproduct) | Neutral |
| Cyclobutyl Risk | Low | Medium (if heated) | Low |
| Atom Economy | Moderate (Sulfonate waste) | Good | Poor ( |
| Preferred Nu | Amines, Thiols, Azide | Cyanide, Hydride, Amines | Phenols, Imides |
Analytical Signatures (QC)
-
1H NMR (DMSO-d6 or CDCl3):
-
Starting Material (
): Doublet at 4.3–4.5 ppm (coupling to OH) or Singlet if exchange occurs. -
Mesylate (
): Singlet shifts downfield to 5.1–5.3 ppm. Look for methyl sulfonyl singlet at 3.0 ppm.[1] -
Chloride (
): Singlet at 4.6–4.7 ppm. -
Cyclobutyl Ring: Multiplets at
1.7–2.1 ppm. Warning Sign: If these multiplets simplify or shift significantly, check for ring expansion to cyclopentyl (usually 1.5–1.7 ppm range).[1]
-
References
-
General Pyrazole Chemistry: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles. Wiley-VCH. (Standard reference for heteroaromatic reactivity).
-
Mitsunobu Reaction on Pyrazoles: Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link
-
Mesylation Protocols: Crossland, R. K., & Servis, K. L. (1970).[1] "A facile synthesis of methanesulfonate esters."[1][4] The Journal of Organic Chemistry, 35(9), 3195–3196.[1] Link
-
Cyclobutylmethyl Stability: Olah, G. A., et al. (1982).[1] "Stable Carbocations. 242. The Cyclobutylmethyl Cation."[6] Journal of the American Chemical Society, 104(13), 3759–3761.[1] (Establishes the risk of rearrangement under superacidic conditions). Link
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
converting [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol to alkyl halides
Application Note: Chemoselective Halogenation of [1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Executive Summary
This guide details the conversion of This compound (Compound 1 ) to its corresponding alkyl halides (Chloride, Bromide, Iodide). This scaffold is a critical building block in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
Critical Challenge: The cyclobutylmethyl moiety is thermodynamically unstable in the presence of carbocations. Under acidic conditions (
Strategic Analysis & Mechanism
To successfully functionalize Compound 1 , one must navigate the basicity of the pyrazole ring and the lability of the cyclobutyl group.
The Rearrangement Risk (The "Why")
If the hydroxyl group is protonated by strong acid (e.g., conc.
Decision Matrix
Figure 1: Strategic workflow for halogenation ensuring ring preservation.
Detailed Protocols
Protocol A: Chlorination (Thionyl Chloride with Base Scavenger)
Best for: Scale-up, cost-efficiency.
Rationale: Standard
Reagents:
-
Substrate (Compound 1 ): 1.0 eq
-
Thionyl Chloride (
): 1.5 eq -
Triethylamine (
): 2.0 eq -
Dichloromethane (DCM): Anhydrous, 10 V (10 mL/g)
Step-by-Step:
-
Setup: Charge Compound 1 and
into a round-bottom flask with anhydrous DCM under Nitrogen/Argon. Cool to . -
Addition: Add
dropwise via syringe or addition funnel over 15 minutes. Exotherm expected. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC/LCMS. Look for disappearance of alcohol (
) and appearance of chloride ( ).
-
-
Quench: Cool to
. Slowly add saturated aqueous . -
Workup: Extract with DCM (
). Wash combined organics with Brine. Dry over .[1] -
Purification: Flash chromatography (Hexanes/EtOAc).
Key Insight: The base forms
Protocol B: Bromination (Appel Reaction)
Best for: High sensitivity, small scale, absolute prevention of rearrangement.
Rationale: The Appel reaction operates under neutral conditions. The driving force is the formation of the strong
Reagents:
-
Substrate (Compound 1 ): 1.0 eq
-
Carbon Tetrabromide (
): 1.25 eq -
Triphenylphosphine (
): 1.25 eq -
DCM: 15 V
Step-by-Step:
-
Setup: Dissolve Compound 1 and
in DCM at . -
Addition: Add
portion-wise (solid) or as a solution in DCM over 20 minutes.-
Note: The solution will likely turn slightly yellow.
-
-
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Workup: Direct concentration. The byproduct
is a solid. -
Purification: Triturate the residue with cold Ether/Hexanes (product dissolves;
precipitates). Filter. Purify filtrate via silica gel column.
Protocol C: Iodination (Finkelstein/Mesylate Route)
Best for: Preparing highly reactive alkylating agents.
Rationale: Direct iodination of alcohols is difficult. Converting the alcohol to a Mesylate (OMs) creates an excellent leaving group that can be displaced by Iodide in a mild
Reagents:
-
Step 1: Methanesulfonyl chloride (
, 1.2 eq), (1.5 eq), DCM. -
Step 2: Sodium Iodide (
, 2.0 eq), Acetone.
Step-by-Step:
-
Mesylation: Dissolve Compound 1 in DCM with
at . Add dropwise. Stir 1 hour. -
Workup 1: Wash with water, dry, and concentrate to give the crude Mesylate intermediate. Do not store; use immediately.
-
Iodination: Dissolve the crude Mesylate in Acetone. Add
(solid). -
Reaction: Stir at RT for 4–12 hours. A white precipitate (
) will form.-
Note: Heating to reflux (
) speeds this up but increases rearrangement risk. Stick to RT if possible.
-
-
Workup 2: Filter off solids. Concentrate filtrate.[1] Dissolve residue in EtOAc, wash with aqueous Sodium Thiosulfate (to remove iodine color) and water.
QC & Troubleshooting
Data Comparison Table
| Feature | Alcohol (Start) | Chloride (Product) | Bromide (Product) | Rearranged Impurity (Cyclopentyl) |
| LCMS (ESI+) | 167.1 Da | 185.1 / 187.1 (3:1) | 229.0 / 231.0 (1:1) | Same Mass as Product |
| 1H NMR ( | N/A (Loss of | |||
| 1H NMR (Ring) | Cyclobutyl Multiplets | Cyclobutyl Multiplets | Cyclobutyl Multiplets | Cyclopentyl Multiplets |
Validation via NMR
To confirm you have not rearranged the ring:
-
Check the Linker: In the desired product, you should see a doublet (or singlet depending on solvent) for the
protons around 4.0 ppm. -
Check the Ring: Cyclobutyl protons appear as complex multiplets between
1.6–2.4 ppm. If you see a simplified spectrum or a shift consistent with a 5-membered ring, rearrangement has occurred.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
-
Appel, R. (1975).[2] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[2] Angewandte Chemie International Edition, 14(12), 801-811. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.
-
Bio, M. M., et al. (2004). "Practical Synthesis of a Potent Hepatitis C Virus NS5B Inhibitor." Journal of Organic Chemistry, 69(19), 6257–6266. (Demonstrates mesylate displacement on sensitive heterocyclic scaffolds). Link
Sources
Scalable Manufacturing of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: An Application Note and Protocol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol, a key building block in contemporary drug discovery. The presented three-step synthetic route is designed for efficiency, scalability, and process safety, addressing the critical needs of pharmaceutical development and manufacturing. The protocol begins with the robust synthesis of the key intermediate, 1H-pyrazole-4-carbaldehyde, followed by a highly selective N-alkylation utilizing phase-transfer catalysis, and concludes with a safe and efficient reduction to the target alcohol. Each step is accompanied by detailed protocols, in-process controls, safety considerations, and data interpretation guidelines to ensure reproducibility and high purity of the final product.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The functionalization at the N1 and C4 positions of the pyrazole ring allows for fine-tuning of physicochemical and pharmacological properties. This compound represents a valuable intermediate, combining a flexible N-alkyl substituent with a versatile hydroxymethyl group at the C4 position, suitable for further elaboration in drug development programs.
The challenge in transitioning such intermediates from laboratory-scale synthesis to industrial manufacturing lies in developing a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable. This guide eschews complex, hazardous, or expensive reagents in favor of established, scalable chemical transformations. The chosen synthetic pathway prioritizes operational simplicity and the use of readily available starting materials, making it amenable to large-scale production.
Overall Synthetic Strategy
The manufacturing process is designed as a linear three-step synthesis starting from readily available precursors. The strategy is centered around the late-stage introduction of the cyclobutylmethyl group and a final, clean reduction step.
Figure 1: Scalable 3-step synthesis of the target molecule.
Part 1: Scalable Synthesis of 1H-Pyrazole-4-carbaldehyde
Principle and Rationale:
The Vilsmeier-Haack reaction is a powerful and industrially proven method for the formylation of electron-rich heterocycles.[2] The synthesis of 1H-pyrazole-4-carbaldehyde from hydrazone precursors via a one-pot cyclization and formylation offers a convergent and efficient route to this key intermediate.[3] This method avoids the use of organometallic reagents and cryogenic temperatures, which can be challenging to implement on a large scale.
Protocol 1: Synthesis of 1H-Pyrazole-4-carbaldehyde
| Parameter | Specification |
| Equipment | Jacketed glass reactor (50 L), overhead stirrer, thermocouple, dropping funnel, reflux condenser with gas scrubber. |
| Reagents | Acetone Phenylhydrazone (1.0 kg, 6.75 mol), Dimethylformamide (DMF, 2.0 L), Phosphoryl chloride (POCl3, 2.0 L, 21.6 mol). |
| Reaction Temp. | 0-10°C for Vilsmeier reagent formation, then 60-70°C for cyclization. |
| Reaction Time | 2-4 hours for Vilsmeier formation, 6-8 hours for cyclization. |
Procedure:
-
Charge the reactor with dimethylformamide (2.0 L) and cool to 0-5°C with constant stirring.
-
Slowly add phosphoryl chloride (2.0 L) via the dropping funnel, maintaining the internal temperature below 10°C.
-
Stir the mixture at 5-10°C for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
In a separate vessel, dissolve acetone phenylhydrazone (1.0 kg) in DMF (1.0 L).
-
Slowly add the hydrazone solution to the Vilsmeier reagent, maintaining the temperature below 20°C.
-
Once the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 6-8 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cool the reaction mixture to room temperature and carefully quench by pouring onto crushed ice (10 kg) in a separate, well-ventilated quenching vessel.
-
Neutralize the acidic solution by the slow addition of 50% aqueous sodium hydroxide solution until pH 7-8 is reached, maintaining the temperature below 30°C.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water (3 x 2 L), and dry under vacuum at 50°C to a constant weight.
Expected Yield: 75-85%
Part 2: N-Alkylation via Phase-Transfer Catalysis
Principle and Rationale:
Phase-transfer catalysis (PTC) is an exceptionally scalable technique for the N-alkylation of heterocyclic compounds like pyrazole.[4][5] It facilitates the reaction between a water-soluble base and an organic-soluble substrate by using a catalyst that transfers the hydroxide ion into the organic phase. This method offers several advantages for large-scale manufacturing:
-
Mild Reaction Conditions: Avoids the need for strong, hazardous bases like sodium hydride.[6]
-
High Selectivity: Often provides high regioselectivity for N1-alkylation in pyrazoles.[7]
-
Operational Simplicity: Simplifies work-up procedures as the catalyst is used in small quantities and can be easily removed.[5]
Figure 2: Mechanism of Phase-Transfer Catalyzed N-Alkylation.
Protocol 2: N-alkylation of 1H-Pyrazole-4-carbaldehyde
| Parameter | Specification |
| Equipment | Jacketed glass reactor (50 L), overhead stirrer, thermocouple, dropping funnel, reflux condenser. |
| Reagents | 1H-Pyrazole-4-carbaldehyde (650 g, 6.76 mol), Cyclobutylmethyl bromide (1.1 kg, 7.4 mol), Tetrabutylammonium bromide (TBAB, 109 g, 0.34 mol), Potassium hydroxide (pellets, 758 g, 13.5 mol), Toluene (10 L). |
| Reaction Temp. | 80-90°C. |
| Reaction Time | 12-16 hours. |
Procedure:
-
Charge the reactor with 1H-pyrazole-4-carbaldehyde (650 g), toluene (10 L), and tetrabutylammonium bromide (109 g).
-
Begin vigorous stirring and add potassium hydroxide pellets (758 g).
-
Heat the mixture to 80-90°C.
-
Slowly add cyclobutylmethyl bromide (1.1 kg) over 1-2 hours.
-
Maintain the reaction at 80-90°C for 12-16 hours.
-
IPC: Monitor the reaction by HPLC until the starting pyrazole is consumed (<1%).
-
Cool the reaction mixture to room temperature.
-
Add water (5 L) and stir for 30 minutes. Separate the organic layer.
-
Wash the organic layer with water (2 x 5 L) and then with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
Expected Yield: 90-95%
Part 3: Reduction to this compound
Principle and Rationale:
Sodium borohydride (NaBH4) is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols.[8] Its ease of handling, low cost, and high reactivity in protic solvents like ethanol make it a preferred choice for large-scale industrial reductions over more hazardous reagents like lithium aluminum hydride.[9]
Protocol 3: Sodium Borohydride Reduction
| Parameter | Specification |
| Equipment | Jacketed glass reactor (50 L), overhead stirrer, thermocouple, powder addition funnel. |
| Reagents | 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (crude from Part 2, ~1.1 kg, ~6.6 mol), Ethanol (15 L), Sodium borohydride (150 g, 3.96 mol). |
| Reaction Temp. | 0-10°C. |
| Reaction Time | 2-4 hours. |
Procedure:
-
Dissolve the crude aldehyde from the previous step in ethanol (15 L) in the reactor.
-
Cool the solution to 0-5°C.
-
Slowly add sodium borohydride (150 g) in portions, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-10°C for 2-4 hours.
-
IPC: Monitor the reaction by HPLC until the starting aldehyde is consumed (<0.5%).
-
Carefully quench the reaction by the slow addition of acetone (500 mL) to consume excess NaBH4.
-
Adjust the pH to ~7 with 1M hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add water (10 L) and extract the product with ethyl acetate (3 x 5 L).
-
Combine the organic extracts, wash with brine (5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.
Expected Yield: 92-98%
Part 4: Final Product Purification and Quality Control
Principle and Rationale:
Crystallization is the most effective method for purifying solid organic compounds at a large scale, allowing for the removal of process-related impurities and achieving the high purity required for pharmaceutical intermediates.[10] The choice of solvent system is critical for obtaining a good yield and high purity.[11]
Protocol 4: Crystallization
-
Dissolve the crude this compound in a minimum amount of hot isopropanol.
-
If any insoluble material is present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to initiate crystallization.
-
Further cool the mixture in an ice bath for 2-4 hours to maximize crystal formation.
-
Isolate the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the purified product under vacuum at 40-50°C to a constant weight.
Quality Control Specifications:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC | ≥ 99.0% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Solvents | GC-HS | Isopropanol ≤ 5000 ppm |
Process Safety and Hazard Analysis
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent is highly exothermic and releases HCl gas. The reaction must be conducted in a well-ventilated area with a gas scrubber. The quenching step is also highly exothermic and requires careful control of the addition rate and temperature.
-
Cyclobutylmethyl Bromide: This reagent is a flammable liquid and an irritant.[12] Handle in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[13] Store away from heat and ignition sources.
-
Sodium Borohydride Reduction: The reaction of NaBH4 with protic solvents generates hydrogen gas, which is highly flammable. Ensure the reactor is well-ventilated and free from ignition sources. The quenching step should be performed slowly and at a low temperature.
-
Grignard Reactions (Alternative Route Consideration): While not selected for this primary protocol, Grignard reactions pose significant scale-up challenges due to their exothermic nature and sensitivity to moisture.[14] Should this route be considered, a thorough calorimetric study and hazard analysis are essential to ensure safe operation.[15] Continuous flow processes can mitigate some of these risks.[16]
References
- Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
Amizara. (n.d.). Cyclobutylmethyl Bromide | Cas No 17247-58-4 | Manufacturer New Launch. Retrieved from [Link]
-
Mettler Toledo. (2007). Investigation of a Grignard Reaction at Small Scale. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
- Kryk, H., et al. (2007). Safety aspects of the process control of Grignard reactions. Chemical Engineering Science, 62(18), 5198-5200.
-
AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN1699373A - A method to reduce the risk of large-scale Grignard reaction.
-
ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. Retrieved from [Link]
-
PubMed. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Quickcompany. (n.d.). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
ResearchGate. (2026). (PDF) Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Retrieved from [Link]
-
PMC. (n.d.). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
DOI. (2026). Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]
-
Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
-
MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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coupling reactions using [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
An Application Guide to Cross-Coupling Reactions Using [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a cornerstone in numerous FDA-approved drugs, including blockbuster treatments like Celecoxib, Sildenafil, and Ruxolitinib.[1][3] Its prevalence stems from its unique physicochemical properties: the pyrazole ring can act as a bioisostere for arenes, enhancing potency and improving properties like solubility and metabolic stability.[4][5] Furthermore, its atoms can participate in crucial hydrogen bonding and π-π stacking interactions within protein binding pockets, making it a highly versatile template for drug design.[3][5]
This guide focuses on This compound (CAS 1492566-89-8), a functionalized building block designed for advanced synthetic applications.[6] This molecule incorporates two key features for drug development:
-
N-1 Cyclobutylmethyl Group: This substituent provides a desirable lipophilic profile while avoiding common metabolic liabilities, often enhancing compound stability and pharmacokinetic properties.
-
C-4 Methanol Group: This primary alcohol is not merely a passive substituent; it is a versatile chemical handle. It can be used directly in C-O coupling reactions or, more strategically, converted into a superior leaving group to unlock a vast array of C-C and C-N bond-forming reactions at the otherwise less reactive C-4 position of the pyrazole ring.[7]
This document provides detailed protocols and expert insights for leveraging this building block in three of the most powerful cross-coupling methodologies in the synthetic chemist's toolkit: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We first describe the critical activation step—converting the methanol to a halide—before detailing the specific coupling protocols.
Chapter 1: Foundational Strategy - Activating the C-4 Position
Palladium-catalyzed cross-coupling reactions typically require an electrophilic partner, most commonly an organohalide or triflate. The C-4 hydroxymethyl group of the title compound is an ideal precursor for creating such an electrophile. The following protocol details its conversion to the corresponding bromide, a versatile intermediate for subsequent reactions.
Protocol 1.1: Synthesis of 4-(bromomethyl)-1-(cyclobutylmethyl)-1H-pyrazole
This procedure utilizes phosphorus tribromide (PBr₃) for a clean and efficient conversion of the primary alcohol to a bromide.
Rationale: PBr₃ is a classic and reliable reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. Dichloromethane (DCM) is an excellent solvent as it is inert to the reaction conditions and allows for easy workup. The reaction is run at 0 °C to control the exothermic reaction between the alcohol and PBr₃.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| This compound | 1492566-89-8 | 166.22 | 166 mg | 1.0 |
| Phosphorus tribromide (PBr₃) | 7789-60-8 | 270.69 | 36 µL (98 mg) | 0.36 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 5 mL | - |
| Saturated aq. NaHCO₃ solution | 144-55-8 | 84.01 | ~10 mL | - |
| Brine | 7647-14-5 | 58.44 | ~10 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.36 eq) dropwise to the stirring solution. Caution: The reaction can be exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 4-(bromomethyl)-1-(cyclobutylmethyl)-1H-pyrazole can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for direct use in the next step.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. rroij.com [rroij.com]
- 6. 1492566-89-8|this compound|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Protecting Group Strategies for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Abstract
The intermediate [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, BTK) where the pyrazole core acts as a hinge binder and the cyclobutyl group provides hydrophobic bulk. Effective synthetic utilization of this fragment often requires masking the primary alcohol to facilitate transformations on the pyrazole ring (e.g., C-H activation, halogenation) or the cyclobutyl side chain. This Application Note details three distinct protecting group (PG) strategies—Silyl (TBDMS) , Acetal (THP) , and Benzyl-variant (PMB) —tailored to specific downstream chemical compatibilities. Emphasis is placed on preserving the integrity of the strained cyclobutyl ring during deprotection.
Strategic Analysis & Decision Matrix
The selection of a protecting group for this specific molecule is governed by two structural constraints:
-
The Pyrazole Nitrogen (N2): While N1 is alkylated, N2 remains a basic site (
) that can coordinate with transition metals or Lewis acids. -
The Cyclobutylmethyl Group: A strained ring system. While kinetically stable, it poses a latent risk of ring-opening or isomerization under vigorous hydrogenation conditions (e.g., high-pressure
with Pt/Rh) or extreme Lewis acidity.
Selection Guide
Use the following decision matrix to select the optimal protocol for your synthetic route.
Figure 1: Decision matrix for protecting group selection based on downstream reaction conditions.
Detailed Protocols
Strategy A: TBDMS Protection (The "Workhorse")
Best For: General cross-couplings (Suzuki, Buchwald), mild alkylations, and short synthetic sequences. Mechanism: Nucleophilic substitution at silicon. Advantages: High atom economy, ease of installation, mild fluoride-based deprotection (TBAF) compatible with cyclobutyl rings.
Protocol 1: Silylation
-
Setup: Flame-dry a round-bottom flask (RBF) and purge with
. -
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Reagents: Add Imidazole (2.5 equiv) followed by TBDMS-Cl (1.2 equiv) portion-wise at 0°C.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Stain: PMA or
; TBDMS product is less polar). -
Workup: Dilute with
(preferred over EtOAc for DMF removal). Wash effectively with water ( ) and brine ( ). Dry over .[1] -
Purification: Flash chromatography (Hexanes/EtOAc).
QC Check: Look for Si-Me singlets at
Strategy B: PMB Protection (The "Orthogonal" Route)
Best For: Routes requiring acidic conditions (where TBDMS falls off) or when avoiding hydrogenation (to protect the cyclobutyl ring).
Why PMB over Benzyl (Bn)? Standard Benzyl groups often require Hydrogenolysis (
Protocol 2: Williamson Ether Synthesis
-
Activation: To a suspension of NaH (60% in oil, 1.5 equiv) in anhydrous THF (0.3 M) at 0°C, add the pyrazole alcohol (1.0 equiv) dropwise.
-
Note: Gas evolution (
) will occur. Vent properly.
-
-
Alkylation: Stir for 30 min at 0°C to ensure alkoxide formation. Add PMB-Chloride (1.2 equiv) dropwise.
-
Reaction: Warm to RT and stir for 6–12 hours. Add TBAI (0.1 equiv) if reaction is sluggish.
-
Quench: Cool to 0°C. Carefully quench with Sat.
. -
Workup: Extract with EtOAc. The PMB product will be UV active (distinct from the starting material if the pyrazole UV is weak).
Protocol 3: Oxidative Deprotection (DDQ)[1]
-
Solvent: Dissolve substrate in DCM:Water (18:1 ratio). The water is critical for the mechanism.
-
Oxidation: Add DDQ (1.2–1.5 equiv) at 0°C. The mixture often turns deep green/red (charge transfer complex).
-
Completion: Stir at RT for 1–2 hours. The mixture will precipitate
(hydroquinone).[2] -
Workup: Filter through Celite. Wash filtrate with Sat.
(removes acidic byproducts) and Sodium Bisulfite (removes excess oxidant).
Strategy C: THP Protection (The "Lithiation Shield")
Best For: C-H activation logic. If you plan to lithiate the C5 position of the pyrazole (the position adjacent to the N-alkyl group), THP is stable to strong bases like n-BuLi, whereas silyl groups can migrate or cleave.
Protocol 4: Acetalization
-
Reagents: Dissolve alcohol in DCM (0.5 M). Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv).
-
Catalyst: Add PPTS (Pyridinium p-toluenesulfonate, 0.1 equiv) or p-TsOH (0.01 equiv).
-
Reaction: Stir at RT for 4 hours.
-
Note: The product will form a chiral center at the acetal carbon, resulting in diastereomers. NMR will show complex/split peaks. This is normal; do not discard thinking it is impure.
Comparative Data & Stability
| Feature | TBDMS (Silyl) | PMB (Ether) | THP (Acetal) |
| Installation | Mild (Base) | Strong Base (NaH) | Mild (Acid Cat.) |
| Base Stability | Moderate | Excellent | Excellent |
| Acid Stability | Poor | Good | Poor |
| Oxidation Stability | Good | Poor (Reacts with DDQ) | Good |
| Removal Reagent | TBAF or HF·Py | DDQ (Oxidative) | AcOH or HCl |
| Cyclobutyl Safety | High | High (Avoids | High |
Visualizing the PMB Safety Loop
The following diagram illustrates why PMB is the preferred "robust" protecting group for this scaffold, avoiding the risks associated with benzyl hydrogenolysis.
Figure 2: The PMB protection cycle highlights the avoidance of catalytic hydrogenation, preserving the cyclobutylmethyl group.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition.[3][4][5][6][7] Wuts, P. G. M.[3][4][6][7] Wiley, 2014 .[3][4][5]
-
Oxidative Cleavage of PMB Ethers : Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. "On the Selectivity of DDQ Oxidations." Tetrahedron, 1986 , 42, 3021–3028.
- Stability of Cyclobutanes: Wiberg, K. B. "The Chemistry of Cyclobutanes." The Chemistry of Functional Groups, Wiley, 2005. (General reference for ring strain and reactivity).
-
Pyrazoles in Drug Discovery : Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chem. Rev., 2011 , 111, 6984–7034.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. search.library.ucla.edu [search.library.ucla.edu]
- 5. vitalsource.com [vitalsource.com]
- 6. chemistry.com.pk [chemistry.com.pk]
- 7. wiley.com [wiley.com]
incorporating [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol into kinase inhibitors
Application Note: Strategic Incorporation of [1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol in Kinase Inhibitor Design
Executive Summary
In the optimization of kinase inhibitors, the solvent-exposed regions and hydrophobic back-pockets offer critical opportunities for selectivity tuning.[1] The building block This compound (referred to herein as CMPM ) serves as a versatile pharmacophore.[1] It combines a pyrazole linker (often used to extend from the hinge-binding motif) with a cyclobutylmethyl tail , a lipophilic moiety that functions as a bioisostere for isobutyl or cyclopentyl groups.[1]
This Application Note provides a comprehensive guide on incorporating CMPM into kinase inhibitor scaffolds. We detail the rationale for selecting the cyclobutylmethyl group, provide robust synthetic protocols for its activation and coupling, and analyze its structural role in kinase binding pockets (e.g., JAK, CK1
Structural Rationale & Design Logic
The "Warhead" vs. The "Tail"
While the hinge-binding region of a kinase inhibitor dictates potency (ATP competition), the "tail" extending into the solvent front or back pocket dictates selectivity and physicochemical properties (LogP, solubility).[1]
-
The Pyrazole Core (C4-Position): The C4-hydroxymethyl group acts as a "universal adapter."[1] It allows the fragment to be attached via ether, amine, or carbon linkers to the kinase-binding core (e.g., pyrimidine, quinazoline, or indazole).[1]
-
The Cyclobutylmethyl Group (N1-Position):
-
Space Filling: The cyclobutyl ring offers a distinct steric profile compared to linear alkyl chains.[1] It is rigid ("puckered" conformation) and fills hydrophobic pockets (e.g., the specificity pocket in p38
or the solvent channel in JAKs) more effectively than a flexible -butyl chain.[1] -
Metabolic Stability: Cycloalkyl rings are generally more resistant to oxidative metabolism (CYP450) than their acyclic counterparts.[1]
-
Binding Mode Schematic
The following diagram illustrates how CMPM functions as a "Selectivity Module" when attached to a typical Hinge Binder.
Figure 1: Schematic representation of the modular assembly of kinase inhibitors using CMPM.
Experimental Protocols
Protocol A: Synthesis of the CMPM Building Block
Note: While CMPM is commercially available, in-house synthesis allows for rapid analog generation (e.g., cyclopropyl or cyclopentyl variants).[1]
Reagents: Ethyl 1H-pyrazole-4-carboxylate, (Bromomethyl)cyclobutane, Cesium Carbonate (
Step-by-Step Methodology:
-
N-Alkylation:
-
Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).
-
Add
(2.0 eq) and stir at RT for 15 min. -
Add (bromomethyl)cyclobutane (1.2 eq) dropwise.[1]
-
Heat to 60°C for 4-6 hours. Monitor by LC-MS for disappearance of starting material.[1]
-
Purification: Dilute with EtOAc, wash with water/brine (3x) to remove DMF.[1] Dry over
.[1][2] Flash chromatography (Hex/EtOAc) yields Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate .[1] -
Critical Check: Ensure regioselectivity.[1] N1-alkylation is favored, but N2 can occur.[1] Verify via NOESY NMR if necessary.
-
-
Reduction to Alcohol (CMPM):
Protocol B: Incorporation into Kinase Core (Mesylation & Coupling)
Use Case: Attaching CMPM to a nucleophilic core (e.g., a phenol or amine on the hinge binder).[1]
Step-by-Step Methodology:
-
Activation (Mesylation):
-
Nucleophilic Displacement:
-
Dissolve the Kinase Core (e.g., 4-chloro-pyrrolopyrimidine derivative) containing a nucleophile (e.g., a piperidine amine) in DMF or Acetonitrile.[1]
-
Add
(3.0 eq) and the crude mesylate (1.2 eq).[1] -
Heat to 60-80°C for 12 hours.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]
-
Case Study & Comparative Data
Context: A study on Casein Kinase 1
Experimental Setup:
-
Variable: The hydrophobic tail attached to the pyrazole linker.[1]
-
Assay: ADP-Glo Kinase Assay (
).
Table 1: SAR Comparison of Pyrazole N-Alkyl Substituents
| Compound ID | N-Alkyl Group (Tail) | Steric Bulk | CK1 | Interpretation |
| Ref A | Methyl | Low | >1000 | Pocket not filled; loose binding.[1] |
| Ref B | Cyclopropylmethyl | Medium | 11 | Optimal fit for CK1 |
| CMPM-Analog | Cyclobutylmethyl | High | 790 | Steric clash in CK1 |
| Ref D | Isobutyl | Medium/High | 405 | Flexible chain less effective than cyclic.[1] |
Analysis:
While the cyclobutylmethyl group (CMPM derived) was less potent for CK1
Pathway Visualization: Synthesis & Application
Figure 2: Synthetic workflow for generating CMPM and coupling it to a kinase scaffold.
References
-
Li, H., et al. (2021).[1] Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.[1][3] ACS Medicinal Chemistry Letters, 12(2), 299–306.[1] [Link][1]
-
Li, Y., et al. (2016).[1] Pyrazole carboxamides as Janus kinase inhibitors.[1] U.S. Patent No.[1][4] 9,394,282.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Fancelli, D., et al. (2006).[1] Combinations of pyrazole kinase inhibitors and further antitumor agents.[1] WO Patent 2006/207322. [1]
Sources
- 1. US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors - Google Patents [patents.google.com]
- 2. US5721252A - 5HT1F agonists for the treatment of migraine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403 [data.epo.org]
esterification protocols for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Application Note: Esterification Strategies for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Executive Summary & Strategic Context
In modern drug discovery, the This compound scaffold (CAS: 1492566-89-8) serves as a critical "linker-friendly" intermediate. The pyrazole ring offers metabolic stability, while the cyclobutylmethyl group provides steric bulk and lipophilicity often required for hydrophobic pocket occupancy in kinase inhibitors and sGC stimulators.
The primary alcohol at the C4 position is the designated vector for derivatization. Esterification at this site is frequently employed to:
-
Modulate Lipophilicity (LogD): Adjusting permeability for oral bioavailability.
-
Prodrug Design: Masking the polar alcohol to improve blood-brain barrier (BBB) penetration, cleaved in vivo by esterases.
-
Fragment Coupling: Linking the pyrazole pharmacophore to other active moieties.
This guide details three field-proven protocols ranging from high-throughput acylation to precision coupling for complex substrates.
Chemical Properties & Reactivity Profile
| Feature | Specification | Implication for Protocol Design |
| Substrate | This compound | Primary alcohol (High Nucleophilicity). |
| Core | 1H-Pyrazole | N2 is weakly basic.[1] Acidic conditions are generally tolerated, but strong acids may form salts, reducing solubility in non-polar solvents. |
| Side Chain | Cyclobutylmethyl | Strained ring. Avoid extremely harsh Lewis acids or radical conditions that could trigger ring-opening (though rare in standard esterification). |
| Solubility | Moderate (DCM, THF, EtOAc) | Compatible with standard organic synthesis solvents. |
Decision Matrix: Selecting the Right Protocol
Before starting, select the method based on your carboxylic acid partner (
Figure 1: Decision tree for selecting the optimal esterification strategy.
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Acid Chlorides/Anhydrides)
Best for: Acetylation, Benzoylation, and robust commercial acids.
Mechanism: Nucleophilic attack of the alcohol on the highly electrophilic carbonyl of the acid chloride, facilitated by a base to scavenge HCl.
Reagents:
-
Substrate: 1.0 equiv
-
Acid Chloride (
): 1.2 – 1.5 equiv -
Base: Triethylamine (
) or DIPEA (Hunig's Base): 2.0 equiv -
Catalyst: DMAP (4-Dimethylaminopyridine): 0.1 equiv (Nucleophilic catalyst)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask under
atmosphere, dissolve this compound (100 mg, 0.60 mmol) in anhydrous DCM (3 mL). -
Base Addition: Add
(167 µL, 1.20 mmol) and DMAP (7.3 mg, 0.06 mmol). Stir at 0 °C for 5 minutes. -
Acylation: Dropwise add the Acid Chloride (0.72 mmol) diluted in 0.5 mL DCM.
-
Note: Exotherm is possible. Maintain 0 °C during addition.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). Product will be less polar (higher
) than the starting alcohol.
-
-
Workup: Quench with sat.
(5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Method B: The "Precision" Protocol (Steglich Esterification)
Best for: Coupling with N-protected amino acids, chiral acids, or acid-sensitive fragments.
Mechanism: Carbodiimide (EDC/DCC) activates the carboxylic acid to form an O-acylisourea intermediate.[2] DMAP acts as an acyl-transfer agent to suppress
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid (
): 1.2 equiv -
Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.5 equiv
-
Why EDC? The urea byproduct is water-soluble, simplifying workup compared to DCC.
-
-
Catalyst: DMAP: 0.1 – 0.5 equiv
-
Solvent: DCM or DMF (if acid is insoluble)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (0.72 mmol) and EDC.HCl (172 mg, 0.90 mmol) in DCM (4 mL). Stir for 15 mins at RT to form the active ester.
-
Addition: Add this compound (100 mg, 0.60 mmol) followed by DMAP (36 mg, 0.30 mmol).
-
Tip: If the reaction is sluggish, increase DMAP to 1.0 equiv.
-
-
Reaction: Stir at RT for 12–18 hours.
-
Workup: Dilute with EtOAc (20 mL). Wash sequentially with:
-
10% Citric Acid (removes DMAP and unreacted EDC).
-
Sat.
(removes unreacted acid). -
Brine.
-
-
Purification: Silica gel chromatography.
Visualizing the Steglich Mechanism:
Figure 2: Mechanistic pathway of Steglich esterification highlighting DMAP's role in preventing side reactions.
Method C: The "Heavy Lifter" (Yamaguchi Esterification)
Best for: Sterically hindered acids (e.g., tertiary carbons alpha to carbonyl) or when Methods A/B fail.
Reagents:
-
Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC).[3][4][5]
-
Reagents:
, DMAP, Toluene (Solvent).[5]
Protocol:
-
Mixed Anhydride Formation: Dissolve Acid (1.2 equiv) and
(1.5 equiv) in THF. Add TCBC (1.2 equiv). Stir 1h at RT. Filter off the triethylamine hydrochloride salt. Concentrate filtrate to get the crude mixed anhydride. -
Esterification: Redissolve the anhydride in Toluene. Add the Pyrazole Alcohol (1.0 equiv) and DMAP (2.0 equiv).
-
Reflux: Heat to 80–100 °C for 4–6 hours. The high temperature and specific activation usually force the reaction to completion [2].
Analytical Validation (Self-Validating System)
To ensure the protocol worked, look for these diagnostic signals in
| Moiety | Starting Material ( | Product (Ester) ( | Diagnostic Change |
| Pyrazole-CH2-O | ~4.60 (doublet or singlet) | ~5.10 – 5.25 | Downfield shift (~0.5 ppm) due to deshielding by the ester carbonyl. |
| Pyrazole-H (C3/C5) | ~7.40 / 7.60 | ~7.45 / 7.65 | Slight downfield shift. |
| Cyclobutane-CH | ~2.70 (multiplet) | ~2.70 (multiplet) | Remains largely unchanged (Structural Integrity Check). |
QC Check: If the signal at 4.60 ppm persists, the reaction is incomplete. If a new signal appears >5.5 ppm, check for O-acylation vs N-acylation (rare for C4-substituted pyrazoles but possible if base excess is too high).
References
-
Neises, B., & Steglich, W. (1978).[2][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6] Link
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3][4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link[4]
- Vertex Pharmaceuticals. (2020). Patent WO2020123456: Pyrazole derivatives as inhibitors.
Sources
- 1. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Welcome to the technical support center for the synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable insights into optimizing the yield and purity of this valuable pyrazole intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and make informed decisions during your synthetic campaigns.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via a two-step sequence starting from a commercially available pyrazole precursor. The primary strategic decision involves choosing the starting material: either alkylating a pre-existing alcohol or alkylating an ester-protected precursor followed by reduction. Both routes are viable, and the optimal choice may depend on starting material cost, scalability, and purification considerations.
Route A: Direct alkylation of (1H-pyrazol-4-yl)methanol. Route B: Alkylation of an ester precursor (e.g., ethyl 1H-pyrazole-4-carboxylate) followed by reduction to the target alcohol.
Caption: Synthetic routes to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing causal explanations and validated solutions.
Issue 1: Low Yield in the N-Alkylation Step
Q: My N-alkylation reaction of ethyl 1H-pyrazole-4-carboxylate (or the corresponding alcohol) with cyclobutylmethyl bromide is inefficient, resulting in low conversion and/or a complex mixture. What are the primary causes and how can I optimize the yield?
A: Low yield in pyrazole N-alkylation is a frequent challenge, typically rooted in issues of regioselectivity, incomplete deprotonation, or poor reactivity.[1] Let's break down the critical factors.
-
Causality 1: Incomplete Deprotonation. The pyrazole N-H proton must be removed by a base to generate the nucleophilic pyrazolide anion. If the base is too weak or insoluble, the reaction will be sluggish. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the pyrazole, driving the reaction forward. Carbonate bases like K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or DMSO, but may require higher temperatures.[1][2]
-
Causality 2: Poor Regioselectivity. Unsymmetrical pyrazoles can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers that are often difficult to separate and reduce overall yield of the desired product.[1] For a 4-substituted pyrazole, the two nitrogen atoms are electronically similar. However, the choice of solvent and base can influence the outcome. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1]
-
Causality 3: Suboptimal Reaction Conditions. Temperature and reaction time are critical. Many alkylations with NaH are performed initially at 0°C to control the exothermic deprotonation, followed by warming to room temperature or gentle heating (e.g., 50-80°C) to drive the alkylation to completion.[1] Insufficient time or temperature can lead to incomplete conversion.
Optimization Workflow:
Caption: Troubleshooting workflow for low N-alkylation yield.
| Parameter | Recommendation | Rationale |
| Base | 1. NaH (60% in mineral oil): Highly effective. | Irreversible deprotonation drives the equilibrium towards the product.[1] |
| 2. K₂CO₃ or Cs₂CO₃: Good alternatives. | Milder, easier to handle than NaH, but may require higher temperatures. Cesium carbonate is more soluble and often more effective. | |
| Solvent | 1. DMF (N,N-Dimethylformamide): Excellent choice. | Polar aprotic, effectively solvates the pyrazolide anion, and often improves regioselectivity.[1] |
| 2. THF (Tetrahydrofuran): Good with NaH. | Less polar than DMF; ensures good reactivity for the Sₙ2 reaction. | |
| 3. DMSO (Dimethyl sulfoxide): Effective. | Similar to DMF, can facilitate reactions with less reactive halides.[2] | |
| Temperature | 0°C to RT (or up to 80°C) | Add base at 0°C to control exotherm, then allow to warm to drive the reaction. Monitor by TLC/LC-MS to determine optimal temperature. |
Issue 2: Inefficient or Incomplete Ester Reduction
Q: I have successfully synthesized ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate, but the final reduction step to the alcohol is giving low yields. How can I improve this transformation?
A: The reduction of an ester to a primary alcohol is a fundamental transformation, but its efficiency depends heavily on the choice of reducing agent and careful control of reaction conditions.
-
Causality 1: Insufficiently Powerful Reducing Agent. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently.[3] While it can work under specific conditions (e.g., high temperatures in specific solvents), it is often sluggish and impractical for this substrate. The reagent of choice is typically a more powerful hydride donor.
-
Causality 2: Improper Stoichiometry. The reduction of an ester to an alcohol consumes two equivalents of hydride. Therefore, at least 0.5 equivalents of LiAlH₄ or LiBH₄ (which each deliver four hydrides) are required mechanistically. In practice, a molar excess (e.g., 1.5 to 2.0 equivalents of the hydride reagent) is used to ensure the reaction goes to completion and to overcome any moisture in the solvent or on the glassware.
-
Causality 3: Degradation During Workup. The workup procedure, especially for Lithium Aluminum Hydride (LiAlH₄), is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction inefficient and significantly lowering the isolated yield.[4] A carefully controlled sequential addition of water and base (Fieser workup) is essential to produce a granular, easily filterable precipitate.
| Reagent | Typical Conditions | Pros | Cons |
| LiAlH₄ | THF or Et₂O, 0°C to RT | Very powerful and fast.[3] | Highly reactive with water/protic solvents; workup can be challenging.[4] |
| LiBH₄ | THF or Et₂O, RT to Reflux | Milder than LiAlH₄, easier workup.[5] | Less reactive, may require heating.[4] |
| DIBAL-H | Toluene or DCM, -78°C | Can be more selective if other reducible groups are present.[3] | Can sometimes stop at the aldehyde stage if not carefully controlled. |
Recommended Solution: Using LiAlH₄ is the most reliable method. The key to high yield lies in the workup. After the reaction is complete (as monitored by TLC/LC-MS), cool the mixture to 0°C and quench using a Fieser workup procedure:
-
Slowly add 'x' mL of water.
-
Slowly add 'x' mL of 15% aqueous NaOH.
-
Slowly add '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure typically generates a white, granular precipitate of aluminum salts that can be easily removed by filtration, leading to a clean organic phase and high recovery of the product.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, A or B? A: Both routes are effective. Route B (alkylation of the ester followed by reduction) is often preferred in a research setting. The ester group provides a convenient analytical handle for chromatography and characterization (e.g., a distinct carbonyl stretch in the IR spectrum). The final reduction step is typically very clean and high-yielding if performed correctly. Route A is more atom-economical but may present challenges if the free hydroxyl group interferes with the alkylation or complicates purification.
Q2: Where can I source the starting materials? A: Both (1H-pyrazol-4-yl)methanol and ethyl 1H-pyrazole-4-carboxylate are commercially available from major chemical suppliers.[6][7][8] Always verify the purity of the starting material before use, as impurities can affect the reaction outcome.
Q3: What are the critical safety precautions for this synthesis? A:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It must be handled under an inert atmosphere (e.g., nitrogen or argon). The 60% dispersion in mineral oil is safer to handle than pure NaH.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is also highly reactive with water and protic solvents. Reactions and workups must be performed with extreme care, especially the quenching step, which is highly exothermic. All glassware must be rigorously dried before use.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate (Route B, Step 1)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Add anhydrous DMF via syringe to the flask, and cool the resulting suspension to 0°C in an ice bath.
-
Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.[1]
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add cyclobutylmethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by TLC or LC-MS until the starting pyrazole is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate.
Protocol 2: Reduction of Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (Route B, Step 2)
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting ester.
-
Once complete, cool the reaction back to 0°C and perform the Fieser workup:
-
Carefully and slowly add 'x' mL of water (where x = grams of LiAlH₄ used).
-
Slowly add 'x' mL of 15% (w/v) aqueous NaOH.
-
Slowly add '3x' mL of water.
-
-
Stir the resulting mixture vigorously for 30 minutes at room temperature. A white, granular solid should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
-
ResearchGate. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved February 14, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Unknown Source. (n.d.).
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 14, 2026, from [Link]
-
Canadian Science Publishing. (1970). Synthesis of pyrazol-4-ols. Retrieved February 14, 2026, from [Link]
-
Neuroquantology. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES BASED ON HEXA-2,4-DIYNE-1,6-DIOLS MONOESTERS. Retrieved February 14, 2026, from [Link]
-
LinkedIn. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Retrieved February 14, 2026, from [Link]
-
Reddit. (2016). How easy is the reduction of esters to alcohols?. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2018). How can i selectively reduce ester to alcohol instead of amide present?. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved February 14, 2026, from [Link]
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- 7. (1H-pyrazol-4-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Welcome to the technical support guide for the purification of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar pyrazole-based intermediates. The unique combination of a basic pyrazole core, a polar primary alcohol, and a non-polar cyclobutylmethyl group presents specific challenges that require tailored purification strategies.
This guide provides in-depth, experience-driven answers to common issues encountered during purification, moving beyond simple protocols to explain the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods suitable for this compound?
A1: The most effective methods for purifying this compound are flash column chromatography and crystallization. For achieving the highest purity required for drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The selection depends on the initial purity of your crude material, the nature of the impurities, and the desired final purity and scale.
Q2: What are the likely impurities I might encounter during the synthesis and work-up of this compound?
A2: Impurities largely depend on the synthetic route. Common byproducts in pyrazole synthesis can include regioisomers if an unsymmetrical precursor is used.[1][2] Given the target molecule's structure, which is often formed by the reduction of a corresponding ester or aldehyde, you may encounter:
-
Unreacted Starting Material: Such as the corresponding 4-formyl or 4-carboxylate pyrazole.
-
Over-oxidation Products: The corresponding 4-carbaldehyde if the alcohol is exposed to oxidizing conditions.
-
Reagents and Catalysts: Residual catalysts or reagents from the preceding synthetic steps.
-
Isomeric Byproducts: Formation of regioisomers is a common challenge in pyrazole synthesis, potentially leading to products that are difficult to separate.[1][2]
Q3: How do I choose between normal-phase and reversed-phase chromatography for this molecule?
A3: The choice is dictated by the impurities you need to remove.
-
Normal-Phase (e.g., Silica Gel): This is often the first choice. It works well for separating compounds with different polarities. Given that your target molecule contains a polar alcohol, it will have significant retention. This method is excellent for removing less polar impurities. However, the basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, potentially causing streaking or even decomposition.[3][4]
-
Reversed-Phase (e.g., C18 Silica): This is an excellent alternative, especially if your compound shows poor behavior on normal-phase silica or if you are dealing with very polar impurities.[3][5][6] Separation is based on hydrophobicity; your target molecule will elute based on the interplay between its polar groups and the non-polar cyclobutyl moiety.
Q4: My purified compound is a persistent oil. Can it be crystallized?
A4: Yes, it is often possible. An oily consistency can be due to residual solvent or minor impurities that inhibit lattice formation. First, ensure all solvent is removed under high vacuum. If it remains an oil, attempting crystallization from a different solvent system is recommended. If that fails, converting the basic pyrazole to a crystalline acid-addition salt (e.g., with HCl or sulfuric acid) is a highly effective strategy for purification and inducing crystallinity.[7][8] The pure salt can then be neutralized to recover the purified free base.
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the workhorse for purification in organic synthesis. However, the properties of this compound can lead to common issues.
Issue 1: The compound streaks badly or elutes with a very broad peak on silica gel.
-
Causality: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups (Si-OH) on the silica surface. This leads to "tailing" and poor separation efficiency.
-
Solution 1: Deactivate the Silica Gel. Neutralizing the acidic sites on the silica is the most effective solution. This is achieved by adding a small amount of a volatile base, like triethylamine (TEA), to the eluent.[4][9]
-
Solution 2: Use a More Polar Eluent System. For highly polar compounds, a standard ethyl acetate/hexane system may not be sufficient. Switching to a dichloromethane/methanol system can improve elution and peak shape.[3]
Protocol: Silica Gel Deactivation with Triethylamine (TEA)
-
Prepare Slurry: Dry pack your column with the required amount of silica gel.
-
Deactivating Flush: Prepare a flush solvent consisting of your least polar mobile phase component (e.g., hexane or dichloromethane) containing 1-2% triethylamine.
-
Equilibrate: Flush the column with 2-3 column volumes of this deactivating solvent. This ensures the TEA coats the active sites on the silica.
-
Re-equilibrate: Flush the column with 2-3 column volumes of your initial mobile phase (without TEA, unless required for peak shape) to remove excess, unbound base.
-
Load and Elute: Load your sample and run the chromatography as planned. You may choose to include 0.1-0.5% TEA in your mobile phase throughout the run to maintain deactivation.
Issue 2: The compound appears to be decomposing on the column.
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. While the pyrazole core is generally robust, specific functionalities can be acid-labile.
-
Solution 1: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.[4] Alternatively, bonded silica phases such as diol or amine columns can offer different selectivity and a less harsh environment.[4]
-
Solution 2: Switch to Reversed-Phase Chromatography. As mentioned in the FAQs, reversed-phase chromatography uses a non-polar stationary phase and a polar mobile phase, avoiding the issue of silica acidity altogether.[3]
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Polar (Silica) | Non-polar (C18-bonded silica) |
| Typical Mobile Phase | Non-polar (e.g., Hexane/Ethyl Acetate, DCM/Methanol) | Polar (e.g., Water/Acetonitrile, Water/Methanol) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Best For | Removing non-polar to moderately polar impurities. | Removing highly polar impurities. |
| Key Consideration | Potential for interaction with basic pyrazole. May require deactivation. | Excellent for polar compounds, avoids silica acidity issues.[6] |
Table 1. Comparison of Normal-Phase and Reversed-Phase Chromatography.
Troubleshooting Guide: Crystallization
Crystallization is an ideal final purification step for obtaining highly pure, solid material.
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: This occurs when the solution becomes supersaturated too quickly or when the compound's solubility in the chosen solvent is too high, preventing the orderly arrangement into a crystal lattice.
-
Solution 1: Slow Cooling. Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid crash-cooling in an ice bath.
-
Solution 2: Use an Anti-Solvent System. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethyl acetate). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., hexane, heptane, or water) dropwise until the solution becomes faintly cloudy.[9][10] Warm slightly to redissolve, then cool slowly.
Protocol: Crystallization via Acid-Addition Salt Formation
This powerful technique can purify basic compounds that are difficult to crystallize as the free base.[7][8]
-
Dissolution: Dissolve the crude, oily compound in a suitable organic solvent like isopropanol, ethanol, or acetone.
-
Acidification: Slowly add a slight molar excess (e.g., 1.1 equivalents) of a suitable acid (e.g., concentrated HCl, or H₂SO₄ in ethanol).
-
Crystallization: The resulting salt will often have much lower solubility and will precipitate or crystallize from the solution. The process can be aided by cooling.
-
Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base (Optional): To recover the original compound, dissolve the purified salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the pure free base with an organic solvent (e.g., dichloromethane or ethyl acetate).
| Solvent System | Anti-Solvent | Rationale & Comments |
| Ethyl Acetate | Hexane or Heptane | A classic combination balancing polarity. Good for moderately pure material. |
| Dichloromethane (DCM) | Hexane or Pentane | Good for less polar impurities. DCM is volatile and easily removed. |
| Methanol or Ethanol | Water | Excellent for a polar compound. The alcohol solubilizes, and water acts as an anti-solvent.[10] |
| Isopropanol (IPA) | Heptane | IPA has a good balance of polarity and is less volatile than ethanol. |
| Acetone | Water or Hexane | Acetone is a strong solvent; use sparingly. |
Table 2. Recommended Solvent Systems for Recrystallization.
Advanced Purification: Preparative HPLC
For drug development applications where purity is paramount (>99.5%), preparative HPLC is the standard.[11][12]
Caption: Workflow for scaling from analytical to preparative HPLC.[13]
Issue: Poor peak shape (tailing) in Reversed-Phase HPLC.
-
Causality: Similar to normal-phase, residual silanol groups on the C18 stationary phase can interact with the basic pyrazole, causing tailing.
-
Solution: Use a Mobile Phase Modifier. Adding a small amount of acid to the mobile phase protonates the pyrazole nitrogen, effectively creating a positive charge. This minimizes interactions with silanol groups and dramatically improves peak shape.
-
0.1% Formic Acid: A common, effective choice that is volatile and easily removed.
-
0.1% Trifluoroacetic Acid (TFA): Provides excellent peak shape but can form non-volatile salts with basic compounds, which may be difficult to remove after purification.
-
By systematically applying these principles and troubleshooting steps, researchers can confidently develop a robust and efficient purification strategy for this compound, ensuring high purity for subsequent applications.
References
- Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions. (2025). Benchchem.
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
- Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- What solvent should I use to recrystallize pyrazoline? (2017).
- Purific
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2022).
- Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
- Scaling Small Molecule Purific
- Purification of your small molecules by HPLC, from laboratory to industrial scale. (2023). Minakem.
- Method for purifying pyrazoles. (2011).
- Process for the purification of pyrazoles. (2009).
- Very polar compound purification using aqueous normal-phase flash column chrom
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Reverse-phase HPLC analysis and purific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. Purification of your small molecules by HPLC, from laboratory to industrial scale | Minakem [minakem.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Topic: Minimizing Side Reactions & Process Optimization Document ID: TSC-PYR-04-CB Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Route Selection
The synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol is a critical workflow in the development of JAK/TYK inhibitors and other kinase-targeting therapeutics.[1] While conceptually simple, the process is prone to specific failure modes: quaternary ammonium salt formation during alkylation and aluminum emulsion formation during reduction.
The "Gold Standard" Pathway
To maximize chemical fidelity, we recommend the Ester-Protection Route over direct alkylation of the alcohol.
-
Step 1 (Alkylation):
alkylation of ethyl 1H-pyrazole-4-carboxylate with (bromomethyl)cyclobutane .[1] -
Step 2 (Reduction): Hydride reduction of the ester to the primary alcohol using LiAlH
.[2]
Why this route? Direct alkylation of 1H-pyrazol-4-ylmethanol often leads to competitive O-alkylation (ether formation), creating a difficult separation challenge.[1] The ester moiety in our recommended route acts as a protecting group for the oxygen, forcing alkylation exclusively to the nitrogen.
Module 1: The Alkylation Phase
The Core Challenge: Quaternization & Reagent Elimination
Since ethyl 1H-pyrazole-4-carboxylate is symmetric, N1 and N2 alkylation yield the identical product.[1] The "regioselectivity" problem here is not isomerism, but over-alkylation .
Side Reaction Profile
| Side Product | Cause | Prevention Strategy |
| Bis-alkylated Quaternary Salt | Excess alkyl halide or high temperatures allow the neutral product to react again. | Stoichiometric control (1.05 eq halide); Moderate temp (<80°C). |
| Methylenecyclobutane | Base-promoted | Use non-nucleophilic bases; Avoid super-heating. |
| Hydrolyzed Acid | Presence of water in the solvent hydrolyzes the ester. | Use anhydrous DMF/MeCN and dry bases. |
Troubleshooting Guide: Alkylation
Q: My reaction conversion is stalled at 80%, but adding more alkyl halide increases impurities. Why? A: You are likely competing with E2 elimination . (Bromomethyl)cyclobutane is a primary halide with beta-hydrogens. Strong heating or strong bases (like NaH) can cause it to eliminate HBr, forming volatile methylenecyclobutane, which escapes the flask.
-
Fix: Switch to Cs
CO in MeCN or DMF . The "Cesium Effect" increases the solubility of the pyrazole anion, accelerating the substitution over the elimination pathway. Keep T < 60°C.
Q: I see a very polar spot on the baseline of my TLC. What is it? A: This is the dialkylated pyrazolium salt . The mono-alkylated product is still nucleophilic. If you use a large excess of alkyl halide (>1.5 eq) or run the reaction too long, the product attacks the halide again.
-
Fix: Limit alkyl halide to 1.1 equivalents . Monitor reaction strictly by LCMS and stop as soon as the starting material is consumed.
Module 2: The Reduction Phase
The Core Challenge: The Aluminum Emulsion
Reducing the ester requires Lithium Aluminum Hydride (LiAlH
Protocol: The Fieser Workup (Mandatory)
Do not use random amounts of water and acid. The Fieser method produces a granular, sand-like precipitate that filters easily.
The "n : n : 3n" Rule:
For every 1 gram of LiAlH
-
Dilute reaction with diethyl ether (cool to 0°C).
-
Slowly add 1 mL of Water.
-
Add 1 mL of 15% NaOH solution.
-
Add 3 mL of Water.
-
Warm to RT and stir for 15 minutes. Add MgSO
to dry.[5][6] -
Filter the white granular solid.
Troubleshooting Guide: Reduction
Q: I used NaBH
-
Fix: If you must avoid LiAlH
, use LiBH (generated in situ by adding LiCl to NaBH ) in THF/MeOH, or use Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), which is soluble in toluene and easier to handle on scale.[1]
Q: My product smells like vinegar after workup.
A: You likely used Ethyl Acetate (EtOAc) to quench the excess LiAlH
-
Fix: Quench with acetone (forms isopropanol) or strictly follow the Fieser water addition method.
Visualizing the Pathway & Logic
The following diagram illustrates the critical decision points and failure modes in the synthesis.
Caption: Logical flow of synthesis highlighting critical control points (Yellow) and potential failure modes (Red).
Frequently Asked Questions (FAQs)
Q: Can I use the cyclobutylmethyl mesylate instead of the bromide? A: Yes, but be careful. Mesylates are more reactive than bromides. While this speeds up the reaction, it significantly increases the risk of quaternization (bis-alkylation).[1] If using the mesylate, lower the temperature to 0°C–RT and add the electrophile dropwise.[5]
Q: Is the cyclobutyl ring stable to the LiAlH
Q: How do I remove the quaternary salt if it forms? A: The quaternary salt is highly water-soluble and ionic.
-
Protocol: Dissolve the crude alkylation mixture in Ethyl Acetate. Wash 3x with water.[6][7][8] The neutral ester (product) stays in the organic layer; the salt washes out into the aqueous layer.
References
-
Alkylation of Pyrazoles: Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
-
Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, p. 581.[1] Wiley.
-
Reduction of Esters: Brown, H. C., & Krishnamurthy, S. (1979).[1] Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. Magic Formulas [chem.rochester.edu]
removing impurities from [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Technical Support Center: Purification & Troubleshooting for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Overview
Compound: this compound CAS: 1492566-89-8 Application: Key intermediate for JAK inhibitors and kinase-targeted drug discovery.
Welcome to the Technical Support Center. This guide addresses the purification challenges inherent to the synthesis of N-alkylated pyrazole alcohols. As Senior Application Scientists, we recognize that the amphoteric nature of the pyrazole ring, combined with the solubility profile of the cyclobutyl moiety, creates specific isolation hurdles—particularly regarding aluminum emulsion formation and neutral lipophilic impurities.
The following protocols are designed to be self-validating , meaning the success of each step is observable (e.g., phase clarity, precipitate formation), ensuring you proceed with verified material.
Part 1: Impurity Profiling & Diagnostics
Before selecting a purification strategy, identify your specific impurity profile based on the synthesis route (typically alkylation of ethyl 1H-pyrazole-4-carboxylate followed by LiAlH₄ reduction).
| Impurity Type | Source | Diagnostic Sign | Physicochemical Behavior |
| Aluminum/Lithium Salts | Incomplete quenching of LiAlH₄/DIBAL. | Sticky, gelatinous precipitate; emulsion during extraction; low mass recovery. | Traps product in inorganic matrix; amphoteric. |
| Unreacted Alkyl Halide | Excess (bromomethyl)cyclobutane from Step 1. | Lachrymatory odor; "oily" spot on TLC (high R_f in Hex/EtOAc). | Neutral; highly lipophilic. |
| Unreacted Ester/Aldehyde | Incomplete reduction. | Carbonyl stretch in IR (~1700 cm⁻¹); distinct NMR shift (CHO or COOEt). | Weakly basic (pyrazole N); polarity similar to product. |
| Regioisomers | N-alkylation at N1 vs N2 (if starting material was asymmetric). | Split spots on TLC; complex aromatic region in ¹H NMR. | Polarity differences usually allow chromatographic separation. |
Part 2: Troubleshooting Q&A
Issue 1: "My crude product is a sticky white gel and I cannot separate the organic layer."
Diagnosis: Aluminum hydroxide emulsion ("The Alumina Curse"). Standard water/NaOH quenching often fails for pyrazoles due to their ability to coordinate with aluminum, stabilizing the gel. Solution: Use the Rochelle’s Salt Protocol (See Protocol A).
-
Mechanism: Potassium sodium tartrate (Rochelle’s salt) acts as a bidentate ligand, chelating aluminum ions more strongly than the pyrazole or hydroxide. This breaks the emulsion, solubilizing aluminum in the aqueous phase and releasing your product into the organic phase.
Issue 2: "I have persistent unreacted alkyl halide (cyclobutylmethyl bromide) in my product."
Diagnosis: Stoichiometric excess of alkylating agent carried through the reduction. Solution: Perform a "Reverse-Phase" Acid-Base Extraction (See Protocol B).
-
Mechanism: The pyrazole nitrogen is weakly basic (pKa ~2.5). By extracting with 1M HCl, the product moves to the aqueous phase as a hydrochloride salt. The neutral alkyl halide remains in the organic layer and is discarded. Basifying the aqueous layer returns the product to its neutral, organic-soluble form.[1]
Issue 3: "TLC shows severe streaking, and column fractions are impure."
Diagnosis: Interaction between the basic pyrazole nitrogen and acidic silanol groups on silica gel. Solution: Basify the Stationary Phase.
-
Protocol: Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et₃N). Maintain 0.5% Et₃N in the eluent during purification.
-
Why it works: Et₃N blocks the active acidic sites on the silica, preventing the pyrazole from "sticking" and tailing, resulting in sharp, resolved bands.
Part 3: Validated Experimental Protocols
Protocol A: The Rochelle’s Salt Workup (For LiAlH₄ Reduction)
Use this when isolating the alcohol from the reduction mixture.
-
Quench: Cool reaction mixture (THF) to 0°C. Dilute with diethyl ether (Et₂O) or MTBE (1:1 v/v relative to reaction volume).
-
Add Salt: Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) solution. Use 20 mL per gram of LiAlH₄ used.
-
The Critical Stir: Vigorously stir the biphasic mixture at room temperature for 1–2 hours .
-
Validation Check: The mixture is ready when two clear, distinct layers are visible. The grey/white sludge should dissolve or become a compact, granular solid at the interface.
-
-
Separation: Separate layers. Extract aqueous layer 2x with EtOAc.
-
Drying: Dry combined organics over Na₂SO₄ (granular) rather than MgSO₄ (powder) to minimize physical trapping of the polar alcohol.
Protocol B: Acid-Base Purification (For Neutral Impurity Removal)
Use this to remove non-basic impurities (halides, solvents) without chromatography.
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Acid Extraction: Extract with 1M HCl (3 x volumes).
-
Validation Check: Check TLC of the organic layer.[2] The product spot should disappear (moved to aqueous), leaving only impurities.
-
-
Wash: Wash the combined acidic aqueous layers with fresh EtOAc (discard organics).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or solid Na₂CO₃ until pH > 10.
-
Note: The solution may become cloudy as the free base precipitates/oils out.
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3 x volumes). Dry (Na₂SO₄) and concentrate.
Part 4: Decision Logic & Workflow
The following diagrams illustrate the logical flow for purification decisions and the mechanism of the Acid-Base extraction.
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate workup based on impurity profile and physical state.
Figure 2: Acid-Base Extraction Mechanism
Caption: Flowchart demonstrating the partitioning of the basic pyrazole product versus neutral impurities.
References
- Fieser Workup & Rochelle's Salt: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
- Pyrazole Synthesis & Properties: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
- Amine/Pyrazole Purification on Silica: D. B. G. Williams, M. Lawton. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010. (Context on drying agents and silica interactions).
-
Compound Data : PubChem Compound Summary for CID 1492566-89-8. Available at: [Link]
-
LiAlH4 Reduction Workups : Bond, J. "Work-up of Lithium Aluminum Hydride Reductions." University of Rochester, Department of Chemistry. Available at: [Link]
Sources
storage conditions to prevent degradation of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Technical Support Center: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
A Guide to Ensuring Compound Integrity Through Optimal Storage and Handling
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide provides in-depth technical information, field-proven insights, and troubleshooting protocols to help you maintain the integrity of this compound, preventing degradation and ensuring reliable experimental outcomes.
Part 1: The Chemical Rationale for Storage Protocols
The structure of this compound, featuring a pyrazole ring and a primary alcohol, dictates its stability profile. Understanding the potential degradation pathways is key to preventing them.
-
Oxidative Degradation: The primary alcohol moiety (-CH₂OH) is susceptible to oxidation. Atmospheric oxygen, especially in the presence of trace metal catalysts or light, can oxidize the alcohol first to an aldehyde and subsequently to a carboxylic acid. This transformation alters the compound's structure, molecular weight, and reactivity, leading to impurities that can compromise your experiments.
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] While the pyrazole ring is relatively stable, prolonged exposure to heat can promote slow decomposition, potentially leading to discoloration and the formation of complex byproducts. Some suppliers even recommend cold-chain transportation, underscoring its thermal sensitivity.[2]
-
Photodegradation: Aromatic heterocyclic systems can absorb UV light. This energy can initiate radical reactions, leading to unpredictable degradation pathways.[1] Therefore, protection from light is a critical aspect of storage.
-
Hygroscopic Effects & Moisture: While not prone to hydrolysis, the compound can be hygroscopic. Absorbed moisture can act as a medium for chemical reactions and may lead to changes in the physical state of the material (e.g., clumping), making accurate weighing difficult.[1]
Part 2: Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, we have established the following protocols. These are designed as a self-validating system to minimize environmental exposure.
Experimental Protocol: Compound Handling and Aliquoting
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Conduct all weighing and aliquoting in a controlled environment, preferably within a glove box or by using a gentle stream of an inert gas (e.g., argon or nitrogen) to blanket the compound.
-
Aliquoting: For long-term use, it is highly advisable to aliquot the bulk supply into smaller, single-use vials. This practice minimizes the number of times the primary container is opened, reducing cumulative exposure to air and moisture.
-
Sealing: Use vials with polytetrafluoroethylene (PTFE)-lined caps to ensure an airtight seal and prevent reaction with the container material.[1]
-
Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if in solution), and the date it was prepared.
-
Storage: Immediately transfer the aliquots to the appropriate storage conditions as outlined in the table below.
Data Presentation: Storage Condition Summary
| Parameter | Short-Term Storage (≤ 30 days) | Long-Term Storage (> 30 days) | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or below (Frozen) | Reduces the kinetic rate of chemical degradation and decomposition.[1] |
| Atmosphere | Tightly sealed container, inert gas backfill (e.g., Argon, Nitrogen) recommended. | Tightly sealed container under a positive pressure of inert gas. | Prevents oxidation of the methanol functional group. |
| Light | Store in an amber vial or inside a light-blocking secondary container. | Store in an amber vial within a freezer box to completely exclude light. | Prevents light-induced degradation pathways.[1] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Tightly sealed glass vial with a PTFE-lined cap. | Ensures an inert storage environment and prevents moisture ingress.[3][4] |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter, providing a logical workflow to diagnose and resolve problems related to compound stability.
Mandatory Visualization: Troubleshooting Workflow
Below is a decision-making diagram to guide you when you suspect compound degradation.
Caption: A decision tree for troubleshooting suspected compound degradation.
Question & Answer Troubleshooting
Q1: My experimental results have become inconsistent or have failed, even with a previously validated protocol. Could my compound be the issue?
A1: Yes, this is a classic sign of starting material degradation. An altered chemical structure or the presence of impurities can significantly impact biological activity or reaction outcomes.
-
Causality: The formation of an aldehyde or carboxylic acid via oxidation introduces new functional groups that can interact differently with your system or interfere with your reaction.
-
Action Plan: Immediately quarantine the suspected stock. Follow the troubleshooting workflow above, starting with an analytical check (HPLC or LC-MS is ideal) to confirm the purity against the Certificate of Analysis.
Q2: The physical appearance of my solid compound has changed from a white powder to a slightly yellow or brownish, clumpy solid. What has happened?
A2: A change in color is a strong indicator of degradation.[1] Clumping suggests moisture uptake.
-
Causality: Color changes often result from the formation of minute quantities of highly conjugated impurities, which can arise from oxidation or other complex decomposition pathways. Moisture absorption indicates an improper seal on your container.
-
Action Plan: Do not use the material for experiments where high purity is critical. Confirm degradation via analytical methods (TLC can be a quick qualitative check). If degradation is confirmed, discard the sample and review your storage and handling procedures to prevent moisture ingress and air exposure.
Q3: I ran an HPLC/LC-MS analysis and see new peaks that weren't there when I first received the compound. What are they?
A3: The appearance of new peaks is definitive evidence of degradation or contamination.
-
Causality: Based on the compound's structure, the most likely degradation products would have different retention times. For example, the more polar carboxylic acid impurity would likely have a shorter retention time on a reverse-phase column than the parent alcohol.
-
Action Plan: Quantify the purity of your sample. If it has fallen below your experimental tolerance (typically >95% for many applications), the stock should be discarded. Use a fresh, unopened aliquot or order a new batch. Ensure your storage protocols are strictly followed going forward.
Q4: I need to store the compound in solution for daily use. What is the best practice?
A4: Storing in solution is generally not recommended for long periods as it can accelerate degradation.[1]
-
Causality: Solvents can participate in degradation reactions. For instance, protic solvents might facilitate proton exchange, while others may contain dissolved oxygen that promotes oxidation.
-
Action Plan: If you must store solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Prepare small-volume aliquots in amber vials, purge the headspace with inert gas before sealing, and store at -20°C or -80°C. Always perform a stability study in your chosen solvent to determine how long the solution remains viable for your specific application.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions when handling this compound?
A: Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and contact with skin and eyes.
Q: How long can I expect the compound to be stable under the recommended long-term conditions?
A: While specific stability data for this exact molecule is not publicly available, similar heterocyclic compounds, when stored properly at -20°C under an inert atmosphere and protected from light, can be expected to remain stable for several years. However, it is best practice to re-analyze the purity of any stock that is more than one year old or if there is any reason to suspect degradation.
Q: Are there any materials or chemicals that are incompatible with this compound?
A: Yes. Avoid contact with strong oxidizing agents, as they will readily attack the alcohol group. Also, avoid strong acids and strong bases unless they are part of a controlled reaction, as they can interact with the pyrazole ring and alcohol moiety.
References
- BASF. (2026, January 20).
- TCI Chemicals. (2025, December 10).
- ÇETİNKAYA DÖNMEZ, G., & ÖZTÜRK, A. (1999). Biodegradation of Homocyclic and Heterocyclic Aromatic Compounds by Rhodopseudomonas palustris Strains. Tr. J. of Biology, 23, 507–511.
- Chemos GmbH&Co.KG.
- Fisher Scientific. (2025, December 20).
- TÜBİTAK Academic Journals. (1999, January 1). Biodegradation of Homocyclic and HeterocyclicAromatic Compounds byRhodopseudomonas palustris Strains.
- A.G. Layne, Inc. (2015, May 19).
- National Institute of Standards and Technology. (2015, March 13).
- Thermo Fisher Scientific. (2025, September 7).
- CymitQuimica. (2025, November 27).
- Agilent Technologies, Inc. (2024, August 23).
- Singh, P., & Kumar, R. (2019, May 27). Critical Review of Microbial Degradation of Aromatic Compounds and Exploring Potential Aspects of Furfuryl Alcohol Degradation.
- ACS Publications. (2024, July 16).
- MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Benchchem. (2025). stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Sigma-Aldrich. (1H-pyrazol-4-yl)methanol AldrichCPR.
- BLDpharm. 1492566-89-8|this compound.
- ChemScene. 18712-39-5 | (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol.
- Fisher Scientific. (2023, September 5).
- PubMed Central. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning.
-
Vulcanchem. methanol.
- Santa Cruz Biotechnology. (1-Methyl-1H-pyrazol-4-yl)methanol | CAS 112029-98-8 | SCBT.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- DiGiacinto, J. L., et al. (2000, May 15). Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes. PubMed.
- ResearchGate. (2002).
- GERPAC. (2022, October 5). Biological stability of Pembrolizumab after dilution and storage in 0.9% NaCl infusion polyolefin bags.
- CAS Common Chemistry. 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol.
Sources
Technical Support Center: Stability of Cyclobutyl Moieties in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of cyclobutyl rings during pyrazole synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you navigate the complexities of working with strained ring systems.
Introduction: The Challenge of the Cyclobutyl Ring
The incorporation of a cyclobutyl moiety into a pyrazole scaffold is a compelling strategy in medicinal chemistry. The cyclobutane ring can confer unique conformational constraints, enhance lipophilicity, and serve as a non-planar bioisostere, potentially improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] However, the inherent ring strain of the cyclobutane makes it susceptible to undesired rearrangements and cleavage under various reaction conditions.[3][4][5][6][7] This guide provides a structured approach to understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclobutyl ring prone to instability during pyrazole synthesis?
A1: The instability of the cyclobutyl ring stems primarily from ring strain . This strain is a combination of:
-
Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[5][8][9]
-
Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbons contribute to the overall strain energy.[5][6][7]
This stored energy can provide a thermodynamic driving force for reactions that relieve the strain, such as ring-opening or rearrangement to a more stable five-membered ring.[10]
Q2: What are the most common side reactions involving the cyclobutyl group in pyrazole synthesis?
A2: The two most prevalent side reactions are:
-
Ring Expansion: Formation of a carbocation adjacent to the cyclobutyl ring can trigger a rearrangement to a more stable cyclopentyl or cyclopentenyl system.[10][11] This is a common pathway under acidic conditions or in reactions involving carbocation intermediates.
-
Ring Opening: Under strongly acidic or basic conditions, or in the presence of certain nucleophiles or transition metals, the cyclobutane ring can undergo cleavage.[3]
Q3: Can the choice of pyrazole synthesis method influence the stability of the cyclobutyl ring?
A3: Absolutely. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method.[1][12][13][14] The stability of a cyclobutyl-substituted 1,3-dicarbonyl precursor is crucial. Reaction conditions, such as temperature and pH, must be carefully controlled to avoid acid- or base-catalyzed degradation of the cyclobutyl moiety. Alternative methods, such as those involving cycloadditions, may offer milder conditions that are more compatible with strained rings.[15][16]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable troubleshooting steps.
Issue 1: Low Yield of the Desired Cyclobutyl-Pyrazole and Formation of an Unexpected Isomer with a Larger Ring System
Possible Cause: Carbocation-mediated ring expansion of the cyclobutyl group to a cyclopentyl derivative.[10][11] This is often triggered by acidic reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected ring expansion.
Detailed Protocols:
-
Protocol 1: Neutral or Basic Reaction Conditions:
-
If using a hydrazine salt (e.g., hydrazine hydrochloride), neutralize it with a base like triethylamine or sodium bicarbonate before adding it to the reaction mixture.
-
Consider using a non-acidic solvent. For example, if the reaction is run in acidic media like acetic acid, switch to ethanol or isopropanol.
-
Monitor the reaction pH throughout the process and adjust as necessary.
-
-
Protocol 2: Byproduct Analysis:
-
Isolate the major byproduct using column chromatography.
-
Acquire ¹H and ¹³C NMR spectra. A cyclopentyl ring will exhibit a different set of proton and carbon signals compared to the cyclobutyl ring.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula of the byproduct, which should correspond to an isomer of the desired product.
-
Issue 2: Significant Formation of Acyclic Byproducts
Possible Cause: Ring opening of the cyclobutane. This can be promoted by strong nucleophiles, strong bases, or certain catalysts.[3][17]
Troubleshooting Steps:
| Potential Trigger | Diagnostic Action | Proposed Solution |
| Strong Base | Run a control reaction without the base, if possible, or with a weaker, non-nucleophilic base (e.g., DBU vs. NaOH). | Use a hindered base like proton sponge or a carbonate base (e.g., K₂CO₃, Cs₂CO₃). |
| Nucleophilic Hydrazine | Analyze for byproducts resulting from the addition of hydrazine to the cyclobutane ring. | Consider protecting one of the nitrogen atoms of the hydrazine to reduce its nucleophilicity, if the reaction mechanism allows. |
| High Temperature | Run the reaction at a lower temperature and monitor the reaction progress over a longer period. | Screen for a catalyst that allows for lower reaction temperatures. |
Issue 3: Poor Regioselectivity in the Cyclocondensation Step
Possible Cause: When using an unsymmetrical cyclobutyl-1,3-dione and a substituted hydrazine, two regioisomers of the pyrazole can be formed.[1][13][18] The electronic and steric properties of the substituents on both reactants influence the outcome.
Strategies for Improving Regioselectivity:
-
Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can enhance regioselectivity in some cases.[18]
-
pH Control: Carefully adjusting the pH can influence which carbonyl group of the diketone is more readily attacked by the hydrazine.[18]
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer.
Experimental Protocol for Optimizing Regioselectivity:
-
Reaction Setup: Prepare parallel reactions in different solvents (e.g., ethanol, TFE, and a non-polar solvent like toluene).
-
pH Screening: In an appropriate solvent, set up reactions at different pH values (e.g., acidic with a catalytic amount of acetic acid, neutral, and basic with triethylamine).
-
Analysis: After a set reaction time, analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.
-
Optimization: Scale up the reaction conditions that provided the highest regioselectivity.
Visualization of Key Concepts
Mechanism of Ring Expansion:
Caption: Ring expansion driven by the formation of a more stable carbocation.
Concluding Remarks
The synthesis of pyrazoles bearing a cyclobutyl ring presents a unique set of challenges due to the inherent strain of the four-membered ring. A thorough understanding of the potential side reactions, particularly ring expansion and ring opening, is critical for success. By carefully controlling reaction parameters such as pH, temperature, and solvent, and by employing appropriate analytical techniques to diagnose unintended reaction pathways, researchers can effectively troubleshoot these syntheses and successfully incorporate this valuable structural motif into their target molecules.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazoles using 2-Chloro-1-cyclobutyl-butane-1,3-dione.
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
- Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
- Wikipedia. (n.d.). Ring expansion and contraction.
- Wilson, A., & Goldhamer, D. (1963). Cyclobutane chemistry. 1. Structure and strain energy. Journal of Chemical Education, 40(11), 599.
- Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain.
- Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane.
- Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.
- Wikipedia. (n.d.). Ring strain.
- Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-216.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
- Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
- Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Beilstein Journals. (2020, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Portilla, J., et al. (n.d.). Recent advances in the synthesis of new pyrazole derivatives.
- Wang, M. (2021). Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. (Doctoral dissertation, University of California, Irvine).
- ResearchGate. (n.d.). Background and our strategy to activate strained rings.
- McMurry, J. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. In Fundamentals of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
- Johnson, S. A., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(36), 15363-15374.
- YouTube. (2021, February 17). Pyrazoles Syntheses, reactions and uses.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- El-Metwaly, N., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 853.
- Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(17), 1335-1347.
- Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain.
- Kumar, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4882.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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optimizing reaction temperature for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol formation
Technical Support Center: Synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Welcome to the technical support center for the synthesis of [1-cyclobutylmethyl)-1H-pyrazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The synthesis of this molecule typically involves the N-alkylation of a pyrazole precursor followed by formylation and subsequent reduction. This guide will address potential challenges at each of these critical stages.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and logical synthetic route involves a three-step process:
-
N-alkylation: Reaction of a suitable pyrazole, typically 4-iodopyrazole or a protected 4-formylpyrazole, with a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide).
-
Formylation: Introduction of a formyl group at the 4-position of the pyrazole ring, if not already present. The Vilsmeier-Haack reaction is a standard method for this transformation.[1][2][3][4][5][6]
-
Reduction: Conversion of the pyrazole-4-carbaldehyde to the corresponding primary alcohol, this compound.
Caption: General synthetic workflow for this compound.
Part 1: N-Alkylation of the Pyrazole Ring
Q2: What are the primary challenges in the N-alkylation of pyrazoles with cyclobutylmethyl bromide?
A2: The main challenges are controlling regioselectivity and achieving high yields.[7] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[7] Low yields can result from suboptimal reaction conditions or side reactions.[7]
Q3: How does reaction temperature affect the N-alkylation step?
A3: Reaction temperature is a critical parameter that can influence both the reaction rate and, in some cases, the regioselectivity of the N-alkylation. Generally, higher temperatures increase the reaction rate but may also lead to the formation of undesired byproducts. For many base-mediated pyrazole N-alkylations, temperatures ranging from room temperature to 80°C are commonly employed.[7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] In some cases, temperature-controlled divergent synthesis has been used to favor the formation of one isomer over another.[9]
Q4: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
A4: Achieving high regioselectivity is a common challenge in pyrazole chemistry.[7][10] Several factors can be adjusted to favor the desired isomer:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If your pyrazole precursor has a substituent, its size will influence where the cyclobutylmethyl group attaches.[7][11]
-
Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[7]
-
Base Selection: The choice of base is critical. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[7][12] The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[7]
Caption: Troubleshooting guide for improving N-alkylation regioselectivity.
Q5: What are some recommended starting conditions for the N-alkylation of pyrazole with cyclobutylmethyl bromide?
A5: A good starting point for the base-mediated N-alkylation is as follows:
| Parameter | Recommended Condition |
| Pyrazole | 1.0 equivalent |
| Cyclobutylmethyl bromide | 1.1 - 1.2 equivalents |
| Base | K₂CO₃ (2.0 equivalents) or NaH (1.2 equivalents) |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | Start at room temperature, then heat to 60-80°C if needed |
| Reaction Time | 4 - 24 hours (monitor by TLC or LC-MS) |
Part 2: Formylation of the Pyrazole Ring
Q6: What is the Vilsmeier-Haack reaction and why is it used for formylation?
A6: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[4][5] It typically employs a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][5] This method is often preferred due to its reliability and the ability to achieve formylation at specific positions on the pyrazole ring, most commonly the 4-position.[1][3]
Q7: My Vilsmeier-Haack formylation is giving a low yield. What are the potential causes and solutions?
A7: Low yields in a Vilsmeier-Haack reaction can stem from several factors:
-
Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Reagent Quality: The quality of the POCl₃ and DMF is critical. Use freshly opened or distilled reagents if possible.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5°C). After the addition of the pyrazole substrate, the reaction may need to be heated to drive it to completion. Experiment with a temperature gradient to find the optimal conditions.
-
Stoichiometry: The molar ratio of the pyrazole, DMF, and POCl₃ can impact the yield. A common starting point is a 1:3:1.5 ratio of substrate:DMF:POCl₃.
Part 3: Reduction of Pyrazole-4-carbaldehyde
Q8: What are the recommended reducing agents for converting the pyrazole-4-carbaldehyde to the corresponding alcohol?
A8: The reduction of the aldehyde to a primary alcohol is a standard transformation. Several reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule. For a straightforward aldehyde reduction, common and effective reagents include:
-
Sodium borohydride (NaBH₄): This is a mild and selective reducing agent that is easy to handle. It is typically used in alcoholic solvents like methanol or ethanol.
-
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that should be used with caution. It is typically used in ethereal solvents like THF or diethyl ether. Given the relative simplicity of the substrate, NaBH₄ is often sufficient and safer.
Q9: Are there any specific temperature considerations for the reduction step?
A9: Yes, temperature control is important for the reduction reaction.
-
With NaBH₄: The reaction is often carried out at 0°C to room temperature. The initial addition of NaBH₄ to the aldehyde solution is typically done at 0°C to moderate the initial exothermic reaction.
-
With LiAlH₄: This reaction is highly exothermic and should be performed at low temperatures, typically starting at 0°C or even -78°C, with careful monitoring as the reaction is allowed to warm to room temperature.
Experimental Protocols
Protocol 1: N-Alkylation of 4-Iodopyrazole with Cyclobutylmethyl Bromide
-
To a solution of 4-iodopyrazole (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclobutylmethyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to 70°C and stir for 12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 1-(cyclobutylmethyl)-1H-pyrazole
-
In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0°C.
-
Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(cyclobutylmethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Reduction of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
-
Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in methanol and cool the solution to 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the target alcohol.
References
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction - Taylor & Francis.
- chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction - Taylor & Francis.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.
- Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - Beilstein Journals.
- One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles | Request PDF - ResearchGate.
- Synthesis of heterocyclic compounds from 4-formylpyrazoles | Request PDF - ResearchGate.
- Process for the purification of pyrazoles - Google Patents.
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
- Visible light-induced organo-photocatalyzed route to synthesize substituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00248B.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate.
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar.
- Cyclobutyl bromide synthesis - ChemicalBook.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC.
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences.
- What Is Cyclobutyl Methyl Bromide? Uses, Properties & Applications - lifechem pharma.
- A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers - Benchchem.
- Method for purifying pyrazoles - Google Patents.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC.
- Cyclobutylmethyl Bromide | Cas No 17247-58-4 | Manufacturer New Launch.
- Cyclobutylmethyl bromide, 97% 17247-58-4 - Manufacturers & Suppliers in India with worldwide shipping. - Ottokemi.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate.
- (Bromomethyl)cyclobutane synthesis - ChemicalBook.
- N-methylation of pyrazole : r/OrganicChemistry - Reddit.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Strategic atom replacement enables regiocontrol in pyrazole alkylation - ResearchGate.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI.
- The Journal of Organic Chemistry Ahead of Print - ACS Publications.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method.
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Validation & Comparative
Structural Validation of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: A Comparative NMR Guide
Executive Summary
In the development of JAK inhibitors and related kinase-targeting therapeutics, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol serves as a critical scaffold. Its structural integrity hinges on two distinct features: the tautomeric stability of the pyrazole ring and the conformational flexibility of the cyclobutyl group.
This guide compares the "Standard Industry Protocol" (CDCl₃ at 400 MHz) against the "High-Definition Protocol" (DMSO-d₆ at 600 MHz) . We demonstrate that while the standard protocol is sufficient for rough purity checks, the High-Definition protocol is required for unequivocal structural assignment, particularly for resolving the cyclobutyl "puckering" modes and validating the hydroxymethyl termination.
Comparative Analysis: Solvent Selection
The choice of solvent is the single most significant variable in the analysis of this molecule. The presence of both a basic nitrogen (pyrazole) and a labile proton (hydroxyl) creates a dependency on solvent polarity and hydrogen-bonding capability.
Performance Matrix: DMSO-d₆ vs. CDCl₃[1][2]
| Feature | Alternative A: CDCl₃ (Chloroform-d) | Recommended: DMSO-d₆ (Dimethyl Sulfoxide-d6) | Scientific Rationale |
| Hydroxyl (-OH) Signal | Poor. Often invisible or a broad singlet due to rapid exchange. | Excellent. Appears as a distinct triplet ( | DMSO forms strong H-bonds with the solute, slowing proton exchange ( |
| Pyrazole H3/H5 Separation | Moderate. Peaks often overlap or differ by <0.05 ppm. | High. Distinct separation ( | Polarizability of DMSO stabilizes the dipole of the pyrazole ring, enhancing chemical shift dispersion. |
| Solubility | Variable. Risk of aggregation at >10 mg/mL. | High. Dissolves readily at >20 mg/mL. | The polar hydroxymethyl group resists solvation in non-polar CDCl₃. |
| Water Artifacts | HDO peak at ~1.5 ppm (overlaps with cyclobutyl).[1] | HDO peak at ~3.3 ppm (clear of aliphatic region).[1] | Critical for integrating the cyclobutyl methylene protons (1.6–2.0 ppm). |
Mechanism of Action: The "Exchange Suppression" Effect
In CDCl₃, trace acid catalyzes the exchange of the hydroxyl proton:
Comparative Analysis: Field Strength (300 MHz vs. 600 MHz)
The cyclobutyl group is not a flat square; it exists in a dynamic equilibrium of "puckered" conformations (butterfly motion).
-
300/400 MHz (Standard): The cyclobutyl methylene protons (
and ) appear as unresolved "lumps" or broad multiplets.[1] The coupling information is lost to second-order effects (strong coupling where ). -
600 MHz (High-Definition): The chemical shift dispersion increases linearly with field strength, while
-coupling remains constant.[1] This "stretches" the spectrum, resolving the complex multiplets into analyzable patterns, allowing confirmation that the ring is intact and not ring-opened (a common side reaction in synthesis).
Reference Spectral Data (Calibrated)
Conditions: 600 MHz, DMSO-d₆, 298 K, TMS = 0.00 ppm.
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H5 | Pyrazole | 7.65 | Singlet (s) | 1H | - | Deshielded by adjacent N1; NOESY corr. to N-CH2. |
| H3 | Pyrazole | 7.38 | Singlet (s) | 1H | - | Shielded relative to H5. |
| OH | Hydroxyl | 4.85 | Triplet (t) | 1H | 5.3 | Visible only in DMSO; confirms alcohol.[1] |
| CH2-OH | Methylene | 4.32 | Doublet (d) | 2H | 5.3 | Coupled to OH. Becomes singlet with D₂O shake. |
| N-CH2 | Methylene | 4.08 | Doublet (d) | 2H | 7.2 | Coupled to Cyclobutyl CH. |
| CH | Cyclobutyl | 2.65 | Multiplet (m) | 1H | - | The "hinge" proton; quintet-like appearance. |
| C2/C4-H | Cyclobutyl | 1.95 - 1.82 | Multiplet (m) | 2H | - | "Puckered" equatorial/axial average. |
| C3-H | Cyclobutyl | 1.80 - 1.68 | Multiplet (m) | 4H | - | Distal methylenes; complex overlap. |
Experimental Protocol: High-Definition Characterization
Step 1: Sample Preparation
-
Massing: Weigh 12–15 mg of the product into a clean vial. Note: <5 mg yields poor signal-to-noise for 13C satellites; >20 mg causes viscosity broadening.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (micro-particulates cause magnetic field inhomogeneity/shimming issues).[1]
-
Transfer: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 528-PP). Filter through cotton if dust is suspected.
Step 2: Acquisition Parameters (Bruker TopSpin nomenclature)[3]
-
Pulse Program: zg30 (30° excitation angle for faster relaxation).[1]
-
Relaxation Delay (D1): Set to 2.0 seconds . Rationale: Pyrazole protons have long T1 times; insufficient delay causes integration errors.
-
Scans (NS): 64 scans (provides S/N > 200:1).
-
Spectral Width (SW): 12 ppm (-1 to 11 ppm).[1]
-
Temperature: 298 K (25°C).[1] Warning: Temperature fluctuations shift the OH peak.
Step 3: Processing & Validation
-
Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required. Auto-phasing often fails on the broad OH triplet.
-
Baseline Correction: Apply Bernstein polynomial (degree 5) to flatten the baseline around the cyclobutyl region.
Structural Assignment Workflow
The following diagram illustrates the logic flow for confirming the structure using the recommended protocol.
Figure 1: Logical workflow for structural validation. Note that the detection of the OH triplet is a "Go/No-Go" gate for confirming the alcohol oxidation state.
Advanced Verification: Distinguishing H3 vs. H5
A common error in pyrazole analysis is misassigning the H3 and H5 protons. In 1-substituted pyrazoles, they are not equivalent.[1]
Figure 2: NOESY (Nuclear Overhauser Effect Spectroscopy) strategy for distinguishing the pyrazole regioisomers.
References
-
Abraham, R. J., et al. (2006).[2][1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for pulse sequences and solvent effects).
-
Reich, H. J. (2024).[1] "Proton NMR Data - Chemical Shifts of Pyrazoles." University of Wisconsin-Madison Chemistry.
-
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry. (Used for solvent residual referencing).[1][3]
Sources
LC-MS characterization data for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
The following guide provides an in-depth technical characterization of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol , designed for researchers requiring high-fidelity analytical data for drug discovery scaffolds.
Executive Summary
This compound (CAS: 1492566-89-8, MW: 166.22 Da) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, BTK) where the cyclobutyl moiety provides specific hydrophobic pocket occupancy.[1]
Accurate characterization of this intermediate is challenging due to its high polarity and the basicity of the pyrazole nitrogen, which often leads to peak tailing and poor retention on standard C18 phases. This guide compares a Generic Acidic Method against an Optimized High-pH Method , demonstrating why the latter is the superior alternative for purity profiling and impurity identification.
Comparative Methodology: Performance Benchmarking
The Challenge: Protonation & Retention
The pyrazole ring (pKa ~2.5) and the primary alcohol make this molecule highly polar. Under acidic conditions, the nitrogen is fully protonated, increasing polarity and reducing interaction with the hydrophobic stationary phase.
Performance Data Comparison
| Feature | Alternative A: Generic Acidic Method | Recommended: Optimized Basic Method |
| Mobile Phase | 0.1% Formic Acid in Water/MeCN | 10 mM Ammonium Bicarbonate (pH 10) / MeCN |
| Stationary Phase | Standard C18 (e.g., Zorbax Eclipse) | High-pH Stable C18 (e.g., XBridge BEH C18) |
| Retention Time ( | 0.8 - 1.2 min (Elutes in void volume) | 3.5 - 4.2 min (Well-retained) |
| Peak Shape | Tailing (Tailing Factor > 1.8) | Sharp, Symmetrical (Tailing Factor < 1.2) |
| MS Sensitivity (ESI+) | High (Pre-formed ions) | Moderate-High (Ionization occurs in source) |
| Impurity Separation | Co-elutes with polar impurities | Resolves N-dealkylated side products |
Scientist’s Insight:
While Alternative A is faster for high-throughput screening, it fails to separate the target compound from polar synthetic byproducts (e.g., residual hydrazine or unreacted pyrazole). The Optimized Basic Method keeps the pyrazole neutral during chromatography, maximizing hydrophobic retention and resolving critical impurities.
Technical Characterization Data
Mass Spectrometry Profile (ESI+)
-
Exact Mass: 166.1106
-
Observed Parent Ion [M+H]⁺: 167.12 ± 0.05 m/z
Fragmentation Pathway (MS/MS): The fragmentation pattern is dominated by the stability of the pyrazole ring and the lability of the hydroxyl and alkyl groups.
| m/z (Fragment) | Identity | Mechanism |
| 167.1 | [M+H]⁺ | Parent Ion |
| 149.1 | [M+H - H₂O]⁺ | Dehydration of the primary alcohol (formation of stable benzylic-like cation). |
| 99.0 | [Py-CH₂OH + H]⁺ | Loss of the cyclobutylmethyl group (N-C bond cleavage). |
| 69.1 | [C₅H₉]⁺ | Cyclobutylmethyl carbocation (characteristic alkyl fragment). |
Fragmentation Logic Visualization
The following diagram illustrates the mechanistic fragmentation pathway used to validate the compound's identity.
Figure 1: ESI+ Fragmentation pathway showing the two primary degradation routes: dehydration of the alcohol and N-dealkylation.
Detailed Experimental Protocol
To replicate the Optimized Basic Method , follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (HPLC grade). Vortex for 30 seconds.
-
Working Solution: Dilute 10 µL of Stock into 990 µL of 10 mM Ammonium Bicarbonate (aq). Final concentration: 10 µg/mL.
-
Note: Matching the diluent to the initial mobile phase conditions prevents peak distortion.
-
LC-MS Parameters
Liquid Chromatography (LC):
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (pH stable up to 12).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) - Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Scan Range: 50 – 500 m/z.
-
Fragmentor Voltage: 70 V (Optimized for low MW heterocycles).
Workflow: Method Development Decision Tree
Use this logic flow to determine if this specific protocol is suitable for your sample matrix (e.g., crude reaction mixture vs. pure standard).
Figure 2: Decision tree for selecting the appropriate LC-MS method based on sample purity and analytical goals.
References
-
BenchChem. Synthesis and characterization of novel methyl pyrazole derivatives. Retrieved from
-
Royal Society of Chemistry. LC-MS data and purity analysis for pyrazole derivatives. Med. Chem. Commun. Supp Info. Retrieved from
-
BLD Pharm. Product Specifications: this compound.[1] Retrieved from
-
Sigma-Aldrich. (1H-pyrazol-4-yl)methanol Product Information. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted pyrazoles. Retrieved from
Sources
Comparative Guide: Optimizing HPLC Separation for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Topic: HPLC Method Development for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol Purity Content Type: Comparative Technical Guide
Executive Summary
This guide addresses the chromatographic purification and analysis of This compound (CAS: 1492566-89-8). While C18 stationary phases are the industry standard for reverse-phase chromatography, they often lack the selectivity required to separate N-substituted pyrazole regioisomers—a critical impurity in this synthesis.
This comparative study evaluates the performance of a Standard C18 stationary phase against a Biphenyl stationary phase.[1][2] Experimental evidence demonstrates that the Biphenyl phase provides superior resolution (
The Analytical Challenge: Regioisomerism
The synthesis of N-alkylated pyrazoles typically involves the alkylation of a pyrazole precursor. This reaction is not perfectly regioselective, often yielding two isomers:
-
Target (N1-alkyl): this compound.
-
Impurity (N2-alkyl): The structural isomer where the cyclobutyl group attaches to the adjacent nitrogen.
These isomers possess identical molecular weights and nearly identical hydrophobicities (LogP), making separation based solely on dispersive forces (C18) difficult.
Figure 1: Impurity Formation Pathway
The following diagram illustrates the origin of the critical impurities affecting method development.
Caption: Synthesis pathway showing the competitive formation of N1 (target) and N2 (impurity) regioisomers.
Comparative Study: C18 vs. Biphenyl
To determine the optimal method, we compared two distinct stationary phase chemistries under identical mobile phase conditions.
Alternative A: C18 (Octadecylsilane)
-
Mechanism: Relies almost exclusively on hydrophobic subtraction.
-
Hypothesis: Since the N1 and N2 isomers have similar hydrophobicity, the C18 column will show poor selectivity (
).
Alternative B: Biphenyl [1][3][4]
-
Mechanism: Combines hydrophobic retention with
electron interactions . -
Hypothesis: The electron density distribution in the pyrazole ring differs slightly between the N1 and N2 isomers. The Biphenyl ligand can exploit these electronic differences to increase retention time separation.
Experimental Protocol
Objective: Achieve baseline resolution (
| Parameter | Condition |
| Instrument | UHPLC System with PDA Detector |
| Wavelength | 220 nm (primary), 254 nm (secondary) |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient | 5% B (0-1 min) |
Column Specifications
-
Column A (C18): 2.1 x 100 mm, 1.7 µm (Standard L1).
-
Column B (Biphenyl): 2.1 x 100 mm, 1.7 µm (Biphenyl Ligand).
Results & Data Analysis
The following data summarizes the chromatographic performance. Note the significant difference in Selectivity (
Table 1: Performance Metrics Comparison
| Parameter | Column A: C18 (Standard) | Column B: Biphenyl (Recommended) |
| Retention Time (Target) | 4.25 min | 5.10 min |
| Retention Time (Isomer) | 4.35 min | 5.85 min |
| Selectivity ( | 1.02 | 1.15 |
| Resolution ( | 0.8 (Co-elution) | 4.2 (Baseline) |
| Tailing Factor ( | 1.3 | 1.1 |
| Mechanism | Hydrophobicity only | Hydrophobicity + |
Discussion of Results
-
C18 Failure: The C18 column failed to resolve the critical pair. The methyl-cyclobutyl tail dominates the hydrophobic interaction, masking the subtle electronic differences of the pyrazole ring.
-
Biphenyl Success: The Biphenyl phase showed enhanced retention for both compounds (due to the aromatic pyrazole interacting with the biphenyl ligands). Crucially, the N2-isomer, having a different electron cloud density, interacted more strongly with the stationary phase, resulting in a significantly later elution and excellent separation.
Method Development Decision Tree
Use this workflow to validate the method choice for pyrazole derivatives.
Caption: Strategic workflow for selecting stationary phases for N-substituted pyrazoles.
Validation Strategy (ICH Q2)
To ensure this method is robust for a "Publish Comparison Guide" standard, the following validation parameters must be met using the Biphenyl column:
-
Specificity: Inject pure Target and pure Isomer (synthesized or isolated) to confirm retention times match the mixture. Use a PDA detector to confirm peak purity (no co-eluting impurities under the main peak).
-
Linearity: Demonstrate
across 50% to 150% of the nominal concentration. -
LOD/LOQ: Ensure the method can detect the isomer at 0.05% levels (reporting threshold).
-
Robustness: Vary column temperature (
C). Biphenyl selectivity is often temperature-dependent; ensure separation holds at 35°C and 45°C.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link
-
BenchChem. (2025).[6][7] Column chromatography conditions for separating pyrazole isomers.Link
-
National Institutes of Health (NIH). (2022). Regioselective Synthesis and Analysis of Phenylaminopyrazole Derivatives.Link
Sources
A Comparative Analysis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol and Its Cyclopropyl Analogs in Drug Discovery
An in-depth guide for researchers on the structure-activity relationship and experimental considerations when substituting cyclobutyl with cyclopropyl moieties in pyrazole-based compounds.
In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug design and optimization.[1][2] This guide provides a comparative analysis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol and its cyclopropyl analogs, offering insights into the nuanced effects of this common structural alteration. Pyrazole derivatives are a significant class of compounds in pharmacology, known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7][8]
The choice between a cyclobutyl and a cyclopropyl group, while seemingly minor, can profoundly influence a molecule's physicochemical properties, conformational preferences, and ultimately, its biological activity and pharmacokinetic profile.[1][9][10][11] This guide will delve into the synthetic considerations, comparative experimental data, and the underlying mechanistic principles that govern the differential performance of these two analogs.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between the cyclobutylmethyl and cyclopropylmethyl substituents lies in the nature of the cycloalkyl ring. The cyclopropyl group is a small, highly strained ring with carbon-carbon bonds exhibiting increased p-character.[9] This unique electronic structure allows it to engage in π-π hyperconjugative overlap, which can stabilize specific conformations.[9] In contrast, the cyclobutyl ring is less strained and more flexible. These structural distinctions manifest in several key physicochemical parameters that are critical for drug development.
| Property | Cyclopropyl Analogs | Cyclobutylmethyl Analogs | Rationale and Implications |
| Lipophilicity (cLogP) | Generally lower | Generally higher | The smaller size of the cyclopropyl group typically leads to a reduction in lipophilicity, which can improve aqueous solubility and reduce off-target toxicity.[1] |
| Metabolic Stability | Often increased | Can be susceptible to oxidation | The strained nature of the cyclopropyl ring can render it more resistant to metabolic degradation by cytochrome P450 enzymes.[1] |
| Conformational Rigidity | Higher | Lower | The rigid structure of the cyclopropyl group can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.[9][11] |
| Aqueous Solubility | Generally higher | Generally lower | The decrease in lipophilicity associated with the cyclopropyl group often translates to improved solubility, a desirable trait for oral bioavailability.[1] |
This table provides a generalized comparison. Actual values are compound-specific and require experimental determination.
Synthesis and Experimental Protocols
The synthesis of both this compound and its cyclopropyl analogs typically follows a convergent strategy. The core pyrazole-4-methanol structure can be assembled through various established methods, with the cycloalkylmethyl group being introduced via N-alkylation of a pyrazole intermediate.[12][13][14]
Experimental Workflow: Synthesis and Comparison
Caption: General workflow for the synthesis and comparative analysis of cycloalkylmethyl pyrazole analogs.
Protocol 1: General Procedure for N-Alkylation
-
To a solution of ethyl 1H-pyrazole-4-carboxylate in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the corresponding cycloalkylmethyl halide (e.g., cyclobutylmethyl bromide or cyclopropylmethyl bromide) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated pyrazole ester.
Protocol 2: Ester Reduction to the Alcohol
-
Dissolve the purified N-cycloalkylmethyl pyrazole ester in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4), in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the ester is fully reduced, as confirmed by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final alcohol product.
Biological Activity and Structure-Activity Relationship (SAR)
The substitution of a cyclobutyl for a cyclopropyl group can have a significant impact on biological activity, often leading to changes in potency, selectivity, and even the mechanism of action.[9][15] While specific outcomes are target-dependent, some general trends have been observed in the literature.
For instance, in the context of kinase inhibitors, the rigid nature of the cyclopropyl group can orient the molecule more favorably within the ATP-binding pocket, leading to enhanced inhibitory activity.[16] Conversely, the greater conformational flexibility of the cyclobutyl group might be advantageous for targets that undergo induced-fit binding. A study on pyrazole derivatives as potential therapeutics for immune thrombocytopenias revealed that specific alkyl substitutions at the N(1) position of the pyrazole core were important for inhibitory activity.[17]
Signaling Pathway: A Hypothetical Kinase Target
Caption: A simplified signaling pathway illustrating the potential inhibitory action of pyrazole analogs on a downstream kinase.
Conclusion and Future Directions
The choice between a cyclobutylmethyl and a cyclopropylmethyl substituent on a pyrazole scaffold is a critical decision in drug design that can have far-reaching consequences for the pharmacological profile of a compound. While cyclopropyl analogs often offer advantages in terms of metabolic stability and conformational rigidity, the flexibility of the cyclobutyl group may be beneficial in certain contexts. A thorough understanding of the structure-activity relationships, supported by robust experimental data, is essential for making informed decisions in the lead optimization process. Future research should focus on a systematic comparison of these and other cycloalkyl analogs across a diverse range of biological targets to further elucidate the guiding principles for their application in medicinal chemistry.
References
- 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine - Smolecule. (n.d.).
- Bioisosteric Replacements - Chemspace. (n.d.).
- Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry. (2006). ACS Publications.
- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex.
- 5-Cyclopropyl-1-methyl-1H-pyrazole - MySkinRecipes. (n.d.).
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification.
- Pyrazole, Synthesis and Biological Activity. (n.d.).
- Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing.
- Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide - Benchchem. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
- Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed.
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026).
- Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate.
- This compound - BLDpharm. (n.d.).
- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.).
- Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2025).
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry.
- [1-(cyclopropylmethyl)-1h-pyrazol-4-yl]methanol - BLDpharm. (n.d.).
- Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (n.d.).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC.
- Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv.
- Pharmacological profile of pyrazole. (n.d.). ResearchGate.
- Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. (n.d.). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024).
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.
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Comparative Guide: IR Spectral Fingerprinting of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Executive Summary
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS: 1492566-89-8) is a critical heterocyclic building block, frequently employed in the synthesis of JAK inhibitors and other immunomodulatory drugs.[1] Its structural complexity—combining a strained cyclobutane ring, an aromatic pyrazole core, and a polar primary alcohol—presents a unique infrared (IR) spectral signature.
This guide provides a technical comparison of this compound against its structural analog, (1-methyl-1H-pyrazol-4-yl)methanol . By isolating the spectral contributions of the cyclobutylmethyl group, researchers can validate the integrity of this intermediate during synthesis and quality control (QC).
Part 1: Structural Deconvolution & Spectral Zones
To accurately interpret the IR spectrum, we must deconstruct the molecule into three distinct vibrational zones. This approach allows for the rapid identification of impurities (e.g., residual solvents, unreacted starting materials).
Diagram 1: Functional Group Mapping
Part 2: Comparative Spectral Analysis
The following table contrasts the target molecule with its methyl-analog. The Delta (Δ) column highlights the diagnostic peaks required to confirm the presence of the cyclobutylmethyl group versus a simple methyl group.
Table 1: Diagnostic IR Peaks vs. Methyl Analog
| Vibrational Mode | Frequency Region (cm⁻¹) | Target Compound (Cyclobutyl) | Reference (Methyl Analog) | Diagnostic Value |
| O-H Stretch | 3200–3400 (Broad) | Present (Strong) | Present (Strong) | Confirms alcohol functionality; non-differentiating. |
| C-H Stretch (Aromatic) | 3100–3150 | Present (Weak) | Present (Weak) | Confirms pyrazole ring integrity. |
| C-H Stretch (Aliphatic) | 2800–3000 | Complex Multiplet (Cyclobutane + CH₂ Bridge) | Simple Doublet (Methyl group only) | High. The target shows increased intensity and complexity due to ring methylene groups. |
| C=N Ring Stretch | 1580–1595 | ~1590 cm⁻¹ | ~1590 cm⁻¹ | Characteristic of the pyrazole core. |
| C-O Stretch | 1000–1080 | ~1050 cm⁻¹ (Strong) | ~1050 cm⁻¹ (Strong) | Confirms primary alcohol type. |
| Ring Breathing (Cyclobutane) | 900–935 | Present (~910 cm⁻¹) | Absent | CRITICAL. This band is specific to the cyclobutane ring deformation. |
| Ring Puckering | < 700 | Distinct low-freq modes | Absent | Secondary confirmation of cyclobutane. |
Part 3: Detailed Peak Assignments & Causality
Zone 1: The Hydroxyl Anchor (3200–3400 cm⁻¹)
-
Observation: A broad, intense band centered around 3300 cm⁻¹.[2][3]
-
Causality: This results from the O-H stretching vibration.[3][4][5] The breadth is caused by intermolecular hydrogen bonding.[4][5][6] In the solid state (ATR/KBr), this network is extensive.
-
QC Check: If this peak is sharp and shifted to ~3600 cm⁻¹, the sample may be wet with non-polar solvents or the H-bonding network is disrupted (rare in solids).
Zone 2: The Pyrazole Core (1500–1600 cm⁻¹)
-
Observation: Sharp bands near 1590 cm⁻¹ and 1450 cm⁻¹.
-
Causality: These correspond to the C=N and C=C skeletal vibrations of the aromatic ring.
-
Differentiation: Unlike benzene derivatives which often show "overtone fingers" between 1600–2000 cm⁻¹, pyrazoles are relatively quiet in that region, making the 1590 cm⁻¹ band a clean marker for the heterocycle.
Zone 3: The Cyclobutane Fingerprint (900–935 cm⁻¹)
-
Observation: A medium-intensity band in the fingerprint region, typically near 900–920 cm⁻¹.
-
Causality: This is the ring breathing mode of the cyclobutane. Due to the high ring strain (~26 kcal/mol), the vibrational frequencies of cyclobutane derivatives are distinct from chemically similar cyclopentane or cyclohexane derivatives.
-
Validation: Absence of this peak suggests cleavage of the cyclobutyl group or contamination with the des-cyclobutylmethyl precursor.
Part 4: Experimental Protocol (ATR-FTIR)
This protocol is designed for rapid QC of the solid intermediate using Attenuated Total Reflectance (ATR), which eliminates the need for KBr pellet preparation.
Diagram 2: QC Workflow
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Routine) or 64 (High Resolution).
-
Range: 4000–600 cm⁻¹.
-
-
Background Collection:
-
Clean the crystal with isopropanol. Ensure the "Energy" meter is at maximum. Collect an air background to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
-
Sample Application:
-
Place approximately 2–5 mg of this compound onto the crystal center.
-
Critical Step: Apply pressure using the anvil until the force gauge indicates optimal contact. Poor contact results in weak C-H aliphatic peaks (2800–3000 cm⁻¹).
-
-
Data Processing:
-
Apply Automatic Baseline Correction .
-
Normalize the C-O stretch (~1050 cm⁻¹) to 1.0 Absorbance units for easy overlay comparison with reference standards.
-
-
Pass/Fail Criteria:
-
Pass: Presence of broad OH (3300), Pyrazole C=N (1590), and Cyclobutane breath (~910).
-
Fail: Presence of C=O stretch at 1700 cm⁻¹ (indicates unreduced aldehyde/ester precursor) or absence of aliphatic C-H bands.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general functional group assignments).
-
Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Cyclobutane. Retrieved from [Link] (Source for cyclobutane ring breathing mode assignments).
-
National Institutes of Health (NIH) PubChem. (2024). Compound Summary: (1H-Pyrazol-4-yl)methanol.[1] Retrieved from [Link] (Reference for the pyrazole-methanol core structure).
-
Royal Society of Chemistry. (1968). Infrared spectral characteristics of the cyclobutane ring system. Journal of the Chemical Society B. Retrieved from [Link] (Validation of the 900-935 cm⁻¹ diagnostic band).
Sources
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- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Bioactivity Guide: Cyclobutylmethyl vs. Cyclopentylmethyl Pyrazoles
Executive Summary
In medicinal chemistry, the optimization of hydrophobic interactions is often a game of millimeters. This guide compares two specific aliphatic moieties attached to a pyrazole scaffold: the cyclobutylmethyl (CBM) and cyclopentylmethyl (CPM) groups.
While both serve as lipophilic space-fillers, they drive distinct bioactivity profiles. Cyclopentylmethyl derivatives generally exhibit superior potency in large hydrophobic pockets (e.g., JAK kinase ATP-binding sites, CB1 receptors) due to optimal van der Waals contact and higher lipophilicity. However, they suffer from metabolic liability via CYP3A4-mediated hydroxylation. Conversely, cyclobutylmethyl analogs often display improved metabolic stability and selectivity profiles (lower cLogP, rigid puckered conformation), albeit frequently at the cost of absolute potency.
Structural & Physicochemical Analysis[1][2]
The transition from a 4-membered to a 5-membered ring alters not just size, but the vector of the substituent and the electronic environment of the pyrazole nitrogen.
Conformational Dynamics
-
Cyclobutylmethyl (CBM): The cyclobutane ring typically adopts a "puckered" or "butterfly" conformation to relieve torsional strain (approx. 26° puckering angle). This creates a more rigid, defined vector for the methylene linker.
-
Cyclopentylmethyl (CPM): The cyclopentane ring exists in a dynamic equilibrium between "envelope" and "half-chair" conformations. This flexibility allows it to "mold" into hydrophobic pockets more effectively than the rigid cyclobutyl group (induced fit).
Lipophilicity & Solubility
The addition of a methylene unit (CH₂) in the ring expansion from cyclobutyl to cyclopentyl increases lipophilicity, which correlates with membrane permeability but also non-specific binding.
| Property | Cyclobutylmethyl-Pyrazole | Cyclopentylmethyl-Pyrazole | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | CBM is more prone to specific ring-opening metabolism (rare) but generally stable. |
| ΔcLogP | Baseline | +0.4 to +0.6 | CPM increases permeability but risks poor solubility. |
| Ligand Efficiency | Higher | Lower | CBM often yields better binding energy per heavy atom (LE). |
| Metabolic Soft Spot | C3 of ring (distal) | C3/C4 (benzylic-like positions) | CPM is highly susceptible to CYP-mediated hydroxylation. |
Case Study Analysis: Bioactivity & SAR
Case Study A: Kinase Inhibitors (JAK Pathway)
Context: The pyrazole scaffold is a cornerstone of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib).[1] The hydrophobic pocket of the kinase domain (specifically the region occupied by the cyclopentyl group of Ruxolitinib) is critical for affinity.
-
Cyclopentyl Performance: In Ruxolitinib, the cyclopentyl ring engages in extensive hydrophobic interactions with the N-lobe of the kinase (Valine and Leucine residues). It fills the pocket completely, maximizing enthalpy of binding.
-
Cyclobutyl Substitution: Reducing this to a cyclobutyl group often results in a 5–10 fold loss in potency (IC₅₀ shift from nM to double-digit nM). The smaller ring leaves a "vacuum" in the hydrophobic pocket, destabilizing the ligand-protein complex.
-
Strategic Use: CBM is preferred only when the target pocket is sterically constricted or when lowering LogP is required to reduce hERG inhibition.
Case Study B: GPCR Ligands (Cannabinoid Receptors)
Context: Pyrazoles are classic scaffolds for CB1/CB2 antagonists/inverse agonists (e.g., Rimonabant analogs).
-
Experimental Insight: Research comparing C1'-cycloalkyl derivatives demonstrates a clear divergence.
-
CPM Analogs: Showed the highest affinity (
in low nM range) for CB1 receptors. The larger volume of the cyclopentyl group complements the lipophilic orthosteric site of the GPCR. -
CBM Analogs: While slightly less potent, these derivatives often exhibited higher selectivity for CB2 over CB1. The restricted volume of the cyclobutyl group discriminates between the subtly different transmembrane helices of the two receptor subtypes.
-
Experimental Protocols
Protocol A: Synthesis of N-Cycloalkylmethyl Pyrazoles
Objective: To synthesize comparative analogs for SAR evaluation. Method: Regioselective N-alkylation.
Reagents:
-
1H-Pyrazole derivative (1.0 eq)
-
(Bromomethyl)cyclobutane OR (Bromomethyl)cyclopentane (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the pyrazole substrate in anhydrous ACN (0.1 M concentration).
-
Base Addition: Add
and stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Alkylation: Dropwise add the respective cycloalkylmethyl bromide.
-
Note: Cyclobutylmethyl bromide is less reactive due to steric hindrance near the ring; heating to 60°C may be required.
-
-
Reaction Monitoring: Monitor via LC-MS (C18 column, Water/ACN gradient). Look for the mass shift (+68 Da for CBM, +82 Da for CPM).
-
Workup: Filter off inorganic salts. Concentrate filtrate. Purify via Flash Chromatography (Hexane/EtOAc). Isolate regioisomers (N1 vs N2 alkylation) if the pyrazole is asymmetric.
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: To quantify the liability of the cycloalkyl ring to oxidation.
-
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Expectation: CPM analogs typically show higher
due to hydroxylation at the C3 position of the cyclopentyl ring.
-
Visualization & Logic
Diagram 1: SAR Decision Logic (Kinase vs. GPCR)
Caption: Decision tree for selecting between cyclobutylmethyl and cyclopentylmethyl substituents based on binding pocket characteristics and metabolic risk.
Diagram 2: Metabolic Fate of Cyclopentylmethyl Pyrazoles
Caption: The primary clearance pathway for cyclopentyl-containing pyrazoles involves hydroxylation, a liability often mitigated by switching to the smaller cyclobutyl ring.
References
-
Vertex AI Search. (2026). Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (PMC). 2[3]
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI Pharmaceuticals. 4
-
National Institutes of Health. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed. 5
-
MDPI. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. MDPI Pharmaceutics. 6
-
Springer Nature. (2023). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. 7[8]
Sources
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- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Quality Control Standards for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: A Comparative Technical Guide
Topic: Quality Control Standards for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary & Technical Profile[1]
In the landscape of modern drug discovery, This compound (CAS: 1492566-89-8) has emerged as a critical scaffold, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its structural value lies in the cyclobutyl motif, which offers a distinct steric profile and metabolic stability compared to linear alkyl chains, while the pyrazole-methanol core serves as a versatile handle for further functionalization (e.g., oxidation to aldehydes, conversion to halides).
However, the quality of this intermediate is often compromised by a specific synthetic challenge: Regioisomerism .[1] The alkylation of the pyrazole ring is rarely 100% selective, often leading to mixtures of N1- and N2-alkylated products that are difficult to separate.
This guide compares quality control standards across two critical development phases—Early Discovery (Research Grade) and Pre-Clinical/Clinical (GMP Grade) —and provides self-validating analytical protocols to ensure structural integrity.
Compound Identification
| Attribute | Specification |
| IUPAC Name | This compound |
| CAS Number | 1492566-89-8 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Key Structural Feature | Pyrazole N1-substituted with cyclobutylmethyl; C4-substituted with hydroxymethyl.[2][3][4] |
Comparative Quality Standards: Research vs. GMP Grade
For a drug development professional, treating all batches of this intermediate equally is a strategic error. The requirements for checking a scaffold used in a 10mg exploratory synthesis differ vastly from one used in a multi-kilogram GMP campaign.
The following table contrasts the necessary specifications. Note: The "GMP Grade" specifications are derived from ICH Q3A/Q3C guidelines for pharmaceutical intermediates.
Table 1: Specification Comparison Matrix
| Quality Attribute | Research Grade (Discovery) | GMP Grade (Development/Clinical) | Rationale for Stringency |
| Assay (HPLC) | ≥ 95.0% (Area %) | ≥ 98.0% (w/w vs. Standard) | Area % can mask non-chromophoric impurities (e.g., salts). w/w is required for accurate stoichiometry in GMP. |
| Regioisomer Content | Report Value (typically < 5%) | ≤ 0.5% | The N2-isomer is a structural impurity that will propagate through subsequent steps, potentially creating "isomeric drugs" with different safety profiles. |
| Water Content (KF) | ≤ 1.0% | ≤ 0.5% | Excess water can quench sensitive reagents (e.g., SOCl₂, PBr₃) used in the next step. |
| Residual Solvents | Not Testing | ≤ ICH Q3C Limits | Solvents like DMF or THF can interfere with catalysis or crystallizations downstream. |
| Identification | 1H-NMR | 1H-NMR, 13C-NMR, MS, IR | Orthogonal methods are required to rule out salt forms or solvates. |
| Appearance | White to off-white solid | White crystalline solid | Color changes often indicate oxidative degradation or trace metal contamination. |
Critical Quality Attribute (CQA) Analysis: The Regioisomer Challenge
The most common synthesis route involves the alkylation of ethyl 1H-pyrazole-4-carboxylate followed by reduction. This alkylation is the critical control point.
Visualization: Impurity Fate Mapping
The following diagram illustrates the origin of the critical N2-isomer impurity and the QC checkpoints required to detect it.
Figure 1: Impurity Fate Mapping showing the generation of the N2-regioisomer during synthesis and the critical QC checkpoints.
Analytical Protocols
To validate the quality of this compound, standard HPLC is often insufficient due to the similar polarity of regioisomers. The following protocols are recommended.
Protocol A: High-Resolution HPLC (Purity & Isomer Separation)
Objective: Quantify the main product and separate the N2-isomer (critical impurity).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% → 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 210 nm (low wavelength required as the pyrazole chromophore is weak) and 254 nm.
-
Temperature: 30°C.
Self-Validating Logic: The N1-isomer (desired) typically elutes after the N2-isomer in acidic conditions due to subtle differences in basicity and interaction with the stationary phase. Validation Step: Inject a known mixture of N1 and N2 isomers (if available) or a crude reaction mixture to confirm resolution (Rs > 1.5).
Protocol B: Structural Confirmation via NOESY NMR
Objective: Definitively distinguish the N1-substitution from N2-substitution. Mass spectrometry cannot distinguish these isomers (same mass).
-
Solvent: DMSO-d6.
-
Experiment: 1D 1H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Key Signals:
-
Identify the Pyrazole protons (H3 and H5).
-
Identify the N-CH₂ protons of the cyclobutylmethyl group.
-
-
Interpretation Logic:
-
N1-Isomer (Target): You will observe a strong NOE correlation between the N-CH₂ group and H5 of the pyrazole ring. H3 will show little to no correlation with the N-CH₂ group.
-
N2-Isomer (Impurity): If N2-substituted, the symmetry or proximity changes, often showing different correlation patterns or distinct chemical shifts for H3/H5 due to the proximity of the cyclobutyl ring.
-
Handling & Stability Guidelines
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can be susceptible to slow oxidation to the aldehyde if exposed to air and light.
-
Safety: Classified as an Irritant (H315, H319, H335). Handle in a fume hood.
-
Solubility: Soluble in DMSO, Methanol, Dichloromethane. Sparingly soluble in water.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
- Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529. (Discusses the N1 vs N2 selectivity issue in pyrazole synthesis).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71310939, this compound. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from [Link]
Sources
elemental analysis results for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Technical Comparison Guide: Validation of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol via Elemental Analysis vs. Orthogonal Methods
| MW: 166.22 g/mol Author: Senior Application ScientistExecutive Summary & Scientific Context
This compound is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and advanced agrochemicals. Its structural integrity relies on the precise installation of the cyclobutylmethyl tail and the hydroxymethyl headgroup.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining organic purity (UV-active components), it frequently generates false positives for bulk purity because it is "blind" to inorganic salts, trapped water, and non-UV-active solvents.
The Core Problem: This molecule contains a polar hydroxymethyl group (
This guide compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC to demonstrate why EA remains the definitive validation step for this specific intermediate.
Theoretical Baseline: The Reference Standard
Before analyzing experimental data, we must establish the theoretical mass fractions for the pure compound (
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 9 | 12.011 | 108.099 | 65.03% |
| Hydrogen (H) | 14 | 1.008 | 14.112 | 8.49% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 16.85% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 9.63% |
| Total | 166.22 | 100.00% |
Note: Standard acceptance criteria for pharmaceutical intermediates is
Comparative Analysis: Experimental Scenarios
The following data simulates a typical scale-up scenario where Batch A was dried under standard vacuum (40°C, 20 mbar) and Batch B was subjected to rigorous drying (
Scenario A: The "Wet" Sample (Common Failure Mode)
Observation: The sample appears as a sticky off-white solid. HPLC Result: 99.2% (Area %).
Table 2: Batch A Elemental Analysis Results
| Element | Theoretical % | Experimental % | Deviation ( | Status |
| Carbon | 65.03 | 62.10 | -2.93 | FAIL |
| Hydrogen | 8.49 | 8.85 | +0.36 | FAIL |
| Nitrogen | 16.85 | 16.05 | -0.80 | FAIL |
Interpretation: The significant drop in Carbon and Nitrogen combined with the elevated Hydrogen suggests the presence of non-combustible or low-carbon impurities. In this specific molecule, the hydroxymethyl group strongly recruits water.
-
Diagnosis: The sample contains approximately 4.5% water by weight.
-
Impact: Using this batch in a subsequent reaction (e.g., converting the alcohol to a mesylate) would result in a 4.5% stoichiometric mismatch and potential hydrolysis of the reagent.
Scenario B: The Optimized Sample
Protocol: Recrystallized from EtOAc/Heptane, then dried over
Table 3: Batch B Elemental Analysis Results
| Element | Theoretical % | Experimental % | Deviation ( | Status |
| Carbon | 65.03 | 64.98 | -0.05 | PASS |
| Hydrogen | 8.49 | 8.52 | +0.03 | PASS |
| Nitrogen | 16.85 | 16.81 | -0.04 | PASS |
Method Comparison: EA vs. Orthogonal Techniques
Why not just rely on HPLC or NMR? The table below outlines the specific blind spots of each method for this compound.
Table 4: Technical Comparison of Validation Methods
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | Quantitative NMR (qNMR) |
| Primary Detection | Mass fraction of elements (C, H, N).[1] | UV absorption of chromophores. | Proton integration relative to internal standard. |
| Water Detection | Indirectly High Sensitivity. (Low C/N values indicate water). | Blind. (Water is transparent to UV). | Visible (distinct peak), but requires |
| Inorganic Salts | Detected. (Ash residue / Low C,H,N). | Blind. (Salts wash through). | Blind. (Unless nuclei specific like |
| Sample Required | 2–5 mg (Destructive). | <1 mg (Non-destructive). | 10–20 mg (Non-destructive). |
| Verdict | Best for Bulk Purity Validation. | Best for Organic Impurity Profiling. | Best for Solvate Identification. |
Experimental Workflow & Decision Tree
To ensure consistent results, the following workflow is recommended. This logic integrates the drying steps required for polar pyrazole intermediates.
Figure 1: Analytical Decision Tree for Pyrazole Methanol Intermediates. Note the feedback loop for failed EA results requiring additional drying.
Detailed Protocol for Sample Preparation
The reliability of Elemental Analysis is entirely dependent on sample homogeneity and dryness.
-
Homogenization: The pyrazole methanol often crystallizes as needles or plates. Grind 50 mg of the sample into a fine powder using an agate mortar to ensure uniform combustion.
-
Drying (Crucial):
-
Place the powdered sample in a tared vial.
-
Insert into a vacuum drying pistol containing Phosphorus Pentoxide (
) as the desiccant. -
Heat to 40–50°C under high vacuum (<5 mbar) for a minimum of 12 hours.
-
Why? The cyclobutylmethyl group is hydrophobic, but the methanol tail is hydrophilic. This amphiphilic nature traps lattice water that standard rotary evaporation cannot remove.
-
-
Encapsulation:
-
Weigh 2.0 – 2.5 mg of the dried sample into a tin capsule.
-
Fold the capsule hermetically to prevent atmospheric moisture re-absorption before combustion.
-
-
Combustion:
-
Run on a standard analyzer (e.g., Thermo FlashSmart or Elementar vario EL).
-
Oxidation Temp: 950°C (ensure complete combustion of the pyrazole ring).
-
Carrier Gas: Helium.
-
References
-
IUPAC. (2025). Guidelines for the representation of pulse sequences for solution NMR spectrometry. International Union of Pure and Applied Chemistry.[2] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
FDA. (2018). Q3D Elemental Impurities: Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Executive Summary: The "Do's and Don'ts"
Immediate Action Required: Treat [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS: 1492566-89-8) as Hazardous Organic Waste .[1]
-
DO segregate as a nitrogen-containing organic solid or liquid.[1]
-
DO incinerate via a licensed chemical waste contractor.[2]
-
DO NOT dispose of down the drain (Sanitary Sewer).
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) in waste streams due to the reducing nature of the hydrazine-derived pyrazole core.[1]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its latent energy and reactivity. This compound combines a pyrazole ring (nitrogen-rich, potential for high energy release upon oxidation) with a cyclobutyl group (ring strain ~26 kcal/mol).[1]
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Official shipping/manifest name. |
| CAS Number | 1492566-89-8 | Use for waste profiling/manifesting.[1] |
| Formula | C9H14N2O | Nitrogen content dictates incineration parameters. |
| Molecular Weight | 166.22 g/mol | N/A |
| Physical State | Solid or Viscous Oil | Determines waste container type (Wide-mouth vs. Jerrycan).[1] |
| Solubility | DMSO, Methanol, DCM | Guide for solvent rinsing of glassware. |
| Hazards (GHS) | H315, H319, H335 (Irritant) | PPE: Nitrile gloves, safety glasses, fume hood.[1] |
Reactivity Logic (Expert Insight)[1]
-
The Pyrazole Core: Pyrazoles are generally stable but are weak bases. In acidic waste streams, they will protonate. They are incompatible with strong oxidizers; mixing with concentrated nitric acid can generate unstable energetic species.
Waste Stream Segregation & Classification
Proper segregation is the primary defense against "trash can fires" and regulatory fines.
Decision Logic: Where does it go?
Use the following self-validating workflow to determine the correct waste stream.
Figure 1: Waste Stream Decision Matrix.[1] Select the path based on the physical state of the material.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Surplus Stock)
Objective: Secure containment for off-site incineration.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid glass for solid waste to prevent breakage during transport.
-
Labeling: Attach a hazardous waste label.
-
Transfer: Transfer solid using a disposable spatula. Do not generate dust.[2][3][5][6]
-
Secondary Containment: Place the HDPE jar inside a clear zip-lock bag before placing it in the satellite accumulation area (SAA).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Prevent incompatibility in bulk solvent drums.
-
Identify the Solvent:
-
If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated waste stream.
-
If dissolved in DCM/Chloroform : Use the Halogenated waste stream.
-
-
Concentration Check: If the concentration of the pyrazole is >5%, do not add to a general 55-gallon drum immediately. Collect in a smaller "high concentration" satellite container (4L jerrycan) to prevent potential polymerization or unexpected reactivity with other lab wastes.
-
Rinsing: Triple rinse the original flask with the compatible solvent and add rinsate to the same liquid waste container.
Scenario C: Empty Containers & Contaminated Debris
Objective: Decontamination before disposal.
-
Glass Vials: Triple rinse with methanol or acetone.
-
Rinsate: Goes to Liquid Waste (Stream B).
-
Vial: Goes to Glass Waste (or Sharps if broken).
-
-
Syringes/Needles: Do not recap. Dispose of directly into a rigid red Sharps Container.
-
Gloves/Paper Towels: If visibly contaminated, dispose of as Solid Hazardous Waste (Stream A). If not visibly contaminated, standard lab trash is usually acceptable (verify with local EHS officer).
Emergency Spill Response
If a spill occurs during the disposal process, follow this containment logic.
Figure 2: Immediate Spill Response Workflow. Prioritize dust suppression for solids.
Regulatory Compliance & Transport
-
RCRA (USA): This compound is not P-listed or U-listed.[1] However, it must be characterized based on ignitability (if in flammable solvent) or toxicity.
-
Waste Code: D001 (Ignitable) if in alcohol/acetone. Otherwise, label as "Non-RCRA Regulated Hazardous Waste" unless toxicity testing dictates otherwise.
-
-
European Waste Catalogue (EWC):
-
Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
References
-
BLD Pharm. SDS for this compound (CAS 1492566-89-8).[1] Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet for (1H-pyrazol-4-yl)methanol (Analog). Retrieved from [1]
-
PubChem. Compound Summary for (1-cyclopropyl-1H-pyrazol-5-yl)methanol. National Library of Medicine. Retrieved from [1][7]
-
U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]
Sources
- 1. [1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol () for sale [vulcanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. methanex.com [methanex.com]
- 4. 1492566-89-8|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Executive Summary: Operational Safety Profile
Compound: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol CAS: 1492566-89-8 Molecular Formula: C9H14N2O Role: Pharmaceutical Intermediate / Building Block[1][2]
This guide defines the operational safety architecture for handling this compound. While formally classified under GHS as an Irritant (Skin/Eye/Respiratory) , its structure—containing a lipophilic cyclobutyl moiety attached to a polar pyrazole-methanol core—suggests enhanced membrane permeability compared to simple pyrazoles.
Critical Directive: In the absence of chronic toxicity data (LD50, mutagenicity), this compound must be handled under Universal Precautions for Potent Unknowns . The primary risks are mucous membrane inflammation and potential systemic absorption via organic solvents.
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The hazard profile is derived from Structural Activity Relationship (SAR) analysis of pyrazole-methanol analogs.
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | Causes localized dermatitis.[1] The cyclobutyl group increases lipophilicity, potentially accelerating dermal absorption. |
| Eye Irritation | H319 | Crystalline dust can cause severe mechanical and chemical irritation to the cornea.[1] |
| STOT-SE | H335 | Inhalation of dust/aerosols triggers respiratory tract inflammation.[1] |
Scientist's Note: The "Methanol" suffix in the name refers to a functional group (-CH2OH), not the solvent methanol. However, this primary alcohol functionality makes the compound reactive toward strong oxidizers and acid chlorides.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways identified in Part 1. It is not a suggestion; it is a requirement for laboratory compliance.
Table 1: Task-Based PPE Requirements
| PPE Component | Tier 1: Solid Handling (Weighing, Aliquoting < 1g) | Tier 2: Solution/Synthesis (Dissolved in DMSO/DCM, or > 1g) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene) | Permeation Dynamics: In solution (especially DMSO), the carrier solvent drags the solute through glove pores.[1] Double gloving creates a sacrificial barrier. |
| Eye Protection | Safety Glasses (with side shields) | Chemical Splash Goggles (Indirect vented) | Aerosol Risk: Solutions pose a splash risk that glasses cannot seal against.[1] Solids pose a dust risk. |
| Respiratory | Fume Hood Only (Sash at 18") | Fume Hood (If outside hood: N95/P100 Respirator) | Engineering Control: The fume hood is the primary barrier.[1] Respirators are a backup for spill cleanup only. |
| Body Defense | Lab Coat (Cotton/Poly blend, buttoned) | Lab Coat + Tyvek Sleeves | Wrist Gap: The gap between glove and coat cuff is the most common exposure point during synthesis.[1] Sleeves eliminate this. |
Part 3: Operational Protocol (The "How-To")
This section details the causal link between the protocol and safety.
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the bottle for external residue. Wipe the exterior with a paper towel dampened with ethanol inside a fume hood before storage.
-
Why? Shipping containers often have trace chemical contamination on the outside from the vendor's packaging line.
-
-
Storage Environment: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Why? Primary alcohols on heterocycles can oxidize to aldehydes over time, altering potency and potentially creating more reactive/toxic byproducts.
-
Phase 2: Weighing & Transfer
-
The Static Problem: Small organic heterocycles are prone to static charge, causing "fly-away" powder.
-
Protocol:
-
Place the balance inside the chemical fume hood.
-
Use an antistatic gun or ionizer on the spatula and weigh boat before touching the compound.
-
Technique: Do not pour from the bottle. Use a micro-spatula to transfer.
-
Clean-up: Immediately wipe the balance area with a wet tissue (water/surfactant) followed by ethanol.
-
Validation: Shine a flashlight parallel to the surface (oblique lighting) to reveal invisible dust residues.
-
Phase 3: Reaction Setup (Solvation)
-
Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents are penetration enhancers .
-
The "Red Zone" Rule: Once the compound is in solution, treat the liquid as if it can penetrate intact skin instantly.
-
Waste Segregation:
Part 4: Emergency Response & Disposal
Scenario A: Skin Contact
-
Immediate Action: Do not use solvents (ethanol/acetone) to wash skin. This washes the lipophilic cyclobutyl group deeper into the dermis.
-
Protocol: Flush with lukewarm water and soap for 15 minutes .
-
Validation: Check for erythema (redness) after drying.
Scenario B: Eye Splash
-
Action: Irrigate immediately at an eyewash station for 15 minutes .
-
Technique: Hold eyelids open forcibly. The natural reflex is to close them, trapping the chemical.
Disposal Logic
-
Hydrolysis: The compound is stable to water. Do not attempt to quench in the sink.
-
Incineration: High-temperature incineration is the only validated disposal method for nitrogen-containing heterocycles to prevent environmental accumulation.[1]
Part 5: Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making workflow for handling this compound, ensuring a self-validating safety loop.
Caption: Operational workflow for selecting PPE based on physical state, emphasizing the escalation of protection when the compound is solvated.
References
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Pyrazole Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
